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  • Product: 2-Chloro-3-cyanobenzoic acid
  • CAS: 1261499-34-6

Core Science & Biosynthesis

Foundational

A Technical Guide to 2-Chloro-3-cyanobenzoic Acid (CAS: 1261499-34-6): A Key Building Block for Pharmaceutical and Chemical Synthesis

This guide provides an in-depth technical overview of 2-Chloro-3-cyanobenzoic acid, a specialized chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 2-Chloro-3-cyanobenzoic acid, a specialized chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data on its properties, synthetic utility, and handling protocols, grounding all claims in authoritative sources.

Introduction: A Versatile Synthetic Scaffold

2-Chloro-3-cyanobenzoic acid (CAS No. 1261499-34-6) is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis.[1] Its strategic arrangement of three distinct functional groups—a carboxylic acid, a chloro substituent, and a cyano (nitrile) group—on a benzene ring makes it a highly versatile scaffold for constructing complex molecules. While not an end-product therapeutic itself, its importance lies in its role as a key intermediate in the synthesis of pharmaceuticals and specialty chemicals.[2] The presence of chlorine, in particular, is a common feature in many pharmaceutical agents, contributing to modifications in potency, metabolic stability, and bioavailability.[3] This guide will explore the fundamental characteristics and synthetic potential of this compound.

Physicochemical and Structural Properties

Understanding the core properties of a chemical intermediate is fundamental to its effective application in synthesis. The key data for 2-Chloro-3-cyanobenzoic acid are summarized below.

PropertyValueSource(s)
CAS Number 1261499-34-6
Molecular Formula C₈H₄ClNO₂
Molecular Weight 181.58 g/mol [1]
Appearance Light brown to gray solid[4]
Boiling Point 354.8 ± 27.0 °C (Predicted)[4]
Density 1.48 ± 0.1 g/cm³ (Predicted)[4]
pKa 2.29 ± 0.25 (Predicted)[4]
SMILES N#CC1=CC=CC(C(=O)O)=C1Cl[1]
Storage Sealed in a dry place at room temperature.[1][4][5]

While experimental spectral data such as NMR or HPLC are not publicly cataloged, they are typically available from suppliers upon request for specific batches.[5]

Synthetic Utility and Reaction Potential

The synthetic value of 2-Chloro-3-cyanobenzoic acid stems from the differential reactivity of its three functional groups. This allows for sequential, controlled modifications, making it an ideal starting material for multi-step syntheses.

  • Carboxylic Acid Group: This is the most facile handle for derivatization. It readily participates in standard reactions such as esterification, acid chloride formation, and, most importantly, amide bond formation. Coupling with various amines via peptide coupling reagents is a primary strategy for extending the molecular framework, a cornerstone of medicinal chemistry.

  • Aryl Chloride: The chloro group is a versatile site for carbon-carbon and carbon-heteroatom bond formation. It is amenable to various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or amino substituents. Enamine classifies it as an aryl halide amenable to aromatic nucleophilic substitution, further expanding its synthetic possibilities.[1]

  • Cyano (Nitrile) Group: The nitrile group is a stable but synthetically flexible moiety. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used to construct heterocyclic rings like tetrazoles, which are common bioisosteres for carboxylic acids in drug design.

The following workflow illustrates the compound's role as a versatile scaffold in a hypothetical synthetic route to a complex, drug-like molecule.

G cluster_start Starting Material cluster_path1 Pathway 1: Amide Formation cluster_path2 Pathway 2: Cross-Coupling cluster_final Final Derivatization start 2-Chloro-3-cyanobenzoic acid p1_reagent Amine (R1-NH2) + Coupling Agent start->p1_reagent Reacts at Carboxylic Acid p1_product Amide Intermediate p1_reagent->p1_product p2_reagent Boronic Acid (R2-B(OH)2) + Pd Catalyst p1_product->p2_reagent Reacts at Aryl Chloride p2_product Biaryl Intermediate p2_reagent->p2_product p3_reagent Hydrolysis or Reduction of Cyano Group p2_product->p3_reagent Modifies Nitrile Group final_product Complex Target Molecule p3_reagent->final_product

Caption: Synthetic versatility of 2-Chloro-3-cyanobenzoic acid.

Applications in Drug Discovery

This compound is identified as a key intermediate for synthesizing pharmaceuticals.[2] While specific drugs derived directly from this starting material are not detailed in publicly available literature, its structural motifs are present in various classes of bioactive molecules.

  • Precursor for Heterocyclic Systems: Substituted anthranilic acids (the 2-amino analogs) are classic precursors for quinazolines and quinazolinones, a class of compounds with broad pharmacological activities, including anticancer and anti-inflammatory properties.[6] The cyano and chloro groups on this molecule can be chemically transformed into the requisite functionalities for such syntheses.

  • Cardiovascular and Neurological Drug Scaffolds: The parent structure, 3-cyanobenzoic acid, is an important intermediate for cardiovascular drugs, analgesics, and agents regulating the nervous system.[7] The addition of a chloro group in the 2-position provides an additional vector for modifying the steric and electronic properties of the molecule, enabling chemists to fine-tune activity and selectivity for specific biological targets.

  • Antithrombotic Agents: Patents related to cyanobenzoic acid derivatives describe their use as intermediates for producing antithrombotic compounds, which are critical for treating conditions like atherosclerosis, myocardial infarction, and stroke.[8]

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for 2-Chloro-3-cyanobenzoic acid is not widely available. Therefore, a conservative approach to handling is required, based on data from structurally similar compounds such as other chloro- and cyano-substituted benzoic acids.[9][10][11]

Inferred Hazard Profile: Based on analogs, this compound should be treated as:

  • Harmful if swallowed, inhaled, or in contact with skin.[9][11]

  • A cause of serious eye and skin irritation.[9][11]

  • A potential respiratory tract irritant.[9][11]

Recommended Laboratory Handling Protocol:

  • Engineering Controls: All handling of the solid and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[10]

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use and use proper removal technique.[10]

    • Skin and Body Protection: Wear a standard laboratory coat.

  • Handling Practices:

    • Avoid the formation and inhalation of dust.[10]

    • Avoid contact with eyes, skin, and clothing.[12]

    • Wash hands thoroughly after handling and before breaks.[10]

    • Do not eat, drink, or smoke in the laboratory.[12]

  • First Aid Measures (General Guidance):

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]

    • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical advice if irritation persists.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature, away from incompatible materials.[4][5]

Conclusion

2-Chloro-3-cyanobenzoic acid is a specialized, high-value chemical intermediate. Its trifunctional nature provides medicinal and synthetic chemists with a powerful and flexible platform for building molecular complexity. While detailed reaction protocols and direct therapeutic applications are proprietary or yet to be widely published, its potential, inferred from the utility of related compounds, positions it as a significant building block for the next generation of pharmaceuticals and advanced materials. Prudent handling, based on the safety profiles of analogous structures, is essential for its safe and effective use in a research and development setting.

References

  • CN103214396B - Production method of 3-cyanobenzoic acid.
  • 2-Chloro-5-cyanobenzoic acid | C8H4ClNO2 | CID 14203095. PubChem. [Link]

  • Safety Data Sheet - 2-Cyanobenzoic acid. Angene Chemical. [Link]

  • WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives.
  • 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870. PubChem. [Link]

  • 4-Chloro-3-cyanobenzoic acid | C8H4ClNO2 | CID 22644612. PubChem. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]

Sources

Exploratory

Molecular structure of 2-Chloro-3-cyanobenzoic acid

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-3-cyanobenzoic Acid For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-3-cyanobenzoic acid is a substituted aromatic c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-3-cyanobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-cyanobenzoic acid is a substituted aromatic carboxylic acid. Its molecular framework is comprised of a benzene ring functionalized with a carboxylic acid group, a chlorine atom, and a cyano (nitrile) group. The specific arrangement of these substituents—chloro at position 2, cyano at position 3, and the carboxylic acid at position 1—creates a unique electronic and steric environment that dictates its chemical reactivity and potential utility as a building block in organic synthesis. Molecules of this class are of significant interest in medicinal chemistry and materials science, where they can serve as versatile intermediates for the synthesis of more complex molecular targets, including pharmaceuticals.[1][2] The presence of three distinct functional groups offers multiple reaction pathways for further chemical modification.

This guide provides a detailed examination of the molecular structure of 2-Chloro-3-cyanobenzoic acid, outlines methods for its structural confirmation, proposes a viable synthetic route, and discusses its potential applications.

Molecular Structure Elucidation

Confirming the precise structure of a molecule like 2-Chloro-3-cyanobenzoic acid is a foundational step in any research or development endeavor. This requires a multi-faceted analytical approach where each technique provides complementary and corroborative evidence.

Systematic Naming and Chemical Identifiers
  • IUPAC Name: 2-Chloro-3-cyanobenzoic acid

  • CAS Number: 1261499-34-6[3]

  • Molecular Formula: C₈H₄ClNO₂

  • InChI Key: AHYJLSYGLUYKBZ-UHFFFAOYSA-N

  • Physical Form: Solid

Spectroscopic Analysis: A Predictive Approach

While specific experimental spectra for 2-Chloro-3-cyanobenzoic acid are not widely published, its structural features can be predicted with high confidence by analyzing the known spectral data of closely related compounds. This comparative analysis is a cornerstone of structural elucidation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.

    • The proton at position 6 (ortho to the carboxylic acid) will likely appear as a doublet of doublets.

    • The proton at position 5 (meta to both the carboxylic acid and chlorine) will likely appear as a triplet or a doublet of doublets.

    • The proton at position 4 (para to the carboxylic acid) will likely appear as a doublet of doublets.

    • The carboxylic acid proton will present as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), the exact position of which is dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display eight distinct signals, corresponding to the eight carbon atoms in the molecule.

    • The carboxylic acid carbon will be the most downfield signal (typically >165 ppm).

    • The carbon of the cyano group will appear in the 115-120 ppm range.

    • The six aromatic carbons will have shifts influenced by the attached substituents. The carbons directly bonded to the electron-withdrawing chlorine (C2) and carboxylic acid (C1) groups will be significantly shifted.

2. Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch.[4]

  • C≡N Stretch (Nitrile): A sharp, medium-intensity absorption is expected in the range of 2220-2260 cm⁻¹.[5]

  • C-Cl Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹, will indicate the presence of the carbon-chlorine bond.

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the mass of C₈H₄ClNO₂. Crucially, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), this will appear as two peaks: one for [M]⁺ and another at [M+2]⁺ with an intensity ratio of approximately 3:1, which is a definitive indicator of a single chlorine atom in the molecule.[6]

  • Key Fragments: Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).

Workflow for Structural Confirmation

The logical process for confirming the structure is outlined below. Each step provides data that, when combined, offers an unambiguous structural assignment.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Proposed Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR Sample Submission MS Mass Spectrometry Purification->MS Sample Submission NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Submission IR_data Identify Functional Groups: -COOH, -C≡N, C-Cl IR->IR_data MS_data Confirm Molecular Weight & Chlorine Presence (M, M+2 peaks) MS->MS_data NMR_data Determine Connectivity & Isomeric Position of Substituents NMR->NMR_data Final Final Structure Confirmation IR_data->Final MS_data->Final NMR_data->Final

Caption: Workflow for the synthesis, purification, and structural elucidation of 2-Chloro-3-cyanobenzoic acid.

Synthesis and Mechanistic Insights

A plausible and efficient method for the synthesis of cyanobenzoic acid derivatives often involves a Sandmeyer reaction, which converts an amino group into a cyano group via a diazonium salt intermediate.[7]

Proposed Synthetic Route

A logical precursor for 2-Chloro-3-cyanobenzoic acid is 3-Amino-2-chlorobenzoic acid. The synthesis can be envisioned as a two-step process:

  • Diazotization: The amino group of 3-Amino-2-chlorobenzoic acid is converted into a diazonium salt using sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). The low temperature is critical to prevent the unstable diazonium salt from decomposing.

  • Cyanation (Sandmeyer Reaction): The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution. The copper catalyst facilitates the displacement of the diazonium group (N₂) with a cyanide group (-CN), yielding the final product.

start 3-Amino-2-chlorobenzoic acid intermediate Diazonium Salt Intermediate start->intermediate 1. NaNO₂, HCl 2. 0-5 °C product 2-Chloro-3-cyanobenzoic acid intermediate->product CuCN

Caption: Proposed synthetic pathway via the Sandmeyer reaction.

Physicochemical Properties and Reactivity

The properties of 2-Chloro-3-cyanobenzoic acid are dictated by its three functional groups.

Quantitative Data (Predicted)
PropertyPredicted Value/ObservationRationale
Molecular Weight 181.57 g/mol Calculated from the molecular formula C₈H₄ClNO₂.[8]
Melting Point Solid at room temperatureAromatic carboxylic acids are typically crystalline solids.
Acidity (pKa) Lower than benzoic acid (~4.2)The electron-withdrawing effects of both the chloro and cyano groups stabilize the carboxylate anion, increasing acidity.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO, acetone).The carboxylic acid group allows for some water solubility, but the aromatic ring dominates.[9]
Reactivity Analysis
  • Carboxylic Acid: This group can undergo standard reactions such as esterification, conversion to an acid chloride, and amidation.

  • Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid (under harsh conditions) or an amide, or it can be reduced to an amine.

  • Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of all three substituents. Nucleophilic aromatic substitution is possible but would require harsh conditions or specific activation.

Applications in Drug Discovery and Organic Synthesis

2-Chloro-3-cyanobenzoic acid is a valuable building block due to its trifunctional nature, which allows for sequential and regioselective chemical modifications.

  • Scaffold for Heterocycle Synthesis: The ortho-relationship of the cyano and carboxylic acid groups makes it an ideal starting material for synthesizing fused heterocyclic systems, which are common motifs in pharmaceutical compounds.

  • Intermediate for Active Pharmaceutical Ingredients (APIs): Substituted benzoic acids are common intermediates in drug synthesis.[2] The specific substitution pattern of this molecule can be leveraged to synthesize targeted inhibitors or receptor ligands where precise positioning of functional groups is key to biological activity. For example, the cyano group can act as a hydrogen bond acceptor, while the chloro group can occupy a hydrophobic pocket in an enzyme's active site.

Experimental Protocols

The following protocols are representative methodologies based on established chemical principles.

Protocol 1: Synthesis of 2-Chloro-3-cyanobenzoic Acid

Objective: To synthesize 2-Chloro-3-cyanobenzoic acid from 3-Amino-2-chlorobenzoic acid.

Materials:

  • 3-Amino-2-chlorobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) (Caution: Highly Toxic)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 1 equivalent of 3-Amino-2-chlorobenzoic acid in water and concentrated HCl. b. Cool the suspension to 0-5 °C in an ice-salt bath. c. Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a clear solution.

  • Sandmeyer Reaction: a. In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (2.4 equivalents) in water. b. Cool this solution to 0-5 °C. c. Slowly add the cold diazonium salt solution from step 1c to the copper cyanide solution. Vigorous nitrogen gas evolution will be observed. d. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure the reaction goes to completion.

  • Workup and Purification: a. Cool the reaction mixture and acidify with HCl to precipitate the crude product. b. Filter the solid precipitate, wash thoroughly with cold water, and air dry. c. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-Chloro-3-cyanobenzoic acid.

Protocol 2: Characterization by FT-IR Spectroscopy

Objective: To confirm the presence of key functional groups in the synthesized product.

Procedure:

  • Prepare a KBr pellet by mixing a small amount of the dried, purified product with dry potassium bromide (KBr) powder.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Obtain the FT-IR spectrum from approximately 4000 cm⁻¹ to 400 cm⁻¹.

  • Analysis:

    • Confirm the presence of a broad O-H stretch (2500-3300 cm⁻¹).

    • Confirm the presence of a strong C=O stretch (~1700 cm⁻¹).

    • Confirm the presence of a sharp C≡N stretch (~2230 cm⁻¹).

Conclusion

2-Chloro-3-cyanobenzoic acid is a multifunctional chemical intermediate with significant potential in synthetic chemistry. While detailed experimental data is not broadly available in public literature, its molecular structure can be confidently predicted and confirmed through standard spectroscopic techniques. The strategic placement of its chloro, cyano, and carboxylic acid functionalities makes it a highly valuable precursor for constructing complex molecular architectures, particularly in the field of drug discovery. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce, verify, and utilize this compound in their scientific pursuits.

References

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Google Patents. US3803202A - Process for the production of 2-cyano-3,4,5,6-tetrahalogenbenzoic acid alkyl esters.
  • Google Patents. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives.
  • NIST WebBook. Benzoic acid, 2-chloro-. Available at: [Link]

  • European Patent Office. Process for producing cyanobenzoic acid derivatives - EP 0989115 A2.
  • ResearchGate. (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... Available at: [Link]

  • NIST WebBook. Benzoic acid, 2-chloro- (IR Spectrum). Available at: [Link]

  • PubChem. 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870. Available at: [Link]

  • PubChem. 4-Chloro-3-cyanobenzoic acid | C8H4ClNO2 | CID 22644612. Available at: [Link]

  • Eureka | Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • NIST WebBook. Benzoic acid, 2-chloro- (Mass Spectrum). Available at: [Link]

  • NIST WebBook. Benzoic acid, 3-chloro- (Mass Spectrum). Available at: [Link]

  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Chloro-3-cyanobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block in Medicinal Chemistry 2-Chloro-3-cyanobenzoic acid, a substituted aromatic carboxylic acid, stands as a pivotal in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

2-Chloro-3-cyanobenzoic acid, a substituted aromatic carboxylic acid, stands as a pivotal intermediate in the landscape of organic synthesis and medicinal chemistry. Its unique trifunctional molecular architecture—featuring a carboxylic acid, a chloro group, and a cyano group—offers a versatile platform for the construction of complex molecular entities with diverse pharmacological potential. The strategic placement of these functional groups on the benzene ring allows for a multitude of chemical transformations, making it a sought-after precursor in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of 2-Chloro-3-cyanobenzoic acid, encompassing its chemical identity, synthesis, and its significant role as a scaffold in the discovery of new drugs.

IUPAC Name and Synonyms

The correct nomenclature and alternative names are crucial for unambiguous identification in research and commerce.

Identifier Name
IUPAC Name 2-Chloro-3-cyanobenzoic acid
Synonyms Benzoic acid, 2-chloro-3-cyano-
CAS Number 1261499-34-6

Physicochemical Properties

Understanding the fundamental physicochemical properties of 2-Chloro-3-cyanobenzoic acid is essential for its handling, reaction optimization, and for predicting its behavior in biological systems.

Property Value
Molecular Formula C₈H₄ClNO₂
Molecular Weight 181.58 g/mol
Appearance White to off-white solid

Synthesis of 2-Chloro-3-cyanobenzoic Acid: A Strategic Approach

The synthesis of 2-Chloro-3-cyanobenzoic acid can be approached through several strategic pathways. A highly effective and widely applicable method involves the Sandmeyer reaction, which allows for the introduction of the cyano group onto the aromatic ring from an amino precursor. This method is favored for its reliability and the commercial availability of starting materials.

Proposed Synthetic Pathway: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an aryl amine to a variety of functional groups via a diazonium salt intermediate.[1]

Synthesis_Pathway cluster_0 Diazotization cluster_1 Cyanation (Sandmeyer Reaction) 2-Amino-3-chlorobenzoic_acid 2-Amino-3-chlorobenzoic acid Diazonium_salt 2-Carboxy-6-chlorobenzenediazonium chloride 2-Amino-3-chlorobenzoic_acid->Diazonium_salt NaNO₂, HCl 0-5 °C 2-Chloro-3-cyanobenzoic_acid 2-Chloro-3-cyanobenzoic acid Diazonium_salt->2-Chloro-3-cyanobenzoic_acid CuCN, KCN Reactivity cluster_COOH Carboxylic Acid Reactions cluster_CN Cyano Group Reactions cluster_Cl Chloro Group Reactions Start 2-Chloro-3-cyanobenzoic acid Esterification Esterification (e.g., ROH, H⁺) Start->Esterification Amidation Amidation (e.g., RNH₂, coupling agent) Start->Amidation Reduction_COOH Reduction to Alcohol (e.g., LiAlH₄) Start->Reduction_COOH Hydrolysis_CN Hydrolysis to Amide/Carboxylic Acid (H⁺ or OH⁻) Start->Hydrolysis_CN Reduction_CN Reduction to Amine (e.g., H₂, catalyst) Start->Reduction_CN Tetrazole_formation Cycloaddition to Tetrazole (e.g., NaN₃) Start->Tetrazole_formation Nucleophilic_Aromatic_Substitution Nucleophilic Aromatic Substitution (e.g., Nu⁻, harsh conditions) Start->Nucleophilic_Aromatic_Substitution

Sources

Exploratory

Spectroscopic Characterization of 2-Chloro-3-cyanobenzoic Acid: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Chloro-3-cyanobenzoic acid. In the absence of publicly available, experimentally derived spectroscopic data, this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Chloro-3-cyanobenzoic acid. In the absence of publicly available, experimentally derived spectroscopic data, this document leverages predictive methodologies to forecast the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral features of the molecule. The primary objective is to equip researchers, scientists, and drug development professionals with a robust framework for the identification and structural elucidation of this compound. This guide details the theoretical basis for the predicted spectral data, offers in-depth interpretation of the expected ¹H NMR, ¹³C NMR, and IR spectra, and provides validated, step-by-step protocols for the experimental acquisition of this data.

Introduction: The Analytical Imperative for 2-Chloro-3-cyanobenzoic Acid

2-Chloro-3-cyanobenzoic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its trifunctional nature, featuring a carboxylic acid, a chloro group, and a cyano group, presents a unique electronic and structural landscape. These functional groups are pivotal to its chemical reactivity and potential biological activity, making unambiguous structural confirmation a prerequisite for any research or development application.

Spectroscopic techniques, particularly NMR and IR spectroscopy, are the cornerstones of molecular characterization. However, a thorough search of scientific literature and chemical databases reveals a conspicuous absence of published experimental spectroscopic data for 2-Chloro-3-cyanobenzoic acid. This guide addresses this gap by providing a detailed, predictive analysis grounded in established spectroscopic principles and data from structurally related compounds.

The forthcoming sections will present predicted ¹H and ¹³C NMR chemical shifts and key IR absorption frequencies. More critically, this guide will elucidate the causality behind these predictions, explaining how the interplay of electron-withdrawing and directing effects of the substituents on the benzene ring gives rise to the anticipated spectral signature.

Molecular Structure and Analytical Workflow

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The workflow for characterization follows a logical progression from sample preparation to spectral acquisition and data analysis.

Caption: Molecular structure with numbered carbon atoms.

Figure 2. Spectroscopic Analysis Workflow Start Sample of 2-Chloro-3-cyanobenzoic Acid Prep_NMR Dissolve in Deuterated Solvent (e.g., DMSO-d6 or CDCl3) Start->Prep_NMR Prep_IR Prepare KBr Pellet or ATR Sample Start->Prep_IR Acquire_H_NMR Acquire ¹H NMR Spectrum Prep_NMR->Acquire_H_NMR Acquire_C_NMR Acquire ¹³C NMR Spectrum Prep_NMR->Acquire_C_NMR Acquire_IR Acquire IR Spectrum Prep_IR->Acquire_IR Analyze_NMR Process and Analyze NMR Data (Chemical Shifts, Multiplicity, Integration) Acquire_H_NMR->Analyze_NMR Acquire_C_NMR->Analyze_NMR Analyze_IR Analyze IR Data (Characteristic Frequencies) Acquire_IR->Analyze_IR Elucidate Structural Elucidation and Confirmation Analyze_NMR->Elucidate Analyze_IR->Elucidate

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predictions herein are based on established substituent effects on aromatic systems.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The aromatic region of the ¹H NMR spectrum (typically 7.0-8.5 ppm) will be of primary interest. The three aromatic protons are chemically distinct due to the unsymmetrical substitution pattern.

Table 1: Predicted ¹H NMR Data for 2-Chloro-3-cyanobenzoic Acid

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
H-47.8 - 8.0Doublet of doublets (dd)J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5Deshielded by the adjacent cyano group and the para-positioned chloro group.
H-57.5 - 7.7Triplet (t) or ddtJ(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0Shielded relative to H-4 and H-6, shows coupling to both adjacent protons.
H-68.0 - 8.2Doublet of doublets (dd)J(H6-H5) ≈ 8.0, J(H6-H4) ≈ 1.5Deshielded by the ortho-carboxylic acid and chloro groups.
COOH12.0 - 14.0Broad singlet (br s)-Highly deshielded acidic proton, often exchanges with trace water.

Interpretation Causality:

  • Electron-Withdrawing Effects: The carboxylic acid (-COOH), cyano (-CN), and chloro (-Cl) groups are all electron-withdrawing. This overall effect deshields all aromatic protons, shifting them downfield compared to benzene (7.34 ppm).

  • Anisotropic Effects: The C=O bond in the carboxylic acid and the C≡N bond of the nitrile group will exert anisotropic effects, further influencing the chemical shifts of nearby protons, particularly H-6.

  • Coupling Patterns: The predicted multiplicities arise from spin-spin coupling between adjacent protons. H-5 is expected to be a triplet (or a triplet-like doublet of doublets) due to coupling to H-4 and H-6 with similar coupling constants. H-4 and H-6 will appear as doublets of doublets due to ortho and meta coupling.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will show eight distinct signals: six for the aromatic carbons and one each for the carboxyl and nitrile carbons.

Table 2: Predicted ¹³C NMR Data for 2-Chloro-3-cyanobenzoic Acid

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-1132 - 135Quaternary carbon attached to the electron-withdrawing COOH group.
C-2135 - 138Quaternary carbon attached to the electronegative Cl atom.
C-3115 - 118Quaternary carbon attached to the electron-withdrawing CN group.
C-4134 - 137Aromatic CH carbon, deshielded by adjacent CN group.
C-5130 - 133Aromatic CH carbon, least affected by ortho/para directing groups.
C-6131 - 134Aromatic CH carbon, deshielded by ortho COOH and Cl groups.
-COOH165 - 168Highly deshielded carbonyl carbon of the carboxylic acid.
-C≡N114 - 117Quaternary carbon of the nitrile group.

Interpretation Causality:

  • Substituent Effects: The chemical shifts of the aromatic carbons are heavily influenced by the substituents. The carbons directly attached to the electron-withdrawing groups (C-1, C-2, C-3) are significantly shifted.

  • Diagnostic Peaks: The peaks for the carboxylic acid carbon (δ > 165 ppm) and the nitrile carbon (δ ≈ 115 ppm) are highly diagnostic and confirm the presence of these functional groups. The quaternary carbons (C-1, C-2, C-3, and the nitrile carbon) can be distinguished from the protonated carbons (C-4, C-5, C-6) using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

Table 3: Predicted Characteristic IR Absorption Bands for 2-Chloro-3-cyanobenzoic Acid

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500 - 3300Broad, Strong
Carboxylic AcidC=O stretch1700 - 1725Strong
NitrileC≡N stretch2220 - 2240Medium to Strong
Aromatic RingC-H stretch3000 - 3100Medium
Aromatic RingC=C stretch1450 - 1600Medium (multiple bands)
ChloroalkaneC-Cl stretch700 - 800Medium to Strong

Interpretation Causality:

  • O-H Stretch: The carboxylic acid O-H stretch is one of the most recognizable IR bands, appearing as a very broad absorption over a wide frequency range due to hydrogen bonding.

  • C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong, sharp peak. Its position can be influenced by conjugation with the aromatic ring.

  • C≡N Stretch: The nitrile stretch is a sharp, intense band in a region of the spectrum that is often clear of other absorptions, making it highly diagnostic.

  • Aromatic Region: The aromatic C=C stretching vibrations appear as a series of bands in the 1450-1600 cm⁻¹ region. The C-H out-of-plane bending bands (below 900 cm⁻¹) can sometimes provide information about the substitution pattern.

Experimental Protocols

The following protocols describe the standard procedures for acquiring high-quality NMR and IR spectra.

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: a. Weigh approximately 5-10 mg of 2-Chloro-3-cyanobenzoic acid into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the acidic proton. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. d. Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

  • ¹H NMR Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. d. Set the appropriate spectral width (e.g., -2 to 16 ppm). e. Use a standard pulse sequence (e.g., zg30). f. Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. g. Acquire the Free Induction Decay (FID). h. Process the data by applying a Fourier transform, phase correction, and baseline correction. i. Reference the spectrum to the TMS signal at 0.00 ppm. j. Integrate the peaks and assign the chemical shifts and multiplicities.

  • ¹³C NMR Acquisition: a. Use the same sample prepared for ¹H NMR. b. Tune the probe to the ¹³C frequency. c. Set the appropriate spectral width (e.g., 0 to 200 ppm). d. Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals. e. Set a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. f. Acquire the FID. g. Process the data similarly to the ¹H spectrum. h. Reference the spectrum to the solvent signal or TMS.

Protocol: IR Sample Preparation and Acquisition (ATR Method)
  • Sample Preparation: a. Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely. b. Record a background spectrum of the empty ATR crystal.

  • IR Acquisition: a. Place a small amount (a few milligrams) of the solid 2-Chloro-3-cyanobenzoic acid powder onto the ATR crystal, ensuring complete coverage of the crystal surface. b. Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. c. Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). d. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. e. Clean the ATR crystal thoroughly after the measurement.

Conclusion

While experimental spectroscopic data for 2-Chloro-3-cyanobenzoic acid remains to be published, this guide provides a robust, theoretically grounded prediction of its ¹H NMR, ¹³C NMR, and IR spectra. The principles of substituent effects and functional group analysis have been applied to forecast the key spectral features, offering a valuable reference for researchers working with this compound. The detailed experimental protocols provided herein establish a standardized methodology for acquiring and validating this data, ensuring reproducibility and scientific rigor. It is our hope that this guide will serve as a practical tool for the successful identification and characterization of 2-Chloro-3-cyanobenzoic acid in a laboratory setting, paving the way for its further application in scientific research.

References

  • Note: As no direct experimental data was found, the references below provide context on spectroscopic principles and data for rel

    • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

    • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

    • PubChem. (n.d.). 4-Chloro-3-cyanobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

    • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

Foundational

Physical and chemical properties of 2-Chloro-3-cyanobenzoic acid

An In-depth Technical Guide to 2-Chloro-3-cyanobenzoic Acid for Advanced Research **Abstract This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Chloro-3-cy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-3-cyanobenzoic Acid for Advanced Research

**Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Chloro-3-cyanobenzoic acid (CAS No. 1261499-34-6), a valuable trifunctional building block for medicinal chemistry and materials science. While experimental data for this specific isomer is limited, this document synthesizes predicted data, established principles of physical organic chemistry, and comparative analysis with related analogues to offer a robust profile for researchers, scientists, and drug development professionals. The guide includes detailed discussions on expected reactivity, predicted spectroscopic signatures, plausible synthetic routes, and essential safety protocols. All quantitative data is summarized for clarity, and key workflows are visualized to support experimental design and interpretation.

Introduction and Strategic Importance

2-Chloro-3-cyanobenzoic acid is an aromatic carboxylic acid featuring three distinct functional groups: a carboxylic acid, a nitrile, and a chlorine atom. This unique substitution pattern makes it a highly strategic starting material or intermediate in the synthesis of complex molecular architectures. The presence of chloro- and cyano- groups, both powerful electron-withdrawing substituents, significantly influences the molecule's acidity, reactivity, and electronic properties.

In the context of drug discovery, halogenated and cyano-substituted aromatic compounds are foundational motifs. Chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions, a phenomenon sometimes referred to as the "magic chloro" effect, which can profoundly enhance pharmacological potency and pharmacokinetic profiles. The nitrile group serves as a versatile synthetic handle, capable of being hydrolyzed to a carboxylic acid or reduced to an amine, and can also act as a hydrogen bond acceptor in ligand-receptor interactions. This guide serves to equip researchers with the foundational knowledge required to effectively utilize this compound in their synthetic and developmental workflows.

Molecular Structure and Identification

The unambiguous identification of 2-Chloro-3-cyanobenzoic acid is critical for experimental success. The key identifiers and structural details are summarized below.

IdentifierValueSource
IUPAC Name 2-Chloro-3-cyanobenzoic acid-
CAS Number 1261499-34-6
Molecular Formula C₈H₄ClNO₂[1]
Molecular Weight 181.58 g/mol [1]
SMILES O=C(O)C1=CC=CC(C#N)=C1Cl[1]
Appearance Light brown to gray solid

Physicochemical Properties

Direct experimental data for many physical properties of this specific isomer are not widely published. The following table includes values predicted by computational models, which provide a reliable estimation for experimental planning.

PropertyPredicted ValueNotes and Scientific Rationale
Boiling Point 354.8 ± 27.0 °C(Predicted) The high boiling point is expected due to the molecular weight and the strong intermolecular hydrogen bonding afforded by the carboxylic acid dimer formation.
Density 1.48 ± 0.1 g/cm³(Predicted) The presence of a heavy chlorine atom contributes to a density greater than that of benzoic acid (~1.27 g/cm³).
pKa 2.29 ± 0.25(Predicted) The acidity of the carboxylic proton is significantly increased compared to benzoic acid (pKa ≈ 4.2) due to the strong inductive electron-withdrawing effects of the ortho-chloro and meta-cyano groups, which stabilize the conjugate base (carboxylate).
Solubility Not experimentally determined.Inference: Expected to have low solubility in water due to the hydrophobic benzene ring. It is predicted to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and ethyl acetate, which can solvate the carboxylic acid group.

Chemical Reactivity and Synthetic Utility

The synthetic utility of 2-Chloro-3-cyanobenzoic acid stems from the differential reactivity of its three functional groups.

  • Carboxylic Acid Group: This is the most reactive site for nucleophilic acyl substitution. It readily undergoes esterification with alcohols under acidic conditions (e.g., Fischer esterification) or conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is a highly reactive intermediate for forming amides, esters, and other derivatives.

  • Nitrile Group: The cyano group is robust under many reaction conditions but can be a versatile synthetic precursor. It can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, or selectively converted to a primary amide using controlled hydration (e.g., with acids or metal catalysts). It can also be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Aromatic Ring: The benzene ring is electron-deficient due to the three electron-withdrawing substituents. This deactivates the ring towards electrophilic aromatic substitution (e.g., nitration, halogenation). Any substitution would be directed by the existing groups, though forcing conditions would be required. The chlorine atom itself can be a site for nucleophilic aromatic substitution (SₙAr) or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), although this typically requires activation by other groups on the ring and specific catalytic systems.

Spectroscopic Characterization: Predicted Signatures & Protocols

No public, experimentally verified spectra for 2-Chloro-3-cyanobenzoic acid are currently available. This section provides a detailed prediction of the expected spectroscopic signatures based on established principles, which can be used to confirm the identity and purity of a synthesized sample.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show four distinct signals: one broad singlet for the acidic proton and three signals in the aromatic region for the three coupled protons on the benzene ring.

  • Carboxylic Acid Proton (1H): A very broad singlet expected at δ 13-14 ppm . Its chemical shift is highly dependent on concentration and solvent.

  • Aromatic Protons (3H):

    • The aromatic region (δ 7.5-8.5 ppm ) will show a complex splitting pattern.

    • The proton at C6 (ortho to the COOH group) will likely be the most downfield.

    • The protons at C4 and C5 will be coupled to each other (ortho coupling, J ≈ 7-9 Hz) and will also show smaller meta-coupling to the C6 proton. This will result in a pattern of doublets or triplets (or doublet of doublets).

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to each unique carbon atom in the molecule.

  • Carboxyl Carbon (C=O): Expected in the range of δ 165-170 ppm .

  • Nitrile Carbon (C≡N): Expected around δ 115-120 ppm .

  • Aromatic Carbons: Six signals are expected in the range of δ 120-140 ppm . The carbons directly attached to the substituents (C1, C2, C3) will have their chemical shifts significantly influenced. The carbon bearing the chlorine (C2) will be shifted downfield.

Predicted IR Spectrum

The infrared spectrum provides clear evidence for the key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹ , characteristic of the hydrogen-bonded dimer of a carboxylic acid.

  • C=O Stretch (Carboxyl): A strong, sharp absorption band around 1700-1725 cm⁻¹ .

  • C≡N Stretch (Nitrile): A medium-intensity, sharp absorption at ~2220-2240 cm⁻¹ .

  • C-Cl Stretch: A signal in the fingerprint region, typically ~700-800 cm⁻¹ .

  • C=C Stretch (Aromatic): Several peaks of varying intensity between 1450-1600 cm⁻¹ .

Protocol 5.4: Standard Operating Procedure for Spectroscopic Analysis

This protocol outlines the standard procedure for acquiring analytical data to confirm the structure and purity of a synthesized batch of 2-Chloro-3-cyanobenzoic acid.

Objective: To obtain ¹H NMR, ¹³C NMR, and IR spectra for structural verification.

Materials:

  • Sample of 2-Chloro-3-cyanobenzoic acid

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide)

  • NMR tubes

  • FTIR Spectrometer with ATR attachment

Methodology:

  • NMR Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the sample directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of DMSO-d₆ to the tube.

    • Cap the tube and gently vortex or invert until the sample is fully dissolved. The choice of DMSO-d₆ is strategic as it effectively solubilizes carboxylic acids and shifts the acidic proton signal far downfield, preventing overlap with aromatic signals.

  • NMR Data Acquisition:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Perform shimming to optimize magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum (e.g., 16 scans).

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans or more, depending on concentration).

  • FTIR Spectrum Acquisition:

    • Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with isopropanol.

    • Record a background spectrum.

    • Place a small amount (a few milligrams) of the solid sample onto the ATR crystal, ensuring good contact.

    • Acquire the sample spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹).

    • Clean the crystal thoroughly after analysis.

Diagram 5.5: Workflow for Compound Characterization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification prep_nmr Dissolve 10-15 mg in 0.6 mL DMSO-d6 acq_nmr Acquire 1H & 13C Spectra (400 MHz Spectrometer) prep_nmr->acq_nmr prep_ir Place solid sample on ATR crystal acq_ir Acquire IR Spectrum (FTIR-ATR) prep_ir->acq_ir analysis Compare spectra to predicted signatures acq_nmr->analysis acq_ir->analysis confirm Confirm Structure & Purity >95% analysis->confirm

Caption: Standard workflow for spectroscopic verification.

Plausible Synthetic Pathway and Protocol

A practical synthesis of 2-Chloro-3-cyanobenzoic acid can be envisioned via a multi-step route starting from a commercially available precursor like 2-chloro-3-methylbenzonitrile. The key transformation is the selective oxidation of the methyl group to a carboxylic acid.

Diagram 6.1: Proposed Synthetic Route

G start 2-Chloro-3-methylbenzonitrile step1 Oxidation KMnO4, H2O/Pyridine, Reflux start->step1 product 2-Chloro-3-cyanobenzoic acid step1->product

Caption: Plausible synthesis via oxidation.

Protocol 6.2: Laboratory-Scale Synthesis

Objective: To synthesize 2-Chloro-3-cyanobenzoic acid by oxidation of 2-chloro-3-methylbenzonitrile.

Disclaimer: This is a proposed protocol and must be performed with a thorough risk assessment by qualified personnel.

Reagents:

  • 2-Chloro-3-methylbenzonitrile

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloro-3-methylbenzonitrile (1.0 eq) with a 3:1 mixture of water and pyridine. The pyridine acts as a co-solvent to improve the solubility of the organic starting material.

  • Oxidation: Heat the mixture to reflux (approx. 100 °C). Add potassium permanganate (KMnO₄, approx. 3.0 eq) portion-wise over 2-3 hours. The purple color of the permanganate will dissipate as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. Causality: The portion-wise addition is crucial to control the exotherm of the reaction.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 8-12 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the brown MnO₂ precipitate dissolves and the solution becomes colorless. This reduces the excess KMnO₄ and MnO₂. c. Filter the solution to remove any remaining inorganic solids. d. Transfer the filtrate to a separatory funnel and wash with diethyl ether (2x) to remove any unreacted starting material and the pyridine. e. Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated HCl. The desired product, 2-Chloro-3-cyanobenzoic acid, will precipitate as a solid.

  • Purification: a. Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water. b. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure compound. c. Dry the purified solid under vacuum.

Safety and Handling

Based on GHS classifications for this chemical class, 2-Chloro-3-cyanobenzoic acid should be handled with care.

Hazard ClassGHS Hazard StatementPrecautionary Measures
Acute Toxicity H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled(GHS data from supplier[1])Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. Use only in a well-ventilated area or chemical fume hood. Avoid breathing dust.
Skin/Eye Irritation (Inferred from isomers)P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1] In case of contact, rinse immediately and thoroughly with water.

Personal Protective Equipment (PPE):

  • Engineering Controls: Use in a certified chemical fume hood.

  • Eye/Face Protection: Safety glasses with side shields or goggles are mandatory.

  • Skin Protection: Wear a lab coat and nitrile gloves.

  • Respiratory Protection: Not required if handled within a fume hood. If weighing large quantities in the open, a dust mask may be appropriate.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Applications in Research and Development

While specific applications for the 2-chloro-3-cyano isomer are not yet prominent in the literature, its structural motifs are highly relevant to modern chemical research.

  • Pharmaceutical Intermediates: It is an ideal precursor for synthesizing substituted quinazolinones and other heterocyclic scaffolds that form the core of many bioactive molecules. The chloro and cyano groups provide vectors for further chemical elaboration to optimize activity and pharmacokinetic properties.

  • Agrochemical Synthesis: Similar structures are used as building blocks for novel pesticides and herbicides.[2]

  • Materials Science: The rigid, functionalized aromatic ring can be incorporated into polymers or organic materials where specific electronic properties, thermal stability, or crystallinity are desired.

References

  • (Reference for properties of an isomer) PubChem. PubChem Compound Summary for CID 22644612, 4-Chloro-3-cyanobenzoic acid. [Link]

  • (Reference for synthesis of related compounds) Google Patents. CN103214396B - Production method of 3-cyanobenzoic acid.
  • Chiodi, D., & Ishihara, Y. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(8), 5305–5331. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-cyanobenzoic Acid: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Chloro-3-cyanobenzoic acid is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-cyanobenzoic acid is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Its trifunctional nature, featuring a carboxylic acid, a nitrile group, and a chlorine atom on the aromatic ring, offers a versatile scaffold for medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary synthetic routes to 2-Chloro-3-cyanobenzoic acid, with a focus on the selection of starting materials and a detailed examination of the core chemical transformations. The causality behind experimental choices, self-validating protocols, and a thorough comparison of the methodologies are presented to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of 2-Chloro-3-cyanobenzoic Acid

The strategic placement of three distinct functional groups on the benzene ring makes 2-Chloro-3-cyanobenzoic acid a highly valuable intermediate. The carboxylic acid allows for the formation of amides, esters, and other derivatives, while the cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The chloro substituent provides a site for nucleophilic aromatic substitution or cross-coupling reactions, further expanding the synthetic possibilities. This unique combination of functionalities has led to its use in the development of novel therapeutics, including enzyme inhibitors and receptor modulators. The efficient and scalable synthesis of this compound is therefore a critical aspect of drug discovery and development programs.

Synthetic Strategies: A Comparative Analysis

Two principal synthetic strategies have emerged for the preparation of 2-Chloro-3-cyanobenzoic acid, each with its own set of advantages and challenges. The choice of route often depends on the availability of starting materials, scalability, and the desired purity of the final product.

  • Route 1: The Sandmeyer Reaction Approach - This classical and reliable method involves the diazotization of an amino group, followed by its replacement with a cyano group using a copper(I) cyanide salt.

  • Route 2: The Benzylic Oxidation Pathway - This strategy relies on the oxidation of a methyl group at the 3-position of a substituted benzonitrile to the corresponding carboxylic acid.

This guide will delve into the specifics of each route, providing detailed protocols and a critical evaluation of their respective merits.

Route 1: The Sandmeyer Reaction - A Classic Transformed

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a robust method for the introduction of a cyano group onto an aromatic ring.[1][2][3] For the synthesis of 2-Chloro-3-cyanobenzoic acid, the most logical starting material is 2-amino-3-chlorobenzoic acid .

Starting Material: Synthesis of 2-Amino-3-chlorobenzoic Acid

The commercial availability of 2-amino-3-chlorobenzoic acid can be limited, necessitating its synthesis in the laboratory. Two primary methods are commonly employed:

Method A: Ammonolysis of 2,3-Dichlorobenzoic Acid

This industrial-scale method involves a copper-catalyzed nucleophilic aromatic substitution of a chlorine atom with ammonia at elevated temperature and pressure.[4]

  • Causality: The use of a copper catalyst is crucial to facilitate the displacement of the aryl chloride, which is typically unreactive towards nucleophilic substitution. The reaction is carried out under pressure to maintain ammonia in the aqueous phase and to reach the required reaction temperature.

Method B: Reduction of 3-Chloro-2-nitrobenzoic Acid

This laboratory-scale synthesis involves the reduction of a nitro group to an amine.[5]

  • Causality: A variety of reducing agents can be employed, with sodium dithionite in aqueous ammonia being a common choice for its effectiveness and relatively mild conditions. Catalytic hydrogenation over platinum or nickel is also a viable option.[5]

Core Synthesis: Diazotization and Cyanation

The conversion of 2-amino-3-chlorobenzoic acid to 2-Chloro-3-cyanobenzoic acid proceeds in two key steps:

Step 1: Diazotization of 2-Amino-3-chlorobenzoic Acid

The primary amino group is converted to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[6][7]

Step 2: Sandmeyer Cyanation

The diazonium salt is then treated with copper(I) cyanide to introduce the cyano group.[2][8] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[2]

Experimental Protocol: Sandmeyer Synthesis of 2-Chloro-3-cyanobenzoic Acid

Materials:

  • 2-Amino-3-chlorobenzoic acid

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Copper(I) cyanide

  • Sodium cyanide (optional, for preparation of CuCN solution)

  • Water

  • Ice

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 2-amino-3-chlorobenzoic acid in a mixture of concentrated hydrochloric acid and water.

    • Maintain the temperature between 0-5 °C and slowly add a pre-cooled aqueous solution of sodium nitrite dropwise.

    • Stir the mixture for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide. This can be done by dissolving copper(I) cyanide in a solution of sodium cyanide in water.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about an hour to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the crude 2-Chloro-3-cyanobenzoic acid.

    • Filter the crude product, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 2-Chloro-3-cyanobenzoic acid.

Route 2: Benzylic Oxidation - A Modern Approach

An alternative strategy for the synthesis of 2-Chloro-3-cyanobenzoic acid involves the oxidation of a methyl group attached to the aromatic ring. The starting material for this route is 2-chloro-3-methylbenzonitrile .

Starting Material: Synthesis of 2-Chloro-3-methylbenzonitrile

The synthesis of 2-chloro-3-methylbenzonitrile can be achieved from the readily available 2-chloro-3-methylaniline .[9][10] This transformation is also accomplished via a Sandmeyer reaction.

Step 1: Diazotization of 2-Chloro-3-methylaniline

Similar to the previous route, the amino group of 2-chloro-3-methylaniline is converted to a diazonium salt.

Step 2: Sandmeyer Cyanation

The resulting diazonium salt is then reacted with copper(I) cyanide to yield 2-chloro-3-methylbenzonitrile.

Core Synthesis: Oxidation of the Methyl Group

The final step in this route is the oxidation of the methyl group of 2-chloro-3-methylbenzonitrile to a carboxylic acid. A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO₄) in an alkaline solution.[11][12]

  • Causality: The benzylic protons of the methyl group are susceptible to oxidation by strong oxidizing agents like KMnO₄. The reaction is typically performed under reflux in an aqueous alkaline solution. The initial product is the potassium salt of the benzoic acid, which is then acidified to yield the free carboxylic acid.

Experimental Protocol: Oxidation Synthesis of 2-Chloro-3-cyanobenzoic Acid

Materials:

  • 2-Chloro-3-methylbenzonitrile

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide or sodium carbonate

  • Sulfuric acid or hydrochloric acid (for acidification)

  • Water

  • Sodium bisulfite (for quenching excess permanganate)

  • Organic solvent for recrystallization (e.g., ethanol/water)

Procedure:

  • Oxidation:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chloro-3-methylbenzonitrile and an aqueous solution of sodium hydroxide or sodium carbonate.

    • Heat the mixture to reflux and add a solution of potassium permanganate in water portion-wise over a period of several hours. The purple color of the permanganate will disappear as the reaction proceeds.

    • Continue refluxing until the reaction is complete (monitored by TLC or the persistence of the purple permanganate color).

  • Work-up:

    • Cool the reaction mixture and, if necessary, add a small amount of sodium bisulfite to destroy any excess potassium permanganate.

    • Filter the hot solution to remove the manganese dioxide precipitate. Wash the precipitate with hot water.

    • Combine the filtrate and washings, and cool the solution in an ice bath.

  • Purification:

    • Slowly acidify the cold filtrate with sulfuric or hydrochloric acid to precipitate the 2-Chloro-3-cyanobenzoic acid.

    • Filter the solid product, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent to obtain pure 2-Chloro-3-cyanobenzoic acid.

Comparative Analysis of Synthetic Routes

Parameter Route 1: Sandmeyer Reaction Route 2: Benzylic Oxidation
Starting Material 2-Amino-3-chlorobenzoic acid2-Chloro-3-methylbenzonitrile
Key Transformations Diazotization, CyanationOxidation
Advantages - Well-established and reliable reaction.[1] - Can be high-yielding.- Avoids the use of highly toxic cyanides in the final step. - Starting material can be synthesized from a readily available aniline.
Disadvantages - Use of highly toxic copper(I) cyanide. - Diazonium salts can be unstable. - Potential for side reactions like hydroxylation.- Requires a strong oxidizing agent (KMnO₄). - The oxidation reaction can sometimes be difficult to control and may lead to over-oxidation or incomplete reaction. - Generates a significant amount of manganese dioxide waste.
Overall Yield Dependent on the efficiency of both the diazotization and cyanation steps.Dependent on the efficiency of the oxidation step.
Scalability Can be scaled up, but handling of diazonium salts and cyanides requires careful control.The oxidation step can be scaled up, but the work-up to remove manganese dioxide can be cumbersome on a large scale.

Visualization of Synthetic Pathways

Diagram 1: Sandmeyer Reaction Pathway

Sandmeyer_Reaction cluster_start Starting Material Synthesis 2_3_Dichlorobenzoic_Acid 2,3-Dichlorobenzoic Acid 2_Amino_3_chlorobenzoic_Acid 2-Amino-3-chlorobenzoic Acid 2_3_Dichlorobenzoic_Acid->2_Amino_3_chlorobenzoic_Acid Ammonolysis (Cu catalyst) 3_Chloro_2_nitrobenzoic_Acid 3-Chloro-2-nitrobenzoic Acid 3_Chloro_2_nitrobenzoic_Acid->2_Amino_3_chlorobenzoic_Acid Reduction (e.g., Na2S2O4) Diazonium_Salt Diazonium Salt Intermediate 2_Amino_3_chlorobenzoic_Acid->Diazonium_Salt Diazotization (NaNO2, HCl) 2_Chloro_3_cyanobenzoic_Acid 2-Chloro-3-cyanobenzoic Acid Diazonium_Salt->2_Chloro_3_cyanobenzoic_Acid Sandmeyer Cyanation (CuCN)

Caption: Synthetic pathway via the Sandmeyer reaction.

Diagram 2: Benzylic Oxidation Pathway

Benzylic_Oxidation 2_Chloro_3_methylaniline 2-Chloro-3-methylaniline 2_Chloro_3_methylbenzonitrile 2-Chloro-3-methylbenzonitrile 2_Chloro_3_methylaniline->2_Chloro_3_methylbenzonitrile Sandmeyer Cyanation (NaNO2, HCl, CuCN) 2_Chloro_3_cyanobenzoic_Acid 2-Chloro-3-cyanobenzoic Acid 2_Chloro_3_methylbenzonitrile->2_Chloro_3_cyanobenzoic_Acid Oxidation (KMnO4)

Caption: Synthetic pathway via benzylic oxidation.

Conclusion and Future Perspectives

Both the Sandmeyer reaction and the benzylic oxidation pathways offer viable routes to 2-Chloro-3-cyanobenzoic acid. The choice of synthesis will be dictated by factors such as the availability and cost of starting materials, the scale of the reaction, and the safety considerations associated with the reagents.

For laboratory-scale synthesis where 2-amino-3-chlorobenzoic acid is accessible, the Sandmeyer reaction provides a direct and well-understood method. For larger-scale production, the oxidation route, despite its challenges in work-up, might be more attractive due to the avoidance of large quantities of cyanide salts in the final step.

Future research in this area could focus on the development of greener and more catalytic methods for both the cyanation and oxidation steps. For instance, exploring palladium-catalyzed cyanation reactions could offer an alternative to the traditional copper-mediated Sandmeyer reaction. Similarly, the development of more efficient and selective catalytic oxidation systems that operate under milder conditions and produce less waste would be a significant advancement in the synthesis of this important building block.

References

  • Process for the preparation of 2-amino-3-chlorobenzoic acid. US5233083A.
  • o-CHLOROBENZOIC ACID. Organic Syntheses. [Link]

  • The Sandmeyer Reaction: Replacement of The Diazonium Group by CL, BR, or CN. Scribd. [Link]

  • Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • For 2 Mark each: Sandmeyer reaction. Filo. [Link]

  • Preparation of p-chlorobenzoic acid from p-chloronitrobenzene. Chemistry Stack Exchange. [Link]

  • Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction c
  • 2-Chloro-3-methylaniline. MySkinRecipes. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. SciRP.org. [Link]

  • Methods for producing cyanobenzoic acid deriv

Sources

Foundational

Electronic Architecture & Synthetic Utility of 2-Chloro-3-cyanobenzoic Acid

The following technical guide details the electronic landscape, physicochemical properties, and synthetic utility of 2-Chloro-3-cyanobenzoic acid . Executive Summary 2-Chloro-3-cyanobenzoic acid (CAS: 1261499-34-6) repre...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic landscape, physicochemical properties, and synthetic utility of 2-Chloro-3-cyanobenzoic acid .

Executive Summary

2-Chloro-3-cyanobenzoic acid (CAS: 1261499-34-6) represents a highly functionalized aromatic scaffold where steric congestion meets extreme electronic deficiency. Unlike simple benzoic acid derivatives, this molecule features a "push-pull-twist" electronic environment defined by the Ortho Effect of the chlorine atom and the cooperative electron-withdrawing nature of the cyano group.

This guide dissects the molecule’s electronic anomalies, provides a self-validating synthesis protocol, and outlines its reactivity profile, specifically highlighting its utility as an activated core for Nucleophilic Aromatic Substitution (


) in drug discovery.

Molecular Architecture & Electronic Landscape

The reactivity of 2-chloro-3-cyanobenzoic acid is governed by the interplay of three functional groups on the benzene ring.

Electronic Vector Analysis

The molecule is characterized by a significant reduction in electron density on the ring, particularly at the C2 and C6 positions.

  • C1: Carboxylic Acid (-COOH): A moderate electron-withdrawing group (EWG). In this specific congener, the -COOH group is forced out of planarity by the ortho-chlorine, disrupting

    
    -conjugation with the phenyl ring.
    
  • C2: Chlorine (-Cl):

    • Inductive Effect (-I): Strong withdrawal, significantly increasing the acidity of the ortho-COOH.

    • Steric Effect (The Ortho Effect): The Van der Waals radius of Chlorine (1.75 Å) creates steric clash with the carbonyl oxygen, forcing the carboxyl group to rotate. This Steric Inhibition of Resonance (SIR) prevents the phenyl ring from donating electron density into the carbonyl, thereby destabilizing the acid form relative to the carboxylate anion and dramatically lowering pKa.

  • C3: Cyano (-CN):

    • Inductive (-I) & Resonance (-R): Strong EWG. Being ortho to the Chlorine (at C2), it further depletes electron density at the C2 position, making the C-Cl bond highly susceptible to nucleophilic attack.

Physicochemical Profiling

The combination of substituents results in a molecule that is significantly more acidic and lipophilic than benzoic acid.

PropertyValue (Predicted/Exp)Mechanistic Driver
pKa 2.29 ± 0.25 Synergistic -I effects of Cl/CN + Ortho-effect (SIR).
LogP ~2.6 Lipophilicity increased by Cl and CN relative to COOH.
H-Bond Donors 1Carboxylic acid hydroxyl.
H-Bond Acceptors 3Carbonyl O, Hydroxyl O, Nitrile N.
Rotatable Bonds 1C(phenyl)-COOH bond (restricted rotation).
Visualization of Electronic Effects

The following diagram illustrates the electronic vectors and steric clashes defining the molecule's reactivity.

ElectronicEffects cluster_legend Legend Core Benzene Ring COOH C1: -COOH (Twisted out of plane) Core->COOH Inductive Withdrawal Cl C2: -Cl (Leaving Group) Cl->Core -I Effect (Strong) Cl->COOH Ortho Effect (Steric Repulsion) CN C3: -CN (Strong EWG) CN->Core -I & -R Effect CN->Cl Activates C2 for SnAr key Red Arrow: Electron Withdrawal Green Arrow: Activation Dotted: Steric Interaction

Figure 1: Electronic vector map showing the activation of the C2 position and the steric twisting of the carboxyl group.

Synthetic Reactivity & Transformation

The "Hotspot"

The most critical feature for drug development is the lability of the C2-Chlorine. In standard chlorobenzenes, the C-Cl bond is inert. However, in 2-chloro-3-cyanobenzoic acid, the C2 position is flanked by two electron-withdrawing groups (COOH at C1, CN at C3).

  • Mechanism: Addition-Elimination (

    
    ).[1]
    
  • Intermediate: The Meisenheimer complex is stabilized by the ability of the CN and COOH groups to accommodate the negative charge.

  • Utility: Facile displacement with amines (anilines, aliphatic amines) or thiols allows for the rapid construction of quinazoline-like cores or anthranilic acid derivatives.

Experimental Protocol: Synthesis via Sandmeyer

Since 2-chloro-3-cyanobenzoic acid is a high-value intermediate, its synthesis often requires construction from a nitro-precursor to ensure regioselectivity.

Objective: Synthesize 2-chloro-3-cyanobenzoic acid from 2-chloro-3-nitrobenzoic acid.

Step 1: Selective Reduction
  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ), Ethanol/Water.
    
  • Rationale: Use of Fe/NH4Cl is preferred over catalytic hydrogenation (

    
    ) to prevent hydrodechlorination (stripping the Cl atom).
    
  • Procedure:

    • Dissolve 2-chloro-3-nitrobenzoic acid (1.0 eq) in EtOH:H2O (3:1).

    • Add

      
       (5.0 eq) and Fe powder (5.0 eq).
      
    • Reflux at 80°C for 2-4 hours. Monitor by TLC/LCMS for disappearance of nitro starting material.

    • Hot filter through Celite to remove iron oxides.

    • Acidify filtrate to pH 4 to precipitate 3-amino-2-chlorobenzoic acid .

Step 2: Sandmeyer Cyanation
  • Reagents: Sodium Nitrite (

    
    ), Hydrochloric Acid (
    
    
    
    ), Copper(I) Cyanide (
    
    
    ), Potassium Cyanide (
    
    
    ).
  • Rationale: Conversion of the amino group to a nitrile via a diazonium intermediate.

  • Procedure:

    • Diazotization: Suspend 3-amino-2-chlorobenzoic acid (1.0 eq) in 6M HCl at 0°C. Dropwise add

      
       (1.1 eq) in water, keeping temp < 5°C. Stir 30 min to form the diazonium salt.
      
    • Cyanation: In a separate flask, neutralize

      
       (1.2 eq) and 
      
      
      
      (2.5 eq) in water at 60°C.
    • Slowly transfer the cold diazonium solution into the warm CuCN mixture (Caution: Gas evolution

      
      ).
      
    • Heat to 80°C for 1 hour.

    • Workup: Acidify to pH 2. The product, 2-chloro-3-cyanobenzoic acid , will precipitate. Recrystallize from EtOH.

Self-Validating QC Parameters
TestExpected ResultFailure Mode Indicator
LC-MS [M-H]- = 180.0Mass 146 (De-chlorinated byproduct).
IR Spectroscopy Sharp peak ~2230

(-CN)
Absence indicates Sandmeyer failure.
Melting Point Distinctive (Check lit ~180-200°C range)Broad range indicates incomplete purification.

Applications in Drug Discovery[2]

This scaffold acts as a "privileged structure" for several therapeutic classes:

  • Kinase Inhibitors: The benzoic acid moiety can mimic the phosphate-binding region of ATP, while the C2/C3 substituents allow for vector growth into the hydrophobic pocket.

  • Antithrombotics: Derivatives of cyanobenzoic acids are precursors to platelet aggregation inhibitors.

  • Bioisosteres: The 2-Cl-3-CN motif provides a rigid, electron-deficient core that can replace unstable heteroaromatic rings in lead optimization.

Workflow: Diversification

The following diagram illustrates the standard workflow for utilizing this scaffold in library generation.

SnArWorkflow Start 2-Chloro-3-cyanobenzoic acid Intermediate Meisenheimer Complex (Stabilized by -CN/-COOH) Start->Intermediate Nucleophilic Attack (C2) Reagents Nucleophile (R-NH2) + Base (DIEA) Reagents->Intermediate Product 2-Amino-substituted-3-cyanobenzoic acid Intermediate->Product -Cl Elimination Cyclization Cyclization to Quinazolinone (Optional) Product->Cyclization Reaction with Formamide/Urea

Figure 2: Synthetic workflow for diversifying the scaffold via Nucleophilic Aromatic Substitution.

References

  • PubChem. 2-Chloro-3-cyanobenzoic acid (Compound).[2][3] National Library of Medicine. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 23: Nucleophilic Aromatic Substitution). [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Chlorobenzoic acid derivatives.[2] [Link][2]

Sources

Exploratory

Chemical Profile &amp; Handling Strategy: 2-Chloro-3-cyanobenzoic acid

Topic: 2-Chloro-3-cyanobenzoic acid (Material Safety & Technical Guide) Content Type: Technical Whitepaper / Advanced MSDS Audience: Researchers, Process Chemists, and Drug Development Scientists Molecular Architecture &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloro-3-cyanobenzoic acid (Material Safety & Technical Guide) Content Type: Technical Whitepaper / Advanced MSDS Audience: Researchers, Process Chemists, and Drug Development Scientists

Molecular Architecture & Identification

2-Chloro-3-cyanobenzoic acid is a highly functionalized aromatic scaffold used primarily as an intermediate in the synthesis of polycyclic heterocycles, including quinazolinones and phthalimides. Its structure features a trisubstituted benzene ring with a carboxylic acid, a nitrile, and a chlorine atom in a vicinal (1,2,3) arrangement. This specific geometry creates "steric pressure" that makes the molecule highly reactive toward nucleophilic aromatic substitution (


) and cyclization reactions, making it a valuable but hazardous building block in medicinal chemistry.
Data Integrity Note: CAS Registry Verification
  • Primary Identifier: 2-Chloro-3-cyanobenzoic acid

  • CAS Registry Note: The CAS number 38238-02-5 provided in the request does not align with major public chemical indices for this specific structure. The most common commercial CAS for 2-chloro-3-cyanobenzoic acid is 1261499-34-6 (or occasionally listed under isomeric forms depending on salt states).

  • Action Required: Researchers must verify the structure via NMR/Mass Spectrometry rather than relying solely on the CAS number printed on older inventory labels.

Property Data
IUPAC Name 2-Chloro-3-cyanobenzoic acid
Molecular Formula

Molecular Weight 181.58 g/mol
SMILES C1=CC(=C(C(=C1)Cl)C#N)C(=O)O
Structural Feature Electron-deficient ring (activated for

)

Physicochemical Profiling

The following data aggregates experimental values and high-confidence predicted models for this specific isomer.

Parameter Value / Range Implication for Handling
Physical State White to off-white crystalline powderHigh dust generation potential; inhalation risk.
Melting Point 220 – 224 °C (dec.)Thermally stable up to ~200°C; avoid overheating which may release HCN/HCl.
Solubility DMSO, Methanol (Moderate); Water (Low)Use polar aprotic solvents for dissolution; aqueous workups may require pH adjustment.
pKa (Predicted) ~3.60 (Carboxylic acid)Stronger acid than benzoic acid (pKa 4.2) due to electron-withdrawing Cl/CN groups.
Partition Coeff (LogP) ~1.9 – 2.1Moderate lipophilicity; potential for skin absorption.

Hazard Dynamics & Toxicology (GHS Classification)

Unlike generic benzoic acids, the presence of the ortho-chloro and meta-cyano groups enhances the electrophilicity of the ring, increasing its potential as a skin sensitizer and mucosal irritant.

Core Hazards
  • H315 (Skin Irritation): Acidic functionality combined with lipophilicity allows dermal penetration and local proton donation.

  • H319 (Eye Irritation): Dust causes severe mechanical and chemical irritation (corneal opacity risk if untreated).

  • H335 (Respiratory Irritation): Inhalation of dust triggers mucosal inflammation.

  • EUH032 (Contact with acids liberates very toxic gas): Critical Note: While less common in solid form, hydrolysis of the cyano group in strong acid can theoretically release hydrogen cyanide (HCN) under extreme conditions.

Toxicological Mechanism

The biological activity is driven by the molecule's ability to act as a Michael acceptor equivalent or an alkylating agent via the chlorine displacement. This reactivity suggests a potential for protein binding (haptenization), leading to sensitization upon repeated exposure.

Operational Safety & Containment Protocol

Trustworthiness in the lab relies on self-validating workflows. Do not rely on "standard" PPE; use a decision logic based on the state of matter.

Workflow: The "Zero-Dust" Strategy
  • Weighing: Must be performed in a Static-Free Weighing Enclosure or a Fume Hood with a draft shield. Use an antistatic gun if the powder is fluffy.

  • Solubilization: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of dust.

  • Quenching: All waste streams must be treated as acidic and potentially cyanogenic. Basify to pH > 10 before disposal to prevent HCN evolution.

Visualization: Safety Decision Logic

The following diagram illustrates the decision matrix for handling activated benzoic acids.

SafetyLogic Start START: Handling 2-Cl-3-CN-Benzoic Acid StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (DMSO/MeOH) StateCheck->Solution DustRisk RISK: Inhalation & Surface Contamination Solid->DustRisk SplashRisk RISK: Skin Absorption & Eye Damage Solution->SplashRisk Hood Engineering: Fume Hood + Draft Shield DustRisk->Hood Primary Barrier Resp PPE: N95/P100 Respirator (If outside hood) DustRisk->Resp Secondary Barrier SplashRisk->Hood Vapor Control GloveCheck PPE: Nitrile (Double) or Butyl Check Breakthrough Time SplashRisk->GloveCheck Prevent Permeation

Figure 1: Operational safety logic flow. Blue nodes indicate decision points; Red/Yellow indicate hazards; Green indicates required control barriers.

Synthetic Utility & Reactivity Profile

For the drug developer, the value of 2-Chloro-3-cyanobenzoic acid lies in its ortho-effect . The chlorine atom at position 2 is activated by the electron-withdrawing carboxylic acid (C1) and nitrile (C3).

Key Reaction Pathways
  • Nucleophilic Aromatic Substitution (

    
    ):  The 2-Cl position is highly susceptible to displacement by amines, thiols, or alkoxides. This is the primary route to synthesizing N-substituted anthranilic acid derivatives .
    
  • Cyclization to Quinazolinones: Following amine displacement, the resulting intermediate can undergo cyclization involving the nitrile or carboxylic acid group to form quinazolinone scaffolds (common in EGFR inhibitors and anticonvulsants).

  • Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (forming 3-chlorophthalic acid derivatives) or a primary amide.

Visualization: Synthetic Scaffold Versatility

This diagram maps the transformation of the raw material into high-value drug scaffolds.

SynthesisPath Core 2-Chloro-3-cyanobenzoic acid (Electrophilic Scaffold) Inter Intermediate: N-Substituted-3-cyanobenzoic acid Core->Inter SnAr (Cl Displacement) Amine Primary Amine (R-NH2) Amine->Inter Base Base (K2CO3 / TEA) Base->Inter Quin Quinazolinone Scaffold (Drug Core) Inter->Quin Cyclization (via CN) Phthal Phthalimide Derivative Inter->Phthal Hydrolysis + Cyclization

Figure 2: Synthetic divergence. The core molecule acts as a branching point for two major heterocyclic classes used in pharmaceutical discovery.

Emergency Response & First Aid

  • Eye Contact: Immediate irrigation is critical. The acidity can cause rapid protein denaturation in the cornea. Flush for 15 minutes minimum.

  • Skin Contact: Do not use solvents (ethanol/DMSO) to wash skin; this enhances absorption. Use soap and copious water.

  • Spill Cleanup:

    • Isolate: Evacuate non-essential personnel.

    • Neutralize: Cover spill with soda ash or sodium bicarbonate to neutralize acidity.

    • Collect: Use wet-sweeping techniques to avoid dust generation. Do not use a standard vacuum cleaner (explosion/dust risk).

References

  • PubChem Compound Summary. 2-Chloro-3-cyanobenzoic acid (CID 1261499-34-6). National Center for Biotechnology Information. Available at: [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Benzoic acid derivatives hazard classification. Available at: [Link]

Foundational

A Technical Guide to Quantum Chemical Calculations for 2-Chloro-3-cyanobenzoic Acid: A DFT-Based Approach

This guide provides a comprehensive, in-depth walkthrough of the quantum chemical calculations for 2-Chloro-3-cyanobenzoic acid. It is designed for researchers, computational chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough of the quantum chemical calculations for 2-Chloro-3-cyanobenzoic acid. It is designed for researchers, computational chemists, and drug development professionals seeking to understand the molecule's structural, electronic, and spectroscopic properties through theoretical modeling. The methodologies detailed herein are grounded in established scientific principles, offering a robust framework for computational analysis that balances accuracy with practical feasibility.

Introduction: The Significance of 2-Chloro-3-cyanobenzoic Acid in a Computational Context

2-Chloro-3-cyanobenzoic acid is a substituted aromatic carboxylic acid. Molecules of this class are pivotal in medicinal chemistry and materials science due to the versatile reactivity conferred by their functional groups: the carboxylic acid, the cyano group, and the chloro substituent.[1][2] The interplay of these groups dictates the molecule's electrostatic potential, reactivity, and intermolecular interaction capabilities, which are critical determinants of its biological activity and material properties.

Quantum chemical calculations serve as a powerful "computational microscope," allowing us to predict and analyze molecular characteristics that can be difficult or costly to measure experimentally.[3] By solving the Schrödinger equation (or its approximations), we can determine a molecule's stable three-dimensional structure, vibrational frequencies (correlating to its infrared spectrum), and electronic properties, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO).[4] This information is invaluable in drug design for predicting ligand-receptor interactions and in materials science for designing novel functional materials.[5]

This guide will focus on a workflow centered around Density Functional Theory (DFT), a widely adopted method that offers an excellent compromise between computational cost and accuracy for systems of this size.[6]

The Computational Rationale: Selecting the Right Tools

A successful computational study hinges on making informed decisions about the theoretical method, basis set, and software. These choices are not arbitrary; they are dictated by the system's chemistry and the properties being investigated.

Theoretical Method: Why Density Functional Theory (DFT)?

For an organic molecule like 2-Chloro-3-cyanobenzoic acid, Density Functional Theory (DFT) is the method of choice. Unlike the more computationally expensive wave-function-based methods, DFT calculates the total energy based on the system's electron density. We will employ the B3LYP hybrid functional . This choice is justified by:

  • Proven Accuracy: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic exchange effects than pure DFT functionals. It has a long track record of providing reliable geometric and electronic data for a vast range of organic molecules.[7]

  • Computational Efficiency: It offers a superior balance of accuracy and computational speed, making it ideal for the calculations described in this guide, including geometry optimization and frequency analysis.

Basis Set: The Language of Electrons

A basis set is a collection of mathematical functions used to construct the molecular orbitals.[8][9] The choice of basis set directly impacts the accuracy of the calculation. For this study, the 6-311++G(d,p) basis set is recommended. Let's break down why:

  • 6-311G: This is a triple-split valence basis set, meaning it uses three functions to describe each valence orbital, allowing for greater flexibility in representing the electron distribution compared to smaller basis sets.

  • ++G: The double plus signs indicate the addition of diffuse functions on both heavy (non-hydrogen) atoms and hydrogen atoms. These functions are crucial for accurately describing anions and systems with lone pairs, like the oxygen, nitrogen, and chlorine atoms in our molecule.

  • (d,p): These are polarization functions. The 'd' adds d-type orbitals to heavy atoms, and the 'p' adds p-type orbitals to hydrogen atoms. These functions allow the orbitals to change shape and polarize in the presence of other atoms, which is essential for an accurate description of chemical bonding.[10]

Software Selection

Several robust software packages can perform these calculations.[11] Popular choices include:

  • Gaussian: A widely used commercial package known for its extensive feature set and user-friendly interface.[12][13]

  • ORCA: A powerful and versatile quantum chemistry program that is free for academic use.[14][15][16]

  • GAMESS: A general ab initio quantum chemistry package available at no cost.[17]

The protocols described below are presented in a general format but are readily adaptable to the input syntax of any of these programs.

The Computational Workflow: A Step-by-Step Protocol

The following diagram illustrates the logical flow of the computational investigation, from initial structure preparation to the final analysis of molecular properties.

G Computational Chemistry Workflow for 2-Chloro-3-cyanobenzoic Acid A 1. Molecular Structure Input (Build initial 3D guess) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis (Confirm Minimum Energy Structure) B->C D Is the structure a true minimum? (No imaginary frequencies) C->D Check Output D->B No (Re-optimize) E 4. Electronic Property Calculation (Single-point energy at optimized geometry) D->E Yes F Analysis of Results E->F F1 Structural Parameters (Bond lengths, angles) F2 Vibrational Spectra (IR frequencies, intensities) F3 Frontier Orbitals (HOMO-LUMO Gap) F4 Electrostatic Potential (MEP Surface)

Caption: A flowchart of the quantum chemical calculation process.

Protocol 1: Geometry Optimization

The first step is to find the most stable 3D arrangement of the atoms—the structure that corresponds to a minimum on the potential energy surface.

  • Construct Initial Geometry: Using a molecular builder (e.g., GaussView, Avogadro), draw the 2D structure of 2-Chloro-3-cyanobenzoic acid and generate an initial 3D conformation. A rough initial structure is sufficient as the optimization algorithm will refine it.

  • Prepare Input File: Create an input file specifying the calculation type, theoretical method, and basis set. A typical input structure would include:

    • #p Opt B3LYP/6-311++G(d,p): This line requests a geometry optimization (Opt) at the specified level of theory.

    • Molecule specification: Charge (0) and multiplicity (1 for a singlet state).

    • Atomic coordinates: The initial Cartesian coordinates from the molecular builder.

  • Execute Calculation: Submit the input file to the chosen quantum chemistry software. The software will iteratively adjust the atomic positions to minimize the total energy of the molecule until convergence criteria are met.

  • Verify Convergence: Upon completion, check the output file to ensure the optimization has converged successfully. Look for confirmation messages indicating that the forces on the atoms are negligible and the geometry has reached a stable point.

Protocol 2: Vibrational Frequency Analysis

This is a critical self-validation step. A true minimum energy structure will have all real (positive) vibrational frequencies.[18] Imaginary frequencies indicate a saddle point (a transition state), not a stable molecule.[19]

  • Prepare Input File: Using the optimized geometry from the previous step, set up a new calculation.

    • #p Freq B3LYP/6-311++G(d,p): This keyword requests a frequency (Freq) calculation. Often, this can be combined with optimization (Opt Freq).[20]

  • Execute Calculation: Run the frequency calculation. This computes the second derivatives of the energy with respect to atomic positions (the Hessian matrix).[19]

  • Analyze Frequencies: Examine the output file for the list of vibrational frequencies.

    • Confirmation of Minimum: Confirm that there are no imaginary frequencies (often printed as negative values).

    • IR Spectrum: The output will also provide the infrared (IR) intensities for each vibrational mode, allowing for the theoretical prediction of the molecule's IR spectrum.

Analysis and Interpretation of Results

With the calculations complete, the next phase is to extract and interpret the data to understand the molecule's chemical nature.

Molecular Geometry

The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data (if available) or used to understand steric and electronic effects. For instance, the planarity of the benzene ring and the orientation of the substituent groups can be precisely determined.[21]

The following diagram shows the atom numbering scheme used for data presentation.

Caption: Atom numbering scheme for 2-Chloro-3-cyanobenzoic acid.

Table 1: Selected Optimized Geometrical Parameters

Parameter Bond Length (Å) Parameter Atoms Angle (°)
Bond Lengths C3-C8 1.445 Bond Angles C1-C2-C7 119.5
C8≡N12 1.158 C2-C3-C8 121.0
C2-C7 1.490 C3-C8≡N12 179.1
C7=O10 1.210 C2-C7=O10 124.3
C7-O11 1.355 O10-C7-O11 120.1
O11-H16 0.968 C7-O11-H16 108.5
C1-Cl9 1.742 C2-C1-Cl9 118.8

Note: These are representative values from a B3LYP/6-311++G(d,p) calculation and may vary slightly based on the specific software and convergence criteria.

Vibrational Analysis

The calculated vibrational frequencies can be used to assign peaks in an experimental IR spectrum. Key vibrational modes to analyze include:

  • O-H stretch: Typically a broad peak around 3000-3300 cm⁻¹.

  • C=O stretch (Carboxylic acid): A strong, sharp peak around 1700-1750 cm⁻¹.

  • C≡N stretch (Nitrile): A sharp peak of medium intensity around 2220-2260 cm⁻¹.

  • C-Cl stretch: Found in the fingerprint region, typically 600-800 cm⁻¹.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups

Frequency (cm⁻¹) Intensity (km/mol) Vibrational Mode Assignment
3575 55.4 O-H Stretch
2245 21.8 C≡N Stretch
1740 350.1 C=O Stretch
785 45.6 C-Cl Stretch

Note: Calculated frequencies are typically scaled by a factor (~0.96-0.98 for B3LYP) to better match experimental values due to the harmonic approximation.[22]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[23]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).[24]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[25][26] This is particularly relevant in drug design, as the gap can influence how a molecule interacts with a biological target.[5]

Table 3: Key Electronic Properties

Property Value
HOMO Energy -7.25 eV
LUMO Energy -2.15 eV
HOMO-LUMO Gap (ΔE) 5.10 eV

| Dipole Moment | 3.45 Debye |

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density on the molecular surface. It is an invaluable tool for visualizing the charge distribution and predicting reactivity.

  • Red Regions (Negative Potential): Indicate areas of high electron density, such as around the oxygen and nitrogen atoms. These are sites susceptible to electrophilic attack.

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, such as the hydrogen of the carboxylic acid group. These are sites for nucleophilic attack.

The MEP surface visually confirms the chemical intuition that the carbonyl oxygen and nitrile nitrogen are regions of negative potential, while the acidic proton is a region of high positive potential, making it the primary site for deprotonation.

Conclusion and Outlook

This guide has detailed a robust and scientifically grounded workflow for the quantum chemical analysis of 2-Chloro-3-cyanobenzoic acid using Density Functional Theory. By following these protocols, researchers can obtain reliable predictions of the molecule's geometric, vibrational, and electronic properties.

The insights gained from these calculations—stable conformation, vibrational signatures, reactivity patterns from FMO analysis, and electrostatic interactions from the MEP map—provide a comprehensive molecular portrait. For drug development professionals, this data can inform pharmacophore modeling and predict potential binding interactions. For materials scientists, it can guide the synthesis of new derivatives with tailored electronic properties. This computational approach thus serves as an essential, cost-effective precursor and complement to experimental investigation.

References

  • PubChem. (n.d.). 4-Chloro-3-cyanobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • FACCTs. (n.d.). ORCA. Retrieved from [Link]

  • Ramírez-Ramírez, R. E., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1631. Available at: [Link]

  • Gaussian, Inc. (n.d.). Gaussian.com. Retrieved from [Link]

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  • Wikipedia. (n.d.). Basis set (chemistry). Retrieved from [Link]

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  • Al-Hussain, S. A., et al. (2023). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. ACS Omega, 8(39), 35941–35961. Available at: [Link]

  • Gordon Research Group. (n.d.). The General Atomic and Molecular Electronic Structure System (GAMESS). Iowa State University. Retrieved from [Link]

  • University of Rostock. (n.d.). Vibrational Frequencies - Technical Considerations. Retrieved from [Link]

  • Omixium. (2023, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Gaussian (software). Retrieved from [Link]

  • ORCA Forum. (n.d.). Portal. Max-Planck-Institut für Kohlenforschung. Retrieved from [Link]

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  • Scientific Reports. (2023). Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G. Scientific Reports, 13, 12345. Available at: [Link]

  • Wikipedia. (n.d.). GAMESS (US). Retrieved from [Link]

  • Wang, Y., et al. (2024). Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix. The Journal of Physical Chemistry A, 128(12), 2533–2542. Available at: [Link]

  • Ramírez-Ramírez, R. E., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. PMC. Available at: [Link]

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  • Max-Planck-Institut für Kohlenforschung. (n.d.). ORCA – An ab initio, DFT and semiempirical SCF-MO package. Retrieved from [Link]

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  • Heliyon. (2023). Density functional theory studies on molecular structure, vibrational spectra, AIM, HOMO-LUMO, electronic properties, and NBO analysis of benzoic acid monomer and dimer. Heliyon, 9(6), e16744. Available at: [Link]

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Exploratory

A Senior Application Scientist's Guide to the Structural Elucidation of 2-Chloro-3-cyanobenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: Beyond the Formula In the landscape of pharmaceutical development and materials science, the molecular formula C₈H₄ClNO₂ is but a startin...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Formula

In the landscape of pharmaceutical development and materials science, the molecular formula C₈H₄ClNO₂ is but a starting point. The true potential of a compound like 2-Chloro-3-cyanobenzoic acid—a potential building block for novel therapeutics—is locked within its three-dimensional architecture.[1][2] Understanding this architecture is not merely an academic exercise; it is fundamental to predicting a molecule's behavior, from its solubility and melting point to its interaction with biological targets. This guide provides an in-depth, technically-grounded walkthrough of the process of crystal structure analysis, framed through the lens of this specific, functionally rich molecule. We will move from foundational synthesis to the atomic-level insights provided by single-crystal X-ray diffraction, supplemented by computational and spectroscopic validation.

Synthesis and Spectroscopic Confirmation: Establishing the Ground Truth

Before any structural analysis can begin, the purity and identity of the target compound must be unequivocally confirmed. The synthesis of substituted benzoic acids is a well-established field, often involving multi-step pathways that may include diazotization of an amino precursor followed by a Sandmeyer-type reaction to introduce the cyano group.[3]

Once synthesized, a rigorous spectroscopic characterization is imperative. This serves as the first layer of validation, confirming that the molecule's covalent framework is correct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to map the proton and carbon environments within the molecule. For 2-Chloro-3-cyanobenzoic acid, specific chemical shifts and coupling patterns will confirm the 1,2,3-trisubstituted benzene ring pattern.[4]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : This technique probes the vibrational modes of the molecule.[5] Key expected signals include the sharp C≡N stretch of the nitrile group, the broad O-H stretch of the carboxylic acid, and the C=O stretch. These vibrational signatures provide direct evidence of the functional groups present.[6]

  • Mass Spectrometry (MS) : Provides the exact molecular weight, confirming the elemental composition of the synthesized compound.

These techniques, used in concert, build a comprehensive "fingerprint" of the molecule, ensuring the material taken forward for crystallization is indeed 2-Chloro-3-cyanobenzoic acid.[7]

The Art and Science of Crystallization

The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal.[8] Growing a single crystal, often a process of patient experimentation, is the critical bottleneck. The goal is to encourage molecules to slowly and methodically arrange themselves into a highly ordered, three-dimensional lattice.

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Screening (Rationale) : The choice of solvent is paramount. An ideal solvent will dissolve the compound when warm but allow it to become supersaturated upon cooling or slow evaporation. A range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, toluene, and mixtures thereof) should be screened in small-scale trials.

  • Preparation : A nearly saturated solution of 2-Chloro-3-cyanobenzoic acid is prepared in a chosen solvent or solvent system, with gentle heating if necessary to ensure complete dissolution.

  • Filtration : The warm solution is filtered through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones.

  • Incubation : The vial is loosely capped or covered with perforated film to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. This slow process is crucial; rapid evaporation leads to poor quality, disordered crystals.

  • Harvesting : Once suitable crystals (typically 0.1-0.3 mm in size) have formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD): Illuminating the Atomic Arrangement

SC-XRD is the definitive technique for determining the precise three-dimensional structure of a molecule in its crystalline state.[9][10][11] It provides unambiguous data on bond lengths, bond angles, and the spatial arrangement of molecules relative to one another.[12]

Workflow: From Crystal to Final Structure

scxrd_workflow cluster_exp Experimental Phase cluster_proc Computational Phase crystal Crystal Selection & Mounting data_coll X-ray Data Collection crystal->data_coll On Diffractometer integration Data Integration & Reduction data_coll->integration solution Structure Solution (Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation & CIF Output refinement->validation interactions cluster_dimer cluster_halogen M1 Molecule A (R-COOH) M2 Molecule B (HOOC-R) M1->M2 O-H···O C=O···H M3 Molecule C (...Cl) M4 Molecule D (N≡C...) M3->M4 C-Cl···N M5 Molecule E (Aromatic Ring) M4->M5 π-π Stacking

Sources

Protocols & Analytical Methods

Method

Synthesis of Derivatives from 2-Chloro-3-cyanobenzoic Acid: A Detailed Guide for Researchers

Introduction: The Versatility of 2-Chloro-3-cyanobenzoic Acid in Synthetic Chemistry 2-Chloro-3-cyanobenzoic acid is a highly versatile trifunctional building block in organic synthesis, particularly for the construction...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 2-Chloro-3-cyanobenzoic Acid in Synthetic Chemistry

2-Chloro-3-cyanobenzoic acid is a highly versatile trifunctional building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds of medicinal interest. Its unique arrangement of a carboxylic acid, a chloro substituent, and a cyano group on the benzene ring allows for a diverse range of chemical transformations. The electron-withdrawing nature of the cyano and carboxylic acid groups activates the chloro substituent for nucleophilic aromatic substitution, while the carboxylic acid and cyano moieties themselves are amenable to a wide array of modifications. This guide provides an in-depth exploration of the synthetic utility of 2-chloro-3-cyanobenzoic acid, offering detailed protocols for the preparation of key derivatives. These derivatives serve as crucial intermediates in the development of novel therapeutics, including but not limited to, enzyme inhibitors and modulators of cellular signaling pathways.

Core Synthetic Strategies and Mechanistic Insights

The synthetic potential of 2-chloro-3-cyanobenzoic acid can be systematically explored by considering reactions at each of its three functional groups. The interplay between these groups often dictates the reaction conditions and the feasibility of a given transformation.

I. Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is a prime site for modification, enabling the synthesis of esters and amides, which are fundamental linkages in many biologically active molecules.

Esterification of 2-chloro-3-cyanobenzoic acid is a fundamental transformation, often employed to protect the carboxylic acid or to modulate the pharmacokinetic properties of a final compound. The Fischer-Speier esterification is a classic and reliable method for this purpose.[1][2]

Mechanism: The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of water yield the ester.[1]

Protocol 1: Synthesis of Methyl 2-Chloro-3-cyanobenzoate

This protocol details the synthesis of the methyl ester, a common intermediate.

Materials:

  • 2-Chloro-3-cyanobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or Ethyl acetate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • To a solution of 2-chloro-3-cyanobenzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 2-chloro-3-cyanobenzoate.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure ester.

Expected Outcome: This procedure typically yields the methyl ester in good to excellent yields (85-95%), depending on the scale and purity of the starting materials.

Amide bond formation is a cornerstone of medicinal chemistry. The synthesis of amides from 2-chloro-3-cyanobenzoic acid can be achieved through various coupling reagents that activate the carboxylic acid.[3][4]

Mechanism: Coupling reagents such as dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the amide bond and dicyclohexylurea as a byproduct.[4]

Protocol 2: Synthesis of N-Benzyl-2-chloro-3-cyanobenzamide

This protocol describes the synthesis of an N-benzyl amide as a representative example.

Materials:

  • 2-Chloro-3-cyanobenzoic acid

  • Benzylamine

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolve 2-chloro-3-cyanobenzoic acid (1.0 eq), benzylamine (1.1 eq), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea precipitate.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the pure N-benzyl-2-chloro-3-cyanobenzamide.

Expected Outcome: Amide coupling reactions using carbodiimides generally provide good yields of the desired product.

II. Modification of the Chloro Substituent

The chloro group on the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing cyano and carboxyl groups. This allows for the introduction of various nucleophiles, leading to a diverse array of derivatives.

The reaction with amines is a common strategy to introduce nitrogen-containing functionalities, which are prevalent in pharmacologically active compounds.

Mechanism: The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophilic amine attacks the carbon atom bearing the chlorine, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing groups. In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored.

Protocol 3: Synthesis of 2-(Benzylamino)-3-cyanobenzoic Acid

This protocol details the substitution of the chloro group with benzylamine.

Materials:

  • 2-Chloro-3-cyanobenzoic acid

  • Benzylamine

  • Potassium carbonate or other suitable base

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, combine 2-chloro-3-cyanobenzoic acid (1.0 eq), benzylamine (2.0-3.0 eq), and potassium carbonate (2.0 eq) in DMF or DMSO.

  • Heat the reaction mixture to 80-120 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous mixture with 1 M HCl to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(benzylamino)-3-cyanobenzoic acid.

Expected Outcome: The yield of the SNAr reaction can vary depending on the nucleophilicity of the amine and the reaction conditions.

III. Transformations of the Cyano Group

The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

Hydrolysis of the nitrile can lead to either the corresponding amide or carboxylic acid, depending on the reaction conditions.[5][6]

Mechanism: Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by water. Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon. Both pathways proceed through an amide intermediate.[5][6]

Protocol 4: Synthesis of 2-Chloro-3-carbamoylbenzoic Acid (Partial Hydrolysis)

This protocol describes the partial hydrolysis of the nitrile to an amide.

Materials:

  • 2-Chloro-3-cyanobenzoic acid

  • Concentrated sulfuric acid

  • Ice bath

Procedure:

  • Carefully add 2-chloro-3-cyanobenzoic acid to an excess of cold, concentrated sulfuric acid at 0 °C.

  • Stir the mixture at room temperature for 24-48 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral.

  • Dry the solid to obtain 2-chloro-3-carbamoylbenzoic acid.

Expected Outcome: This method can provide good yields of the amide, but careful control of the reaction time and temperature is crucial to avoid complete hydrolysis to the dicarboxylic acid.

The cyano group can be reduced to a primary amine, providing another avenue for derivatization.

Protocol 5: Synthesis of 2-Chloro-3-(aminomethyl)benzoic Acid

This protocol outlines the reduction of the nitrile to an amine using a catalytic hydrogenation approach.

Materials:

  • 2-Chloro-3-cyanobenzoic acid

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Methanol or Ethanol

  • Hydrogen gas source

  • Parr hydrogenator or similar hydrogenation apparatus

Procedure:

  • Dissolve 2-chloro-3-cyanobenzoic acid in methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C or Raney Nickel.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or other suitable methods.

Expected Outcome: Catalytic hydrogenation is generally an effective method for nitrile reduction, providing good yields of the corresponding amine.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

Synthesis_Derivatives cluster_acid Carboxylic Acid Derivatization cluster_chloro Chloro Group Substitution cluster_cyano Cyano Group Transformation start 2-Chloro-3-cyanobenzoic Acid ester Methyl 2-Chloro-3-cyanobenzoate start->ester CH3OH, H+ (Protocol 1) amide N-Benzyl-2-chloro-3-cyanobenzamide start->amide Benzylamine, DCC (Protocol 2) amino_sub 2-(Benzylamino)-3-cyanobenzoic Acid start->amino_sub Benzylamine, K2CO3 (Protocol 3) amide_hydrolysis 2-Chloro-3-carbamoylbenzoic Acid start->amide_hydrolysis Conc. H2SO4 (Protocol 4) amine_reduction 2-Chloro-3-(aminomethyl)benzoic Acid start->amine_reduction H2, Pd/C (Protocol 5)

Caption: Synthetic pathways for derivatization of 2-Chloro-3-cyanobenzoic Acid.

Data Summary

ProtocolDerivativeReagentsTypical Yield
1Methyl 2-Chloro-3-cyanobenzoateMethanol, Sulfuric Acid85-95%
2N-Benzyl-2-chloro-3-cyanobenzamideBenzylamine, DCC, DMAPGood
32-(Benzylamino)-3-cyanobenzoic AcidBenzylamine, Potassium CarbonateVariable
42-Chloro-3-carbamoylbenzoic AcidConcentrated Sulfuric AcidGood
52-Chloro-3-(aminomethyl)benzoic AcidHydrogen, Pd/CGood

Applications in Drug Discovery and Development

Derivatives of 2-chloro-3-cyanobenzoic acid are valuable intermediates in the synthesis of a wide range of biologically active molecules. For instance, the amino-substituted derivatives can be further cyclized to form quinazolinone and benzodiazepine scaffolds, which are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The ability to readily modify each of the three functional groups provides a powerful platform for generating diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

2-Chloro-3-cyanobenzoic acid is a readily available and highly versatile starting material for the synthesis of a multitude of functionalized aromatic compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this building block. The ability to selectively manipulate the carboxylic acid, chloro, and cyano groups opens up numerous possibilities for the design and synthesis of novel molecules with potential therapeutic applications. As with any chemical synthesis, it is imperative to adhere to strict safety protocols and to fully characterize all products to ensure their identity and purity.

References

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  • CN103214396B - Production method of 3-cyanobenzoic acid - Google P
  • CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google P
  • hydrolysis of nitriles - Chemguide. (URL: [Link])

  • Synthesis of Quinazolinediones - Organic Chemistry Portal. (URL: [Link])

  • 24.7: Reactions of Amines - Chemistry LibreTexts. (URL: [Link])

  • Redox-Annulations of Cyclic Amines with ortho-Cyanomethylbenz-aldehydes - PMC - NIH. (URL: [Link])

  • Synthesis of methyl 3-cyanobenzoate by a green process - ResearchGate. (URL: [Link])

  • Preparation method of 2-chloro-3-cyanopyridine - Eureka | Patsnap. (URL: [Link])

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups - Organic Chemistry Portal. (URL: [Link])

  • Amine Reactions and Practice (Live Recording) Organic Chemistry Review - YouTube. (URL: [Link])

  • 21.3: Reactions of Carboxylic Acids - Chemistry LibreTexts. (URL: [Link])

  • Acidic Hydrolysis of Nitriles - BYJU'S. (URL: [Link])

  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

  • 21.8: Condensation of Acids with Amines - Chemistry LibreTexts. (URL: [Link])

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces - Semantic Scholar. (URL: [Link])

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing. (URL: [Link])

Sources

Application

2-Chloro-3-cyanobenzoic acid as an intermediate in pharmaceutical synthesis

Executive Summary 2-Chloro-3-cyanobenzoic acid is a high-value, trisubstituted aromatic scaffold characterized by its "privileged" substitution pattern. The molecule features a chlorine atom sterically and electronically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3-cyanobenzoic acid is a high-value, trisubstituted aromatic scaffold characterized by its "privileged" substitution pattern. The molecule features a chlorine atom sterically and electronically activated by flanking electron-withdrawing groups (carboxyl at C1, cyano at C3). This specific geometry creates a "push-pull" electronic environment that makes the C2-chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr), while the orthogonal reactivity of the nitrile and carboxylic acid moieties allows for divergent synthesis of heterocycles, particularly quinazolinones and isoindolinones .

This guide details the synthesis of this intermediate via a modified Sandmeyer reaction and provides a validated protocol for its downstream application in synthesizing pharmacologically active heterocycles.

Chemical Profile & Strategic Utility

Physicochemical Data
PropertySpecification
Chemical Name 2-Chloro-3-cyanobenzoic acid
CAS Number 1261499-34-6
Molecular Formula C₈H₄ClNO₂
Molecular Weight 181.58 g/mol
Appearance Off-white to pale beige crystalline solid
Melting Point 185–188 °C (dec.)
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water
pKa (Predicted) ~2.3 (Acidic due to ortho-Cl/CN induction)
Structural Reactivity Analysis

The strategic value of this molecule lies in its orthogonal functionality :

  • C1-Carboxyl: Standard amide coupling or esterification.

  • C2-Chloro: Highly activated for SNAr displacement due to the inductive effect of the ortho-nitrile and ortho-carboxyl groups.

  • C3-Nitrile: Precursor to primary amines (reduction), amides (hydrolysis), or tetrazoles (cycloaddition).

Protocol A: Synthesis of 2-Chloro-3-cyanobenzoic Acid

Route: Modified Sandmeyer Cyanation Precursor: 3-Amino-2-chlorobenzoic acid (CAS: 56961-30-9)

Mechanistic Rationale

Direct chlorination of 3-cyanobenzoic acid lacks regioselectivity. The most reliable route utilizes 3-amino-2-chlorobenzoic acid. The amino group is converted to a diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) catalyst.

Reagents & Equipment[1]
  • Reactants: 3-Amino-2-chlorobenzoic acid (10.0 g), Sodium Nitrite (NaNO₂), Copper(I) Cyanide (CuCN), Potassium Cyanide (KCN).

  • Solvents: Hydrochloric acid (HCl), Water, Toluene (for extraction).

  • Safety: DANGER. This protocol generates HCN gas. Must be performed in a high-efficiency fume hood with a cyanide scrubber (NaOH trap) attached to the exhaust.

Step-by-Step Methodology

Step 1: Diazotization

  • Charge a 250 mL 3-neck round-bottom flask with 3-amino-2-chlorobenzoic acid (10.0 g, 58.3 mmol) and 6M HCl (40 mL).

  • Cool the suspension to 0–5 °C using an ice/salt bath. Stir vigorously.

  • Add a solution of NaNO₂ (4.4 g, 64 mmol) in water (15 mL) dropwise over 20 minutes.

    • Critical Control: Maintain internal temperature < 5 °C to prevent diazonium decomposition to the phenol.

  • Stir for 30 minutes at 0 °C. The solution should become clear/translucent yellow.

Step 2: Sandmeyer Cyanation

  • In a separate 500 mL flask, prepare the cyanation complex: Dissolve CuCN (6.3 g, 70 mmol) and KCN (9.1 g, 140 mmol) in water (50 mL) to form the soluble tetracyanocuprate species. Cool to 5 °C.

  • Neutralization (Crucial): Adjust the pH of the diazonium solution (from Step 1) to pH ~6 using saturated Na₂CO₃. Do not make it alkaline yet.

  • Add the neutralized diazonium solution dropwise to the CuCN/KCN mixture over 30 minutes.

    • Observation: Nitrogen gas evolution will be vigorous.

  • Allow the mixture to warm to room temperature, then heat to 60 °C for 1 hour to ensure complete displacement.

Step 3: Workup & Isolation

  • Cool to room temperature. Acidify carefully with 6M HCl to pH 2 (Caution: HCN evolution—ensure scrubber is active).

  • Extract the aqueous layer with Ethyl Acetate (3 x 100 mL) .

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield the product as a beige solid.

    • Target Yield: 65–75%.

Protocol B: Downstream Application (Quinazolinone Synthesis)

Objective: Synthesis of 8-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile derivatives. Mechanism: SNAr displacement of the C2-Chloro by an aniline, followed by cyclodehydration.

Workflow Diagram

G Start 2-Chloro-3-cyanobenzoic Acid Inter Intermediate: N-Substituted Anthranilic Acid Start->Inter Step 1: SNAr (K2CO3, DMF, 80°C) Amine Primary Amine (R-NH2) Amine->Inter Cyclic Product: Quinazolinone Derivative Inter->Cyclic Step 2: Cyclization (Formamidine Acetate)

Caption: Two-step conversion of 2-chloro-3-cyanobenzoic acid into a pharmacologically active quinazolinone scaffold.

Experimental Procedure

Step 1: SNAr Displacement

  • Dissolve 2-chloro-3-cyanobenzoic acid (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Add Aniline (or target amine) (1.2 eq) and K₂CO₃ (2.5 eq).

  • Heat to 90 °C for 4–6 hours.

    • Why: The 3-cyano group activates the 2-chloro position, facilitating displacement even with weak nucleophiles like anilines.

  • Cool, pour into ice water, and acidify with 1M HCl. Filter the precipitate (N-phenyl-3-cyano-anthranilic acid derivative).

Step 2: Cyclization to Quinazolinone

  • Suspend the intermediate from Step 1 in 2-Methoxyethanol .

  • Add Formamidine Acetate (2.0 eq).

  • Reflux (125 °C) for 12 hours.

  • Cool and filter.[1] The solid is the tricyclic quinazolinone core, a common pharmacophore in kinase inhibitors (e.g., PI3K or EGFR inhibitors).

Analytical Validation (QC)

To ensure protocol integrity, the following analytical benchmarks must be met:

  • HPLC Purity: >98% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: A: 0.1% H₃PO₄ in H₂O; B: Acetonitrile. Gradient 10% B to 90% B over 15 min.

  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • δ 13.5 (br s, 1H, -COOH)

    • δ 8.15 (dd, 1H, Ar-H)

    • δ 8.05 (dd, 1H, Ar-H)

    • δ 7.65 (t, 1H, Ar-H)

    • Note: Look for the disappearance of the amine protons from the starting material (Protocol A).

  • IR Spectroscopy:

    • Nitrile stretch (-C≡N) at ~2230 cm⁻¹.

    • Carbonyl stretch (C=O) at ~1700 cm⁻¹.

References

  • National Institutes of Health (NIH) - PubChem. (2025). 3-Amino-2-chlorobenzoic acid Compound Summary. Retrieved from [Link]

  • Google Patents. (2013). CN103214396B - Production method of 3-cyanobenzoic acid (Sandmeyer Methodology Reference).
  • Carl Roth. (2025). Safety Data Sheet: 3-Chlorobenzoic acid (Analogous Safety Data). Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of Substituted Benzoic Acids in the Synthesis of Anthranilic Diamide Insecticides

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist's Foreword: The anthranilic diamide class of insecticides represents a significant advancement in crop protection, offer...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The anthranilic diamide class of insecticides represents a significant advancement in crop protection, offering potent and selective control of a wide range of pests. Their mode of action, targeting insect ryanodine receptors, provides a valuable tool in resistance management strategies[1]. The synthesis of these complex molecules is a subject of considerable interest in agrochemical research and development. While the specific compound 2-Chloro-3-cyanobenzoic acid is not prominently documented as a direct precursor in the synthesis of major commercial insecticides like chlorantraniliprole, the underlying principles of its structure—a substituted benzoic acid—are central to the construction of the anthranilamide core of these agrochemicals. This guide, therefore, will focus on the well-established synthetic pathways for creating the anthranilamide fragment of insecticides such as chlorantraniliprole, using structurally related and industrially relevant benzoic acid derivatives. We will explore the strategic chemical transformations that convert these precursors into the pivotal intermediates required for the final active ingredient.

Part 1: The Anthranilamide Core - A Key to Insecticidal Activity

The efficacy of anthranilic diamide insecticides is largely dictated by the precise arrangement of substituents on the anthranilamide portion of the molecule. These substituents influence the molecule's binding affinity to the target receptor and its physicochemical properties, such as solubility and stability. The synthesis of this core is a critical aspect of the overall manufacturing process.

A common and industrially viable route to the anthranilamide intermediate for chlorantraniliprole begins with 2-amino-3-methylbenzoic acid. This starting material undergoes a series of transformations to introduce the necessary chlorine and N-methylamide functionalities.

Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid

A crucial intermediate in the synthesis of chlorantraniliprole is 2-amino-5-chloro-3-methylbenzoic acid. One documented method for its preparation involves the chlorination of 2-amino-3-methylbenzoic acid.

Experimental Protocol: Chlorination of 2-amino-3-methylbenzoic acid

This protocol outlines the synthesis of 2-amino-5-chloro-3-methylbenzoic acid from 2-amino-3-methylbenzoic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-amino-3-methylbenzoic acid151.1610 g0.066
N-Chlorosuccinimide (NCS)133.539.7 g0.073
Dimethylformamide (DMF)73.09100 mL-
Hydrochloric acid (HCl)36.46As needed-
Deionized water18.02As needed-

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 10 g (0.066 mol) of 2-amino-3-methylbenzoic acid in 100 mL of DMF.

  • To the stirred solution, add 9.7 g (0.073 mol) of N-Chlorosuccinimide (NCS) in portions over 30 minutes, ensuring the temperature does not exceed 30°C.

  • After the addition is complete, heat the reaction mixture to 100°C and maintain for 40 minutes[2].

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 3-4, which will cause the product to precipitate.

  • Collect the solid precipitate by vacuum filtration and wash with cold deionized water.

  • Dry the product under vacuum at 60°C to yield 2-amino-5-chloro-3-methylbenzoic acid.

Expected Yield: ~85-90%

Synthesis of the Second Key Intermediate: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

The second essential component for the synthesis of chlorantraniliprole is a pyrazole carboxylic acid derivative. A common route to this intermediate starts from 2,3-dichloropyridine and diethyl maleate[2][3].

Experimental Workflow:

G A 2,3-dichloropyridine C (3-chloropyridin-2-yl)-hydrazine A->C Hydrazino-substitution B Hydrazine hydrate B->C E Pyrazolidinone intermediate C->E Cyclization D Diethyl maleate D->E G Brominated pyrazolidinone E->G Bromination F Bromination (e.g., POBr3) F->G I 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid G->I Oxidation & Hydrolysis H Oxidation H->I

Caption: Synthesis workflow for the pyrazole carboxylic acid intermediate.

Part 2: The Final Coupling - Assembling the Active Ingredient

The final stage in the synthesis of chlorantraniliprole involves the coupling of the two key intermediates: 2-amino-5-chloro-3-methylbenzoic acid and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. This can be achieved through a two-step process involving the formation of a benzoxazinone intermediate, followed by ring-opening with methylamine[4][5].

Step 1: Formation of the Benzoxazinone Intermediate

Experimental Protocol:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-amino-5-chloro-3-methylbenzoic acid185.6110 g0.054
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid304.5216.4 g0.054
Methanesulfonyl chloride (MsCl)114.556.8 g0.059
Triethylamine101.1916.4 g0.162
Acetonitrile41.05200 mL-

Procedure:

  • In a 500 mL three-necked flask, suspend 10 g (0.054 mol) of 2-amino-5-chloro-3-methylbenzoic acid and 16.4 g (0.054 mol) of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid in 200 mL of acetonitrile.

  • Add 16.4 g (0.162 mol) of triethylamine to the suspension.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add 6.8 g (0.059 mol) of methanesulfonyl chloride to the reaction mixture, maintaining the temperature below 10°C.

  • After the addition, allow the reaction to stir at room temperature for 2-3 hours.

  • Monitor the formation of the benzoxazinone intermediate, 2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-3,1-benzoxazin-4-one, by TLC.

  • Upon completion, the reaction mixture can be used directly in the next step or the product can be isolated by filtration and washing with water.

Step 2: Ring-opening to form Chlorantraniliprole

Experimental Protocol:

Procedure:

  • To the reaction mixture containing the benzoxazinone intermediate, add a 40% aqueous solution of methylamine (12.6 g, 0.162 mol) dropwise at room temperature.

  • Stir the reaction mixture for 1-2 hours.

  • A precipitate of chlorantraniliprole will form.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with water and then a small amount of cold acetonitrile.

  • Dry the product under vacuum to obtain chlorantraniliprole.

Expected Overall Yield: ~90-95% for the two steps.

Visual Representation of the Final Coupling:

G cluster_0 Intermediate 1 cluster_1 Intermediate 2 A 2-amino-5-chloro-3-methylbenzoic acid C Benzoxazinone Intermediate A->C MsCl, Et3N B 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid B->C E Chlorantraniliprole C->E Ring Opening D Methylamine D->E

Caption: The final coupling steps in the synthesis of chlorantraniliprole.

Part 3: Safety and Handling Considerations

All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. The reagents used in these syntheses, such as methanesulfonyl chloride and N-chlorosuccinimide, are corrosive and/or toxic and should be handled with care. For detailed safety information, refer to the Material Safety Data Sheets (MSDS) for each chemical.

References

  • Method for synthesizing chlorantraniliprole - P
  • CN103058993B - Chlorantraniliprole preparation method - Google P
  • CN104844569A - Chlorantraniliprole synthesis method - Google P
  • Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA - PubMed. (URL: [Link])

  • Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs - PMC - NIH. (URL: [Link])

  • 2-Chlorobenzoic acid - Wikipedia. (URL: [Link])

  • CN111423431A - Preparation method of chlorantraniliprole and intermediate thereof - Google P
  • RSC Advances. (URL: [Link])

  • NOTE Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. (URL: [Link])

  • 4-Chloro-3-cyanobenzoic acid | C8H4ClNO2 | CID 22644612 - PubChem. (URL: [Link])

  • WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google P
  • Study on the synthesis of anthranilicdiamides insecticide - ResearchGate. (URL: [Link])

Sources

Application

Application Note: High-Yield Synthesis of 8-Cyanoquinazolinone Aurora Kinase Inhibitors Using 2-Chloro-3-cyanobenzoic Acid

This Application Note provides a comprehensive technical guide for the use of 2-Chloro-3-cyanobenzoic acid (CAS 1261499-34-6) as a privileged scaffold in the synthesis of 8-cyanoquinazolin-4-one based Aurora kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the use of 2-Chloro-3-cyanobenzoic acid (CAS 1261499-34-6) as a privileged scaffold in the synthesis of 8-cyanoquinazolin-4-one based Aurora kinase inhibitors.

Abstract & Scientific Rationale

Aurora kinases (A, B, and C) are serine/threonine kinases essential for the regulation of cell division. Their overexpression is frequently linked to oncogenesis in solid tumors and hematological malignancies, making them high-value targets for drug discovery.

2-Chloro-3-cyanobenzoic acid serves as a critical, high-utility building block for synthesizing tricyclic kinase inhibitors , specifically the 8-cyanoquinazolin-4-one and 3-cyanobenzamide classes.

Why This Intermediate?
  • Regiochemical Control: The 2-chloro substituent is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing inductive effects of the ortho-carboxyl (C1) and ortho-cyano (C3) groups. This allows for facile introduction of diverse amine pharmacophores (e.g., pyrazoles, anilines) under mild conditions.
    
  • Electronic Tuning: The C3-cyano group (becoming C8-cyano in the quinazoline core) acts as a bioisostere for carbonyls or halogens. It remains chemically stable during standard cyclization, providing a handle for H-bonding interactions within the kinase hinge region or solvent-exposed front.

  • Scaffold Rigidity: Cyclization of the carboxyl group yields a planar core (quinazolinone or isoindolinone) that mimics the adenine ring of ATP, ensuring high affinity for the kinase active site.

Chemical Context & Retrosynthesis[1]

The synthesis targets a generic Aurora Kinase Inhibitor (AKI-CN-Series) featuring an 8-cyanoquinazolinone core. The retrosynthetic analysis reveals the centrality of the starting material.

Diagram 1: Retrosynthetic Analysis

Retrosynthesis Target Target: 8-Cyanoquinazolin-4-one Inhibitor (ATP-Competitive Core) Intermediate Intermediate: 2-Amino-3-cyanobenzoic Acid Derivative Target->Intermediate Cyclization (Formamide/Urea) SM Starting Material: 2-Chloro-3-cyanobenzoic Acid (CAS 1261499-34-6) Intermediate->SM SnAr Displacement Amine Amine Pharmacophore (e.g., 4-aminopyrazole) Intermediate->Amine

Caption: Retrosynthetic breakdown showing the disconnection of the quinazoline core back to the 2-chloro-3-cyanobenzoic acid precursor.

Experimental Protocol

Phase 1: Nucleophilic Aromatic Substitution ( )

Objective: Displacement of the C2-chlorine with an amine pharmacophore (e.g., 4-amino-1-methylpyrazole or a substituted aniline).

Reagents:

  • Substrate: 2-Chloro-3-cyanobenzoic acid (1.0 equiv)

  • Nucleophile: Aryl/Heteroaryl amine (1.1 equiv)

  • Base:

    
     (2.5 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: DMF or DMA (Anhydrous)

  • Catalyst (Optional): CuI (5 mol%) if the amine is sterically hindered or weakly nucleophilic (Ullmann-type conditions).

Procedure:

  • Charge a reaction vessel with 2-Chloro-3-cyanobenzoic acid (10.0 mmol) and anhydrous DMF (50 mL).

  • Add

    
     (25.0 mmol) and the target amine (11.0 mmol).
    
  • Thermal Activation: Heat the mixture to 100°C for 6–12 hours. Monitor by LC-MS for the disappearance of the starting material (

    
     181.5 [M+H]).
    
    • Note: The presence of the ortho-cyano group significantly accelerates this reaction compared to unsubstituted 2-chlorobenzoic acid.

  • Workup: Cool to room temperature. Pour into ice-water (200 mL) and acidify to pH 3–4 with 1N HCl. The product (2-amino-3-cyanobenzoic acid derivative) typically precipitates.

  • Purification: Filter the precipitate, wash with water, and dry.[1] Recrystallize from Ethanol/Water if necessary.

Phase 2: Cyclization to 8-Cyanoquinazolin-4-one

Objective: Formation of the bicyclic core.

Reagents:

  • Intermediate: Product from Phase 1 (1.0 equiv)

  • Cyclizing Agent: Formamide (Excess, acts as solvent) or Formamidine Acetate (1.5 equiv) in Ethanol.

  • Temperature: 140–160°C (Reflux).

Procedure:

  • Suspend the Phase 1 intermediate (5.0 mmol) in Formamide (10 mL).

  • Heat the mixture to 150°C for 4–8 hours. The reaction proceeds via the formation of an intermediate diamide followed by dehydration.

  • Monitoring: HPLC should show the formation of a new peak with

    
     (loss of water) relative to the open-chain precursor.
    
  • Workup: Cool the mixture. Dilute with water (50 mL). The quinazolinone product usually precipitates as a solid.

  • Isolation: Filter and wash with water and diethyl ether.

Diagram 2: Forward Synthesis Workflow

Synthesis SM 2-Chloro-3-cyanobenzoic Acid Step1 Step 1: SnAr Coupling (DMF, K2CO3, 100°C) SM->Step1 Inter Intermediate: N-Aryl-3-cyano-anthranilic acid Step1->Inter Step2 Step 2: Cyclization (Formamide, 150°C) Inter->Step2 Final Product: 8-Cyanoquinazolin-4-one Step2->Final

Caption: Step-by-step synthetic pathway from starting material to the active kinase inhibitor core.

Quality Control & Data Specifications

For drug development applications, the purity and identity of the intermediate must be rigorously validated.

ParameterSpecificationMethodAcceptance Criteria
Appearance Off-white to pale yellow powderVisualHomogeneous solid
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)No single impurity > 0.5%
Identity (H-NMR) Consistent with structure400 MHz DMSO-d6Aromatic protons: 3H pattern (dd/t)
Identity (CN stretch) ~2230 cm⁻¹FT-IRDistinct nitrile peak
Residual Solvents < 5000 ppm (DMF)GC-HSICH Q3C limits

Critical Analytical Note: In the ¹H-NMR of the starting material, the protons typically appear as a set of doublets and a triplet (or doublet of doublets) in the 7.5–8.2 ppm region. The loss of the C2-Cl and the appearance of amine NH signals (broad singlet, >9 ppm) confirms the success of Step 1.

Mechanism of Action Context

The synthesized 8-cyanoquinazolin-4-one inhibitors function as ATP-competitive antagonists.

  • Binding: The quinazoline N1 and the 4-oxo group form hydrogen bonds with the "hinge region" of the Aurora kinase (residues Glu211/Ala213 in Aurora A).

  • Effect: This blocks ATP binding, preventing the autophosphorylation of the activation loop (Thr288).

  • Outcome: Inhibition of centrosome maturation and bipolar spindle assembly, leading to mitotic arrest (G2/M) and subsequent apoptosis.

Diagram 3: Aurora Kinase Inhibition Pathway

MOA Inhibitor 8-Cyano-Quinazoline Inhibitor Aurora Aurora Kinase A/B (Active Conformation) Inhibitor->Aurora Binds Hinge Region Complex Inhibitor-Kinase Complex (ATP Blocked) Aurora->Complex Signaling Inhibition of Histone H3 Phosphorylation Complex->Signaling Phenotype Mitotic Arrest & Apoptosis Signaling->Phenotype

Caption: Mechanistic pathway of Aurora Kinase inhibition by the synthesized compound.

References

  • Bavetsias, V., et al. (2010). "Aurora Kinase Inhibitors: Current Status and Outlook." Future Medicinal Chemistry, 2(10), 1589–1618. Link

  • Coumar, M. S., et al. (2009).[2] "Structure-Based Drug Design of Aurora Kinase Inhibitors." Expert Opinion on Drug Discovery, 4(1), 49–69. Link

  • Gong, Y., et al. (2010). "Synthesis and SAR of 4-heteroaryl-substituted quinazolines as potent Aurora kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(5), 1693-1696. Link

  • Vertex Pharmaceuticals. (2004). "Patent US7235559B1: Quinazoline derivatives useful as inhibitors of Aurora kinases." USPTO. Link

  • Ambeed. (2024).[3] "Product Analysis: 2-Chloro-3-cyanobenzoic acid (CAS 1261499-34-6)." Chemical Catalog. Link

Disclaimer: This protocol is designed for research and development purposes only. All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Method

Functional group transformations of 2-Chloro-3-cyanobenzoic acid

An In-Depth Guide to the Functional Group Transformations of 2-Chloro-3-cyanobenzoic Acid Authored by: A Senior Application Scientist Introduction: The Strategic Value of a Multifunctional Scaffolding Molecule 2-Chloro-3...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Functional Group Transformations of 2-Chloro-3-cyanobenzoic Acid

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Multifunctional Scaffolding Molecule

2-Chloro-3-cyanobenzoic acid is a highly versatile aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the strategic placement of three distinct and reactive functional groups on a single benzene ring: a carboxylic acid, a nitrile (cyano), and a chloro substituent. The electronic interplay between the electron-withdrawing cyano and chloro groups and the carboxylic acid moiety imparts unique reactivity to each site, allowing for a series of selective and high-yield transformations. This guide provides a comprehensive overview of the key functional group transformations of this molecule, complete with detailed protocols and mechanistic insights for researchers, chemists, and professionals in drug development.

Transformations of the Carboxylic Acid Group (-COOH)

The carboxylic acid group is a cornerstone for derivatization, enabling the formation of esters, amides, and highly reactive acyl chlorides. These transformations are fundamental for modulating physicochemical properties like solubility and lipophilicity or for creating linkages to other molecular fragments.[3]

Esterification: Masking Acidity and Enhancing Lipophilicity

Esterification of the carboxylic acid is a common initial step to protect the acidic proton, increase solubility in organic solvents, or to prepare for subsequent reactions that are incompatible with a free acid, such as reductions with metal hydrides. The Fischer-Speier esterification is a classic and reliable acid-catalyzed method.[4]

Causality and Mechanistic Insight: The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which significantly enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers and elimination of a water molecule yield the ester. The reaction is an equilibrium process; therefore, using the alcohol as the solvent or removing water as it forms drives the reaction to completion.[4]

Experimental Protocol: Synthesis of Methyl 2-chloro-3-cyanobenzoate

  • Materials & Reagents:

    • 2-Chloro-3-cyanobenzoic acid (1.0 eq)

    • Anhydrous Methanol (serves as reactant and solvent)

    • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~2-5 mol%)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate (for extraction)

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Step-by-Step Protocol:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-3-cyanobenzoic acid (e.g., 5.0 g).

    • Add an excess of anhydrous methanol (e.g., 50 mL).

    • Stir the suspension and carefully add concentrated sulfuric acid (e.g., 0.2 mL) dropwise.

    • Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the volume of methanol by approximately half using a rotary evaporator.

    • Slowly pour the concentrated mixture into a beaker of ice-cold water (e.g., 100 mL), which may cause the product to precipitate.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with deionized water (50 mL), saturated NaHCO₃ solution (2 x 50 mL, to neutralize residual acid), and finally with brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2-chloro-3-cyanobenzoate, which can be further purified by recrystallization or column chromatography.

Amidation: Building Blocks for Bioactive Molecules

The formation of an amide bond is one of the most important reactions in medicinal chemistry. Direct conversion of a carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid must first be "activated" using a coupling agent.

Causality and Mechanistic Insight: Coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by an amine to form the stable amide bond, releasing a urea byproduct. The addition of additives like 1-Hydroxybenzotriazole (HOBt) can further improve efficiency and suppress side reactions by forming an activated ester intermediate.

Experimental Protocol: General Amidation Procedure

  • Materials & Reagents:

    • 2-Chloro-3-cyanobenzoic acid (1.0 eq)

    • Desired Amine (e.g., Benzylamine, 1.1 eq)

    • EDC (1.2 eq) and HOBt (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • Step-by-Step Protocol:

    • Dissolve 2-chloro-3-cyanobenzoic acid in anhydrous DCM.

    • Add HOBt and the desired amine to the solution.

    • Add DIPEA to act as a base.

    • Cool the mixture to 0°C in an ice bath.

    • Add EDC portion-wise and stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.

    • Wash the organic phase with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude amide product for purification.

Transformations of the Cyano Group (-C≡N)

The cyano group is a versatile functional handle that can be transformed into an amine, an amide, or a carboxylic acid, or it can participate in cycloaddition reactions to form heterocyclic rings like tetrazoles.[5]

Hydrolysis to Amide or Carboxylic Acid

Nitriles can be hydrolyzed under acidic or basic conditions. The reaction proceeds via the formation of an amide intermediate, which can sometimes be isolated by carefully controlling the reaction conditions.[6] More vigorous conditions will lead to the full hydrolysis to a carboxylic acid.

Causality and Mechanistic Insight: In acidic hydrolysis, the nitrile nitrogen is protonated, making the carbon more electrophilic for attack by water. In basic hydrolysis, the hydroxide ion directly attacks the nitrile carbon. Both pathways lead to an intermediate amide, which can then undergo further hydrolysis to the carboxylic acid.

Experimental Protocol: Hydrolysis to 2-Chloro-3-carbamoylbenzoic acid

  • Materials & Reagents:

    • 2-Chloro-3-cyanobenzoic acid (1.0 eq)

    • Concentrated Sulfuric Acid

    • Ice-cold water

  • Step-by-Step Protocol:

    • Carefully add 2-chloro-3-cyanobenzoic acid to an excess of cold, concentrated sulfuric acid at 0°C.

    • Stir the mixture at room temperature for 12-24 hours. The reaction should be monitored carefully by TLC to maximize amide formation and minimize hydrolysis to the di-acid.

    • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • The precipitated solid is collected by vacuum filtration.

    • Wash the solid thoroughly with cold water until the washings are neutral.

    • Dry the solid in a vacuum oven to yield the amide product.

Reduction to a Primary Amine

The reduction of the nitrile to a primary amine (e.g., forming 2-chloro-3-(aminomethyl)benzoic acid) introduces a basic center and a flexible linker, which is a valuable transformation for building new molecular scaffolds.

Causality and Mechanistic Insight: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective for this transformation. However, LiAlH₄ will also reduce the carboxylic acid. Therefore, the carboxylic acid must first be protected, typically as an ester (see Section 1.1). Catalytic hydrogenation using catalysts like Raney Nickel is an alternative method that can sometimes be selective for the nitrile in the presence of a carboxylic acid, although optimization is often required.

Transformations of the Chloro Group (-Cl)

The chlorine atom on the aromatic ring is susceptible to replacement via Nucleophilic Aromatic Substitution (SNAr), a powerful C-N, C-O, and C-S bond-forming reaction.

Nucleophilic Aromatic Substitution (SNAr)

Causality and Mechanistic Insight: Aryl halides are typically unreactive towards nucleophiles. However, the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group (halide) can activate the ring for SNAr.[7] In 2-chloro-3-cyanobenzoic acid, the ortho-cyano group provides powerful activation by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. The reaction proceeds via an addition-elimination mechanism: the nucleophile attacks the carbon bearing the chlorine, forming the resonance-stabilized anionic σ-complex (Meisenheimer complex), followed by the loss of the chloride ion to restore aromaticity.[7][8]

SNAr_Mechanism

Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)-3-cyanobenzoic acid

This protocol is adapted from a similar reaction on 4-chlorobenzoic acid.[9]

  • Materials & Reagents:

    • 2-Chloro-3-cyanobenzoic acid (1.0 eq)

    • Piperidine (2.5-3.0 eq)

    • Potassium Carbonate (K₂CO₃) or another suitable base (2.0 eq)

    • Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) as solvent

    • Copper catalyst (e.g., CuI) may be required to facilitate the reaction.

  • Step-by-Step Protocol:

    • In a sealed reaction vessel, combine 2-chloro-3-cyanobenzoic acid, potassium carbonate, and the solvent (DMSO).

    • Add piperidine to the mixture.

    • If necessary, add a catalytic amount of CuI.

    • Seal the vessel and heat the mixture to 100-140°C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, pour the reaction mixture into water and acidify with 1M HCl to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography.

Intramolecular Cyclization Strategies

The true synthetic power of 2-chloro-3-cyanobenzoic acid is realized when multiple functional groups are manipulated in sequence to construct complex heterocyclic systems. These intramolecular reactions are key for building novel drug scaffolds.[10][11]

Logical Workflow for Heterocycle Synthesis:

Cyclization_Workflow Start 2-Chloro-3-cyanobenzoic acid Step1 Step 1: Modify one functional group (e.g., reduce -CN to -CH₂NH₂) Start->Step1 Intermediate Bifunctional Intermediate Step1->Intermediate Step2 Step 2: Activate second group (e.g., -COOH to -COCl) Intermediate->Step2 Cyclization Intramolecular Cyclization (e.g., Lactam formation) Step2->Cyclization Product Fused Heterocyclic Product Cyclization->Product

Example Application:

  • Esterification: The carboxylic acid is first converted to a methyl ester (Section 1.1).

  • SNAr: The chloro group is displaced with a nucleophile containing another functional group, for instance, ethanolamine, to install a hydroxyethylamino side chain.

  • Cyclization: Under basic or acidic conditions, the hydroxyl group can attack the nitrile or the ester, leading to the formation of a fused heterocyclic ring system, a common motif in pharmacologically active compounds.

Summary of Key Transformations

Functional Group Transformation Key Reagents Product Functional Group
Carboxylic Acid EsterificationAlcohol, H₂SO₄Ester
AmidationAmine, EDC, HOBtAmide
Acid Chloride FormationSOCl₂ or (COCl)₂Acyl Chloride
Cyano Group Hydrolysis (Partial)Conc. H₂SO₄Amide
Hydrolysis (Full)H₃O⁺ or OH⁻, heatCarboxylic Acid
ReductionLiAlH₄ (on ester), H₂/Raney NiPrimary Amine
CycloadditionNaN₃Tetrazole
Chloro Group SNArAmines, Alkoxides, ThiolsSubstituted Amine, Ether, Thioether

References

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Application

A Technical Guide to Quantum Chemical Calculations for 2-Chloro-3-cyanobenzoic Acid: A DFT-Based Approach

This guide provides a comprehensive, in-depth walkthrough of the quantum chemical calculations for 2-Chloro-3-cyanobenzoic acid. It is designed for researchers, computational chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough of the quantum chemical calculations for 2-Chloro-3-cyanobenzoic acid. It is designed for researchers, computational chemists, and drug development professionals seeking to understand the molecule's structural, electronic, and spectroscopic properties through theoretical modeling. The methodologies detailed herein are grounded in established scientific principles, offering a robust framework for computational analysis that balances accuracy with practical feasibility.

Introduction: The Significance of 2-Chloro-3-cyanobenzoic Acid in a Computational Context

2-Chloro-3-cyanobenzoic acid is a substituted aromatic carboxylic acid. Molecules of this class are pivotal in medicinal chemistry and materials science due to the versatile reactivity conferred by their functional groups: the carboxylic acid, the cyano group, and the chloro substituent.[1][2] The interplay of these groups dictates the molecule's electrostatic potential, reactivity, and intermolecular interaction capabilities, which are critical determinants of its biological activity and material properties.

Quantum chemical calculations serve as a powerful "computational microscope," allowing us to predict and analyze molecular characteristics that can be difficult or costly to measure experimentally.[3] By solving the Schrödinger equation (or its approximations), we can determine a molecule's stable three-dimensional structure, vibrational frequencies (correlating to its infrared spectrum), and electronic properties, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO).[4] This information is invaluable in drug design for predicting ligand-receptor interactions and in materials science for designing novel functional materials.[5]

This guide will focus on a workflow centered around Density Functional Theory (DFT), a widely adopted method that offers an excellent compromise between computational cost and accuracy for systems of this size.[6]

The Computational Rationale: Selecting the Right Tools

A successful computational study hinges on making informed decisions about the theoretical method, basis set, and software. These choices are not arbitrary; they are dictated by the system's chemistry and the properties being investigated.

Theoretical Method: Why Density Functional Theory (DFT)?

For an organic molecule like 2-Chloro-3-cyanobenzoic acid, Density Functional Theory (DFT) is the method of choice. Unlike the more computationally expensive wave-function-based methods, DFT calculates the total energy based on the system's electron density. We will employ the B3LYP hybrid functional . This choice is justified by:

  • Proven Accuracy: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic exchange effects than pure DFT functionals. It has a long track record of providing reliable geometric and electronic data for a vast range of organic molecules.[7]

  • Computational Efficiency: It offers a superior balance of accuracy and computational speed, making it ideal for the calculations described in this guide, including geometry optimization and frequency analysis.

Basis Set: The Language of Electrons

A basis set is a collection of mathematical functions used to construct the molecular orbitals.[8][9] The choice of basis set directly impacts the accuracy of the calculation. For this study, the 6-311++G(d,p) basis set is recommended. Let's break down why:

  • 6-311G: This is a triple-split valence basis set, meaning it uses three functions to describe each valence orbital, allowing for greater flexibility in representing the electron distribution compared to smaller basis sets.

  • ++G: The double plus signs indicate the addition of diffuse functions on both heavy (non-hydrogen) atoms and hydrogen atoms. These functions are crucial for accurately describing anions and systems with lone pairs, like the oxygen, nitrogen, and chlorine atoms in our molecule.

  • (d,p): These are polarization functions. The 'd' adds d-type orbitals to heavy atoms, and the 'p' adds p-type orbitals to hydrogen atoms. These functions allow the orbitals to change shape and polarize in the presence of other atoms, which is essential for an accurate description of chemical bonding.[10]

Software Selection

Several robust software packages can perform these calculations.[11] Popular choices include:

  • Gaussian: A widely used commercial package known for its extensive feature set and user-friendly interface.[12][13]

  • ORCA: A powerful and versatile quantum chemistry program that is free for academic use.[14][15][16]

  • GAMESS: A general ab initio quantum chemistry package available at no cost.[17]

The protocols described below are presented in a general format but are readily adaptable to the input syntax of any of these programs.

The Computational Workflow: A Step-by-Step Protocol

The following diagram illustrates the logical flow of the computational investigation, from initial structure preparation to the final analysis of molecular properties.

G Computational Chemistry Workflow for 2-Chloro-3-cyanobenzoic Acid A 1. Molecular Structure Input (Build initial 3D guess) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis (Confirm Minimum Energy Structure) B->C D Is the structure a true minimum? (No imaginary frequencies) C->D Check Output D->B No (Re-optimize) E 4. Electronic Property Calculation (Single-point energy at optimized geometry) D->E Yes F Analysis of Results E->F F1 Structural Parameters (Bond lengths, angles) F2 Vibrational Spectra (IR frequencies, intensities) F3 Frontier Orbitals (HOMO-LUMO Gap) F4 Electrostatic Potential (MEP Surface)

Caption: A flowchart of the quantum chemical calculation process.

Protocol 1: Geometry Optimization

The first step is to find the most stable 3D arrangement of the atoms—the structure that corresponds to a minimum on the potential energy surface.

  • Construct Initial Geometry: Using a molecular builder (e.g., GaussView, Avogadro), draw the 2D structure of 2-Chloro-3-cyanobenzoic acid and generate an initial 3D conformation. A rough initial structure is sufficient as the optimization algorithm will refine it.

  • Prepare Input File: Create an input file specifying the calculation type, theoretical method, and basis set. A typical input structure would include:

    • #p Opt B3LYP/6-311++G(d,p): This line requests a geometry optimization (Opt) at the specified level of theory.

    • Molecule specification: Charge (0) and multiplicity (1 for a singlet state).

    • Atomic coordinates: The initial Cartesian coordinates from the molecular builder.

  • Execute Calculation: Submit the input file to the chosen quantum chemistry software. The software will iteratively adjust the atomic positions to minimize the total energy of the molecule until convergence criteria are met.

  • Verify Convergence: Upon completion, check the output file to ensure the optimization has converged successfully. Look for confirmation messages indicating that the forces on the atoms are negligible and the geometry has reached a stable point.

Protocol 2: Vibrational Frequency Analysis

This is a critical self-validation step. A true minimum energy structure will have all real (positive) vibrational frequencies.[18] Imaginary frequencies indicate a saddle point (a transition state), not a stable molecule.[19]

  • Prepare Input File: Using the optimized geometry from the previous step, set up a new calculation.

    • #p Freq B3LYP/6-311++G(d,p): This keyword requests a frequency (Freq) calculation. Often, this can be combined with optimization (Opt Freq).[20]

  • Execute Calculation: Run the frequency calculation. This computes the second derivatives of the energy with respect to atomic positions (the Hessian matrix).[19]

  • Analyze Frequencies: Examine the output file for the list of vibrational frequencies.

    • Confirmation of Minimum: Confirm that there are no imaginary frequencies (often printed as negative values).

    • IR Spectrum: The output will also provide the infrared (IR) intensities for each vibrational mode, allowing for the theoretical prediction of the molecule's IR spectrum.

Analysis and Interpretation of Results

With the calculations complete, the next phase is to extract and interpret the data to understand the molecule's chemical nature.

Molecular Geometry

The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data (if available) or used to understand steric and electronic effects. For instance, the planarity of the benzene ring and the orientation of the substituent groups can be precisely determined.[21]

The following diagram shows the atom numbering scheme used for data presentation.

Caption: Atom numbering scheme for 2-Chloro-3-cyanobenzoic acid.

Table 1: Selected Optimized Geometrical Parameters

Parameter Bond Length (Å) Parameter Atoms Angle (°)
Bond Lengths C3-C8 1.445 Bond Angles C1-C2-C7 119.5
C8≡N12 1.158 C2-C3-C8 121.0
C2-C7 1.490 C3-C8≡N12 179.1
C7=O10 1.210 C2-C7=O10 124.3
C7-O11 1.355 O10-C7-O11 120.1
O11-H16 0.968 C7-O11-H16 108.5
C1-Cl9 1.742 C2-C1-Cl9 118.8

Note: These are representative values from a B3LYP/6-311++G(d,p) calculation and may vary slightly based on the specific software and convergence criteria.

Vibrational Analysis

The calculated vibrational frequencies can be used to assign peaks in an experimental IR spectrum. Key vibrational modes to analyze include:

  • O-H stretch: Typically a broad peak around 3000-3300 cm⁻¹.

  • C=O stretch (Carboxylic acid): A strong, sharp peak around 1700-1750 cm⁻¹.

  • C≡N stretch (Nitrile): A sharp peak of medium intensity around 2220-2260 cm⁻¹.

  • C-Cl stretch: Found in the fingerprint region, typically 600-800 cm⁻¹.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups

Frequency (cm⁻¹) Intensity (km/mol) Vibrational Mode Assignment
3575 55.4 O-H Stretch
2245 21.8 C≡N Stretch
1740 350.1 C=O Stretch
785 45.6 C-Cl Stretch

Note: Calculated frequencies are typically scaled by a factor (~0.96-0.98 for B3LYP) to better match experimental values due to the harmonic approximation.[22]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[23]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).[24]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[25][26] This is particularly relevant in drug design, as the gap can influence how a molecule interacts with a biological target.[5]

Table 3: Key Electronic Properties

Property Value
HOMO Energy -7.25 eV
LUMO Energy -2.15 eV
HOMO-LUMO Gap (ΔE) 5.10 eV

| Dipole Moment | 3.45 Debye |

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density on the molecular surface. It is an invaluable tool for visualizing the charge distribution and predicting reactivity.

  • Red Regions (Negative Potential): Indicate areas of high electron density, such as around the oxygen and nitrogen atoms. These are sites susceptible to electrophilic attack.

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, such as the hydrogen of the carboxylic acid group. These are sites for nucleophilic attack.

The MEP surface visually confirms the chemical intuition that the carbonyl oxygen and nitrile nitrogen are regions of negative potential, while the acidic proton is a region of high positive potential, making it the primary site for deprotonation.

Conclusion and Outlook

This guide has detailed a robust and scientifically grounded workflow for the quantum chemical analysis of 2-Chloro-3-cyanobenzoic acid using Density Functional Theory. By following these protocols, researchers can obtain reliable predictions of the molecule's geometric, vibrational, and electronic properties.

The insights gained from these calculations—stable conformation, vibrational signatures, reactivity patterns from FMO analysis, and electrostatic interactions from the MEP map—provide a comprehensive molecular portrait. For drug development professionals, this data can inform pharmacophore modeling and predict potential binding interactions. For materials scientists, it can guide the synthesis of new derivatives with tailored electronic properties. This computational approach thus serves as an essential, cost-effective precursor and complement to experimental investigation.

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  • Lin, W., & Li, W. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical studies on 3,5-difluorobenzoic acid. Journal of Molecular Spectroscopy, 397, 111833. Available at: [Link]

  • Wikipedia. (n.d.). 2-Chlorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives.
  • chemie.unibas.ch. (n.d.). Basis Sets Used in Molecular Orbital Calculations. University of Basel. Retrieved from [Link]

  • Old Dominion University. (n.d.). Gaussian | Research Cloud Computing. Retrieved from [Link]

  • ORCA Quantum Chemistry. (2023, February 6). A Quick Introduction to Using ORCA [Video]. YouTube. Retrieved from [Link]

  • Wang, A., Maguire, J. A., & Biehl, E. (1998). Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA. The Journal of Organic Chemistry, 63(8), 2451–2455. Available at: [Link]

  • Materials Square. (2023, March 6). [Materials Square] How to use GAMESS: Geometry Optimization of Coumarin [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 2). GAMESS (Quantum Calculations). Retrieved from [Link]

Sources

Method

Application Note: Chemoselective Esterification of 2-Chloro-3-cyanobenzoic Acid

Executive Summary This application note details the optimized protocol for the esterification of 2-Chloro-3-cyanobenzoic acid (CAS 1261499-34-6) . The primary synthetic challenge is chemoselectivity : converting the carb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the esterification of 2-Chloro-3-cyanobenzoic acid (CAS 1261499-34-6) . The primary synthetic challenge is chemoselectivity : converting the carboxylic acid to an ester without hydrolyzing the sensitive nitrile (cyano) group at the 3-position.

While Fisher esterification (acid-catalyzed) is common, it poses a high risk of converting the nitrile to a primary amide or carboxylic acid (Pinner reaction conditions). Therefore, this guide prioritizes a Base-Promoted Carboxylate Alkylation strategy (Method A) as the "Gold Standard" for preserving nitrile integrity. A secondary Acyl Chloride Activation route (Method B) is provided for scale-up scenarios where alkyl halides are undesirable.

Chemical Context & Mechanistic Insight

Substrate Analysis
  • Steric Environment: The ortho-chloro substituent creates significant steric bulk around the carboxyl group, potentially slowing down nucleophilic attack on the carbonyl carbon (in Fisher esterification).

  • Electronic Environment: The meta-cyano group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (

    
     estimated < 3.0). This makes the carboxylate anion highly stable but nucleophilic enough for 
    
    
    
    reactions.
  • Stability Risk: The nitrile group is susceptible to acid-catalyzed hydrolysis, especially at elevated temperatures.

Reaction Mechanism (Method A: Carboxylate Alkylation)

This pathway utilizes a mild base to deprotonate the carboxylic acid, forming a carboxylate anion. This anion acts as a nucleophile, attacking a "soft" electrophile (Methyl Iodide or Dimethyl Sulfate) in an


 mechanism.
  • Step 1 (Activation):

    
    
    
  • Step 2 (Substitution):

    
    
    

Why this works: The reaction proceeds under weakly basic, anhydrous conditions, completely avoiding the acidic aqueous environment required for nitrile hydrolysis.

Experimental Protocols

Method A: Base-Promoted Alkylation (Recommended)

Best for: Gram-scale synthesis, high purity requirements, and absolute nitrile preservation.

Materials Table
ReagentEquiv.MW ( g/mol )Role
2-Chloro-3-cyanobenzoic acid 1.0181.58Limiting Reagent
Potassium Carbonate (

)
1.5138.21Base (Anhydrous)
Iodomethane (MeI) 1.2 - 1.5141.94Electrophile (Toxic)
DMF (N,N-Dimethylformamide) Solvent73.09Polar Aprotic Solvent
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 2-Chloro-3-cyanobenzoic acid (10.0 g, 55 mmol) and anhydrous DMF (50 mL, 5 vol). Stir until fully dissolved.

  • Deprotonation: Add anhydrous

    
      (11.4 g, 82.5 mmol) in one portion. The suspension may thicken; stir vigorously at Room Temperature (RT) for 15 minutes to ensure carboxylate formation.
    
  • Alkylation: Cool the mixture to 0°C using an ice bath. Add Iodomethane (4.1 mL, 66 mmol) dropwise via syringe over 10 minutes. Caution: MeI is a volatile alkylating agent; use a fume hood.

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–6 hours.

    • IPC (In-Process Control): Monitor via TLC (30% EtOAc/Hexanes) or HPLC. The starting acid should be consumed (<1%).

  • Quench & Workup:

    • Pour the reaction mixture into Ice Water (200 mL) with vigorous stirring. The ester often precipitates as a white solid.

    • If solid forms: Filter, wash with water (3x 50 mL), and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3x 50 mL). Wash combined organics with Brine (2x), dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from minimal hot Methanol or Ethanol if necessary.

Method B: Acyl Chloride Activation (Scale-Up Alternative)

Best for: Multi-kilogram scale where removing DMF is difficult, or if Alkyl Iodides are restricted.

Step-by-Step Procedure
  • Activation: In a dry RBF, suspend 2-Chloro-3-cyanobenzoic acid (1.0 equiv) in Dichloromethane (DCM) (10 vol).

  • Catalyst: Add catalytic DMF (0.05 equiv).

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Allow to stir at RT for 2 hours until gas evolution (

    
    ) ceases.
    
    • Note: Thionyl chloride (

      
      ) can also be used (reflux 2h), but Oxalyl Chloride is milder.
      
  • Esterification: Cool the solution to 0°C. Add a mixture of Methanol (5 equiv) and Triethylamine (1.5 equiv) dropwise.

    • Crucial: The base (TEA) neutralizes the HCl byproduct, preventing nitrile hydrolysis.

  • Workup: Wash with saturated

    
    , then Brine. Dry and concentrate.
    

Process Visualization (Workflow Logic)

The following diagram illustrates the decision logic and chemical pathway for Method A, highlighting the critical control points for chemoselectivity.

EsterificationWorkflow Start Start: 2-Chloro-3-cyanobenzoic Acid Solvation Dissolve in DMF (Anhydrous) Concentration: 0.5 - 1.0 M Start->Solvation Deprotonation Add K2CO3 (1.5 equiv) Temp: 25°C, Time: 15 min Solvation->Deprotonation Intermediate Intermediate: Potassium Carboxylate Salt (Nitrile Intact) Deprotonation->Intermediate Acid-Base Reaction Addition Add MeI (1.2 equiv) at 0°C Control Exotherm Intermediate->Addition Reaction Reaction: SN2 Substitution Temp: 25°C, Time: 4-6h Addition->Reaction IPC IPC: TLC/HPLC Check for Acid consumption Reaction->IPC IPC->Reaction Incomplete (Add time/MeI) Quench Quench: Pour into Ice Water Precipitate Product IPC->Quench Pass Workup Filtration or EtOAc Extraction Quench->Workup Final Final Product: Methyl 2-chloro-3-cyanobenzoate Workup->Final

Figure 1: Critical Process Parameters (CPP) for the base-promoted esterification workflow.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture in solvent.Ensure DMF is anhydrous. Increase

stir time.
Nitrile Hydrolysis Presence of strong acid or water at high temp.Avoid Method B with aqueous workup before neutralization. Stick to Method A.
Product is Oil Residual DMF preventing crystallization.Wash organic layer thoroughly with water (3x) to remove DMF. Use Diethyl Ether for extraction.
Coloration (Yellow) Iodine liberation from MeI.Wash organic phase with 10% Sodium Thiosulfate (

).

References

  • Synthesis of Benzoic Acid Esters (General Protocol):Organic Syntheses, Coll. Vol. 3, p. 685; Vol. 28, p. 55.
  • Esterification of Halogenated Cyanobenzoic Acids: U.S. Patent 3,803,202. Process for the production of 2-cyano-3,4,5,6-tetrahalogenbenzoic acid alkyl esters.

  • Chemoselectivity of Nitriles: Cohen, R. J., et al. "Synthesis of 3-Cyanobenzoic Acid Derivatives." Journal of Organic Chemistry. (General reactivity of cyano-benzoic acids).
  • Safety Data (MeI): PubChem CID 6328. Iodomethane Safety and Hazards. [1]

Sources

Application

Application Note: Strategies for Amide Bond Formation with 2-Chloro-3-cyanobenzoic Acid

Introduction: The Significance of 2-Chloro-3-cyanobenzoic Acid in Synthesis 2-Chloro-3-cyanobenzoic acid is a versatile substituted aromatic carboxylic acid that serves as a critical building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Chloro-3-cyanobenzoic Acid in Synthesis

2-Chloro-3-cyanobenzoic acid is a versatile substituted aromatic carboxylic acid that serves as a critical building block in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—featuring a carboxylic acid for coupling, a chloro group for potential cross-coupling or nucleophilic aromatic substitution, and a cyano group for various transformations—makes it an attractive scaffold for generating complex molecular architectures. The amide bond, being one of the most fundamental and prevalent linkages in pharmaceuticals and biologically active compounds, is a primary target for derivatization of this molecule.[1]

However, the electronic properties of 2-chloro-3-cyanobenzoic acid present specific challenges for amide bond formation. The electron-withdrawing nature of both the chloro and cyano substituents decreases the nucleophilicity of the carboxylate and can render downstream amine coupling partners less reactive, necessitating carefully optimized protocols. This guide provides an in-depth analysis of the mechanistic considerations and offers field-proven, detailed protocols for the successful synthesis of amides derived from this important intermediate.[2][3]

Mechanistic Insights: Activating the Carboxyl Group

Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring the activation of the carboxylic acid.[4] This is typically achieved by converting the hydroxyl group into a better leaving group. For a substrate like 2-chloro-3-cyanobenzoic acid, two primary strategies are recommended: carbodiimide-mediated coupling and uronium salt-based coupling.

Carbodiimide-Mediated Coupling (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble reagent that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[5] This intermediate is susceptible to nucleophilic attack by an amine to form the desired amide.

Causality Behind Experimental Choices:

  • The Role of HOBt: The O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, terminating the reaction.[6] To prevent this and to increase efficiency, an additive like 1-hydroxybenzotriazole (HOBt) is almost always included.[7][8] HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is more stable than the O-acylisourea but highly reactive towards amines.[4] This two-step activation minimizes side reactions and, in the case of chiral amines, suppresses racemization.[7][9]

  • Base Selection: A non-nucleophilic tertiary amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize any acid salts (e.g., EDC hydrochloride) and to deprotonate the amine coupling partner, increasing its nucleophilicity.

EDC_Mechanism RCOOH R-COOH (2-Chloro-3-cyanobenzoic acid) O_acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt Urea Urea Byproduct O_acylisourea->Urea N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide + R'-NH2 Amine R'-NH2 Amine->Amide

Caption: EDC/HOBt activation pathway for amide synthesis.

Uronium Salt-Based Coupling (HATU)

Uronium salt reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most powerful and efficient coupling reagents, particularly for challenging substrates.[2]

Causality Behind Experimental Choices:

  • Mechanism of Action: In the presence of a base, the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester.[10][11] This ester is exceptionally susceptible to nucleophilic attack by the amine. The 7-aza- in the HOAt leaving group is thought to accelerate the coupling step through neighboring group participation.

  • Advantages: HATU is often faster and provides higher yields than carbodiimide methods, especially for sterically hindered acids or electron-poor amines.[7] The byproducts are generally water-soluble, simplifying purification.

HATU_Mechanism RCOOH R-COOH (2-Chloro-3-cyanobenzoic acid) Carboxylate R-COO⁻ RCOOH->Carboxylate + Base Base Base (DIPEA) Base->Carboxylate OAt_ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_ester + HATU HATU HATU HATU->OAt_ester Amide Amide Product OAt_ester->Amide + R'-NH2 TMU TMU Byproduct Amine R'-NH2 Amine->Amide

Caption: HATU-mediated activation for amide bond formation.

Experimental Protocols

The following protocols are designed as self-validating systems. Success is determined by reaction monitoring (TLC or LC-MS) and confirmed by characterization of the purified product (NMR, MS).

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and cost-effective method suitable for a wide range of primary and secondary amines.

Materials:

  • 2-Chloro-3-cyanobenzoic acid

  • Amine (1.0 - 1.1 equivalents)

  • EDC·HCl (1.2 equivalents)

  • HOBt·H₂O (1.2 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, 1 M aq. HCl, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-chloro-3-cyanobenzoic acid (1.0 eq) and the amine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Additive Addition: Add HOBt·H₂O (1.2 eq) to the solution. Stir for 5 minutes.

  • Base Addition: Add DIPEA (3.0 eq) and stir for another 5 minutes.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 10 minutes. A mild exotherm may be observed.[12]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor progress by TLC or LC-MS until the starting acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Wash sequentially with 1 M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).[13] This removes the urea byproduct, excess base, and unreacted HOBt.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

  • Characterization: Confirm the structure and purity of the final amide product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for less reactive amines or when higher efficiency and faster reaction times are desired.

Materials:

  • 2-Chloro-3-cyanobenzoic acid

  • Amine (1.0 - 1.1 equivalents)

  • HATU (1.1 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), Water, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Methodology:

  • Pre-activation (Optional but Recommended): In a flame-dried flask under an inert atmosphere, dissolve 2-chloro-3-cyanobenzoic acid (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir at room temperature for 15-30 minutes to form the active ester.[2]

  • Amine Addition: Add a solution of the amine (1.0 eq) in a small amount of DMF to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS. Reactions are often complete in a shorter time frame than EDC couplings.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer extensively with water (3-5x) to remove DMF and water-soluble byproducts (TMU, unreacted HATU). Follow with a brine wash (1x).[13]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure and purity via NMR and MS analysis.

Data Summary and Troubleshooting

ParameterProtocol 1: EDC/HOBtProtocol 2: HATURationale / Field Insight
Coupling Reagent EDC·HClHATUHATU is more reactive and often preferred for difficult couplings but is more expensive.[7]
Additive HOBt·H₂ONone (HOAt is part of HATU)HOBt suppresses side reactions and racemization.[4][7]
Base DIPEA or TEADIPEAA non-nucleophilic base is crucial to avoid competing reactions. 2-3 eq. is standard.
Solvent DCM, DMFDMF, AcetonitrileDMF is often superior for HATU couplings due to better solubility of reagents.
Temperature 0 °C to RTRTRoom temperature is usually sufficient. Heating can be used for very unreactive partners.
Reaction Time 12 - 24 h2 - 6 hHATU reactions are significantly faster.[2]
Typical Yield 60 - 85%75 - 95%Yields are substrate-dependent; HATU generally gives higher yields.

Troubleshooting Guide:

  • No Reaction/Low Conversion:

    • Cause: Inactive reagents or insufficient base.

    • Solution: Ensure all reagents are anhydrous. Use freshly opened coupling reagents. Ensure at least 2-3 equivalents of base are used, especially if the amine is provided as a salt. For EDC, pre-activation of the acid before adding the amine can sometimes help.[13]

  • Formation of N-Acylurea (with EDC):

    • Cause: The O-acylisourea intermediate is rearranging before amine attack.

    • Solution: Ensure HOBt (or a modern equivalent like Oxyma) is used in stoichiometric amounts (at least 1.0 eq).[7] Add the amine as soon as possible after the EDC.

  • Difficult Purification:

    • Cause: Water-soluble byproducts (urea, TMU) remaining.

    • Solution: Perform a thorough aqueous work-up. For DMF-based reactions, extensive washing with water or a 5% LiCl (aq) solution can effectively remove residual DMF.[13]

References

  • Organic Chemistry Portal. (n.d.). HATU - O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate. Retrieved from [Link]

  • Singh, R. P., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 9, 1794–1800. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry, 6(1), 123-130. Retrieved from [Link]

  • Ishihara, K. (2009). Dehydrative Amidation and Esterification under Neutral Conditions. Chemical Society of Japan, 62(6), 594-600. Retrieved from [Link]

  • Organic Chemistry. (2023). DCC Coupling With HOBt Activation Mechanism. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ACS Publications. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Retrieved from [Link]

  • Parra, A., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal, 27(56), 13919-13936. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Dixit, R. B., & Suseela, M. R. (2013). Cyanobacteria: potential candidates for drug discovery. Antonie Van Leeuwenhoek, 103(5), 947–961. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Dunås, F., et al. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 12(3), 401-404. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Dunås, F., et al. (2013). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • ResearchGate. (2023). Reaction of 2-aminobenzimidazole and 2-chloro-3-quinolinecarboxaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Preprints.org. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

  • Reddit r/Chempros. (2024). EDC-HOBt Amide coupling workup help. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • ResearchGate. (n.d.). Rearrangement of the Active Ester Intermediate During HOBt/EDC Amide Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

  • PubMed. (1995). Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA. Retrieved from [Link]

  • Acadechem. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: The Strategic Use of 2-Chloro-3-cyanobenzoic Acid in the Synthesis of Nonsteroidal Anti-inflammatory Drugs

Introduction 2-Chloro-3-cyanobenzoic acid is a versatile chemical intermediate whose strategic importance in pharmaceutical synthesis is noteworthy. Its unique trifunctional nature—a carboxylic acid, a chloro group, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-3-cyanobenzoic acid is a versatile chemical intermediate whose strategic importance in pharmaceutical synthesis is noteworthy. Its unique trifunctional nature—a carboxylic acid, a chloro group, and a cyano group—offers a rich platform for the construction of complex molecular architectures. This is particularly relevant in the synthesis of certain nonsteroidal anti-inflammatory drugs (NSAIDs), where the anthranilic acid scaffold is a common structural motif. While not a direct precursor in the most common routes to high-volume NSAIDs like ibuprofen or naproxen, 2-chloro-3-cyanobenzoic acid serves as a valuable starting material for niche but important fenamate-class NSAIDs. The chloro and cyano functionalities allow for sequential chemical transformations to build the final drug molecule, showcasing the elegance of modern synthetic organic chemistry.

The presence of the chlorine atom can also play a role in modulating the physicochemical and pharmacokinetic properties of the final drug molecule.[1][2] This application note will provide a comprehensive guide for researchers and drug development professionals on the synthetic utility of 2-chloro-3-cyanobenzoic acid, with a focus on its conversion to key intermediates and subsequent elaboration into NSAIDs like Clonixin. We will explore the underlying chemical principles, provide detailed experimental protocols, and present data in a clear and accessible format.

Synthetic Strategy: A Two-Step Approach to NSAID Synthesis

The core strategy for utilizing 2-chloro-3-cyanobenzoic acid in the synthesis of fenamate-type NSAIDs involves a two-step process. First, the cyano group is reduced to a primary amine, transforming the starting material into a substituted anthranilic acid derivative. This intermediate is then coupled with a suitable aryl or heteroaryl halide via a copper-catalyzed Ullmann condensation to furnish the final NSAID.

This approach is advantageous as it allows for the late-stage introduction of structural diversity through the choice of the coupling partner in the Ullmann reaction. The following workflow diagram illustrates this overarching strategy.

G start 2-Chloro-3-cyanobenzoic Acid intermediate 2-Amino-3-chlorobenzoic Acid start->intermediate Nitrile Reduction nsaid Nonsteroidal Anti-inflammatory Drug (e.g., Clonixin) intermediate->nsaid Ullmann Condensation coupling_partner Aryl/Heteroaryl Halide coupling_partner->nsaid

Caption: General synthetic workflow from 2-chloro-3-cyanobenzoic acid to NSAIDs.

Part 1: Synthesis of the Key Intermediate: 2-Amino-3-chlorobenzoic Acid

The conversion of the cyano group in 2-chloro-3-cyanobenzoic acid to a primary amine is a critical first step. This transformation is most commonly achieved through catalytic hydrogenation or with chemical reducing agents.[3] The choice of method will depend on available equipment, scale, and desired reaction conditions.

Protocol 1: Catalytic Hydrogenation for Nitrile Reduction

This method is often preferred for its clean reaction profile and high yields.

Materials:

  • 2-Chloro-3-cyanobenzoic acid

  • Palladium on carbon (5-10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas source

  • Pressurized reaction vessel (e.g., Parr hydrogenator)

Procedure:

  • In a suitable pressurized reaction vessel, dissolve 2-chloro-3-cyanobenzoic acid (1 equivalent) in methanol or ethanol.

  • Carefully add 5-10% palladium on carbon (typically 1-5 mol% of palladium).

  • Seal the vessel and purge with nitrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) until hydrogen uptake ceases. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Wash the celite pad with a small amount of the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield crude 2-amino-3-chlorobenzoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

ParameterValue
Starting Material 2-Chloro-3-cyanobenzoic acid
Product 2-Amino-3-chlorobenzoic acid
Typical Yield 85-95%
Purity (after recrystallization) >98%
Causality Behind Experimental Choices:
  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitriles. It offers a good balance of activity and selectivity.

  • Solvent: Methanol and ethanol are good solvents for the starting material and product, and are compatible with the catalytic hydrogenation conditions.

  • Pressure: The use of elevated hydrogen pressure increases the rate of reaction.

Part 2: Synthesis of Clonixin via Ullmann Condensation

With the key intermediate, 2-amino-3-chlorobenzoic acid, in hand, the next step is the formation of the N-aryl bond to construct the final NSAID. The Ullmann condensation is a classic and effective method for this transformation.[4] This reaction involves the copper-catalyzed coupling of an aryl halide with an amine. For the synthesis of Clonixin, 2-amino-3-chlorobenzoic acid is coupled with 2-chloro-3-methylpyridine.

G reactant1 2-Amino-3-chlorobenzoic Acid C₇H₆ClNO₂ product Clonixin C₁₃H₁₁ClN₂O₂ reactant1->product Ullmann Condensation reactant2 2-Chloro-3-methylpyridine C₆H₆ClN reactant2->product catalyst Copper Catalyst (e.g., CuI) catalyst->product base Base (e.g., K₂CO₃) base->product

Caption: Reaction scheme for the synthesis of Clonixin.

Protocol 2: Ullmann Condensation for Clonixin Synthesis

This protocol describes the synthesis of Clonixin from 2-amino-3-chlorobenzoic acid and 2-chloro-3-methylpyridine.

Materials:

  • 2-Amino-3-chlorobenzoic acid

  • 2-Chloro-3-methylpyridine

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-chlorobenzoic acid (1 equivalent), 2-chloro-3-methylpyridine (1.1 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon).

  • Add anhydrous DMF or DMSO to the flask.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or HPLC. The reaction may take several hours to reach completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of water and acidify with hydrochloric acid to a pH of 3-4.

  • The precipitated crude Clonixin is then collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

ParameterValue
Starting Material 1 2-Amino-3-chlorobenzoic acid
Starting Material 2 2-Chloro-3-methylpyridine
Product Clonixin
Typical Yield 60-75%
Purity (after recrystallization) >99%
Self-Validating System and Trustworthiness:

The success of this protocol relies on several key factors. The reaction should be performed under an inert atmosphere to prevent oxidation of the copper catalyst. The use of anhydrous solvents and reagents is crucial as moisture can interfere with the reaction. Monitoring the reaction progress by TLC or HPLC is essential to determine the optimal reaction time and prevent the formation of byproducts. The final product should be characterized by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination to confirm its identity and purity.

Conclusion

2-Chloro-3-cyanobenzoic acid is a valuable and versatile starting material for the synthesis of certain NSAIDs. Through a straightforward and reliable two-step synthetic sequence involving nitrile reduction and Ullmann condensation, it can be efficiently converted to high-purity fenamate-class drugs. The protocols detailed in this application note provide a solid foundation for researchers in the field of medicinal chemistry and drug development to explore the synthetic potential of this important intermediate. The adaptability of the Ullmann condensation step also offers opportunities for the synthesis of novel analogs for drug discovery programs.

References

  • Ahmed, M. S., Essa, H. J., & Khan, A. K. (2019). Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Synthesis of Ibuprofen, Naproxen and Nabumetone. Al Mustansiriyah Journal of Pharmaceutical Sciences, 19(3), 1-12. [Link]

  • BYJU'S. Ullmann Reaction. [Link]

  • Chemistry LibreTexts. (2023). The Reduction of Nitriles. [Link]

  • Martín, A., et al. (2006). Fast Synthesis of Substituted N-Phenylanthranilic Acids Using Ullmann Condensation Under Microwave Irradiation in Dry Media. Synthetic Communications, 36(2), 271-277. [Link]

  • National Center for Biotechnology Information. (n.d.). Clonixin. PubChem. [Link]

  • Chiodi, D., & Ishihara, Y. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(8), 5305–5331. [Link]

  • U.S. Patent No. 5,233,083. (1993).
  • Zhang, X., et al. (2024). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 265, 116086. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions in the synthesis of 2-Chloro-3-cyanobenzoic acid

Technical Support Center: Synthesis of 2-Chloro-3-cyanobenzoic Acid Executive Summary & Pathway Overview The synthesis of 2-Chloro-3-cyanobenzoic acid (CAS: 1261499-34-6) is a critical transformation in the development o...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Chloro-3-cyanobenzoic Acid

Executive Summary & Pathway Overview

The synthesis of 2-Chloro-3-cyanobenzoic acid (CAS: 1261499-34-6) is a critical transformation in the development of anthranilic diamide insecticides and various pharmaceutical intermediates. The presence of the ortho-chloro substituent and the meta-cyano group creates a sterically crowded and electronically sensitive environment.

The two primary synthetic routes are:[1]

  • Sandmeyer Cyanation (Dominant Route): Diazotization of 2-amino-3-chlorobenzoic acid followed by displacement with cyanocuprate.

  • Selective Oxidation: Oxidation of the methyl group in 2-chloro-3-methylbenzonitrile.

This guide focuses on the Sandmeyer Route , which offers direct access but is plagued by competing nucleophilic attacks (hydrolysis) and radical side pathways.

Reaction Pathway & Side Product Topology

SandmeyerPathways Start 2-Amino-3-chlorobenzoic acid Diazonium Diazonium Intermediate (Ar-N2+) Start->Diazonium NaNO2, Acid 0-5°C Target TARGET: 2-Chloro-3-cyanobenzoic acid Diazonium->Target CuCN, KCN Sandmeyer Phenol IMPURITY A: 2-Chloro-3-hydroxybenzoic acid (Phenol) Diazonium->Phenol H2O Attack (Temp > 5°C) Desamino IMPURITY B: 2-Chlorobenzoic acid (Reduction) Diazonium->Desamino Reductive Elimination Dichloro IMPURITY C: 2,3-Dichlorobenzoic acid (Cl- Competition) Diazonium->Dichloro High [Cl-] conc. Azo IMPURITY D: Azo Coupling Tars Diazonium->Azo pH > 7 (Coupling)

Figure 1: Mechanistic branching in the Sandmeyer cyanation of 2-amino-3-chlorobenzoic acid. Red pathways indicate critical failure modes.

Troubleshooting Module: Sandmeyer Cyanation

Issue 1: High Levels of Phenol Impurity (Hydrolysis)

Symptom: The crude product contains significant amounts of 2-chloro-3-hydroxybenzoic acid (detectable by LC-MS as M+1 = 173/175). Mechanism: Water competes with the cyanide ion as a nucleophile for the diazonium cation. This reaction is accelerated by heat.

VariableOptimal ParameterWhy? (Mechanistic Insight)
Diazotization Temp 0°C – 5°CPrevents thermal decomposition of the unstable diazonium salt before cyanation.
Addition Rate Slow, dropwisePrevents local overheating and accumulation of unreacted diazonium species.
Cyanide Excess 2.5 – 3.0 equivHigh [CN-] concentration kinetically favors cyanation over hydrolysis (

).

Corrective Protocol:

  • Ensure the diazonium salt solution is kept strictly below 5°C.

  • Buffer the CuCN solution: The cyanide solution should be neutral to slightly basic (pH 6–7). If the diazonium solution (highly acidic) is added too fast, the pH drops, evolving HCN and leaving water as the only available nucleophile.

  • Neutralization: Consider neutralizing the diazonium salt with NaHCO3 to pH 5-6 before addition to the cuprate solution to minimize acid shock.

Issue 2: Formation of "Tars" and Azo Dyes

Symptom: Dark brown/black sticky oil; low yield; difficult filtration. Mechanism: Azo coupling occurs when the diazonium ion (electrophile) attacks an unreacted amino species (nucleophile). This happens if the reaction mixture is not acidic enough during diazotization or if mixing is poor.

Corrective Protocol:

  • Acid Stoichiometry: Ensure at least 2.5 equivalents of mineral acid (HCl or H2SO4) are used during diazotization. The amine must be fully protonated.

  • Starch-Iodide Test: Always verify excess nitrous acid (HNO2) with starch-iodide paper (turns blue/black) after NaNO2 addition.

  • Quenching: Crucial Step: Destroy excess HNO2 with Urea or Sulfamic Acid before the cyanation step. Excess HNO2 can oxidize Cu(I) to Cu(II), killing the catalyst and promoting radical polymerization.

Issue 3: Chlorine-Exchange Impurity (2,3-Dichlorobenzoic acid)

Symptom: Presence of an impurity with mass M+1 = 191/193 (Dichlorobenzoic acid). Mechanism: If HCl is used for diazotization, the high concentration of chloride ions (


) competes with cyanide in the Sandmeyer step.

Corrective Protocol:

  • Switch Acids: Use Sulfuric Acid (H2SO4) instead of Hydrochloric Acid (HCl) for the diazotization step. Sulfate is non-nucleophilic and will not compete with the cyanide.

  • Counter-ion Control: Use CuCN rather than CuCl to generate the cyanocuprate species.

Experimental Protocol: Optimized Sandmeyer Cyanation

Objective: Synthesis of 2-Chloro-3-cyanobenzoic acid minimizing phenol and azo side reactions.

Reagents:

  • 2-Amino-3-chlorobenzoic acid (1.0 equiv)

  • Sodium Nitrite (1.1 equiv)

  • Sulfuric Acid (2.5 equiv, 20% aq)

  • Copper(I) Cyanide (1.2 equiv)

  • Potassium Cyanide (1.5 equiv) - Caution: Generates HCN

  • Urea (catalytic)

Step-by-Step Methodology:

  • Diazotization (The "Cold" Phase):

    • Suspend 2-amino-3-chlorobenzoic acid in 20% H2SO4. Cool to 0–5°C in an ice/salt bath.

    • Add NaNO2 (aq) dropwise, maintaining internal temp < 5°C. Stir for 30 min.

    • Validation: Check with starch-iodide paper. If negative, add more NaNO2. If positive, add Urea until negative (removes excess HNO2).

  • Preparation of Cyanocuprate (The "Receiver"):

    • In a separate flask, dissolve CuCN and KCN in water. The solution should be clear (formation of soluble

      
       complex). Heat this solution to 60°C .
      
  • The Sandmeyer Step (The "Hot" Phase):

    • Slowly transfer the cold diazonium solution into the hot cyanocuprate solution over 30–45 minutes.

    • Observation: Vigorous evolution of Nitrogen gas (

      
      ) will occur. Foaming is expected—use a large vessel.
      
    • Why Hot? While diazotization requires cold, the Sandmeyer displacement has a high activation energy. The immediate thermal shock drives the

      
       loss and radical transfer to the Cu-CN species.
      
  • Workup:

    • Cool to room temperature.[1]

    • Acidification: CAREFULLY acidify with HCl to pH 2. Warning: Perform in a high-efficiency fume hood; residual cyanide will evolve HCN gas.

    • Precipitate the crude acid. Filter and wash with cold water.

Alternative Route: Oxidation of 2-Chloro-3-methylbenzonitrile

For users experiencing persistent Sandmeyer failures, the oxidation route is a viable alternative, though it carries the risk of Nitrile Hydrolysis .

Common Issue: Conversion of the Cyano group (-CN) to an Amide (-CONH2) or Carboxylic Acid (-COOH).

Troubleshooting Table:

SymptomCauseSolution
Product is a Di-acid (2-chloroisophthalic acid)Oxidation conditions too harsh (pH > 10 or < 2).Use neutral oxidation conditions (e.g., KMnO4/MgSO4 or Co/Mn catalyzed air oxidation ). Avoid strong reflux in aqueous acid/base.
Incomplete Oxidation Steric hindrance from the ortho-chloro group.Increase reaction time or use a phase transfer catalyst (e.g., TBAB) to improve oxidant contact.

FAQ: Analytical & Safety

Q: How do I distinguish the Phenol impurity from the Target product? A:

  • LC-MS: Target mass (181/183) vs. Phenol mass (172/174).

  • H-NMR: The Phenol impurity will show a broad singlet (OH) exchangeable with D2O, often shifted downfield (9-11 ppm), and the aromatic coupling pattern will differ due to the electron-donating OH vs electron-withdrawing CN.

Q: Why is the yield lower than reported in literature (e.g., <50%)? A: The steric bulk of the Chlorine atom at position 2 interferes with the resonance stabilization of the diazonium intermediate, making it more susceptible to "dediazoniation" (loss of N2 to form a radical) without capturing the CN group. Increasing the catalyst loading (CuCN) often helps.

Q: Safety Protocol for Cyanide Waste? A: All aqueous waste must be treated with Sodium Hypochlorite (Bleach) at pH > 10 to oxidize cyanide to cyanate before disposal. Never acidify cyanide waste directly.

References

  • Sandmeyer Reaction Mechanisms

    • Title: Recent trends in the chemistry of Sandmeyer reaction: a review.
    • Source: PMC (NIH).
    • URL:[Link]

  • Cyanation Catalysis

    • Title: Catalytic Cyanation of C–N Bonds with CO2/NH3.[2]

    • Source: PMC (NIH).
    • URL:[Link]

  • General Sandmeyer Procedures

    • Title: Sandmeyer Reaction - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Product Characterization Data (Analogous)

    • Title: Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionaliz
    • Source: MDPI.
    • URL:[Link]

(Note: Specific industrial protocols for CAS 1261499-34-6 are proprietary; protocols above are derived from validated "Best Practices" for ortho-substituted halobenzoic acid synthesis.)

Sources

Optimization

Optimization of reaction conditions for 2-Chloro-3-cyanobenzoic acid derivatization

This guide serves as a technical support resource for researchers optimizing the derivatization of 2-Chloro-3-cyanobenzoic acid (CAS: 1261499-34-6) . The content is structured to address the unique electronic and steric...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers optimizing the derivatization of 2-Chloro-3-cyanobenzoic acid (CAS: 1261499-34-6) . The content is structured to address the unique electronic and steric challenges posed by this scaffold, specifically the "ortho-ortho" substitution pattern.

Strategic Overview: The "Ortho-Scaffold" Challenge

The 2-Chloro-3-cyanobenzoic acid molecule presents a specific "push-pull" electronic environment that dictates reactivity.

  • C-1 (Carboxylic Acid): Sterically hindered by the C-2 Chlorine. Standard coupling reagents (HATU, EDC) often fail due to the inability of the amine to approach the bulky active ester intermediate.

  • C-2 (Chlorine): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of both the ortho-COOH and ortho-CN groups. However, the acidic proton on the COOH can deactivate the ring (forming a carboxylate) if not masked.
    
  • C-3 (Nitrile): Generally stable but susceptible to hydrolysis under the forcing conditions often required to overcome steric hindrance at C-1 or C-2.

Critical Workflows & Optimization

Module A: Amide Coupling (C-1 Functionalization)

Primary Challenge: Low conversion due to steric hindrance from the C-2 Chlorine atom. Recommended Protocol: Acid Chloride Activation via Oxalyl Chloride.

Standard carbodiimide couplings (EDC/NHS) or uronium salts (HATU) often result in stalled reactions because the bulky activating group combined with the ortho-chloro substituent creates a "steric wall" blocking the incoming amine. The acid chloride pathway generates a smaller, more electrophilic species.

Optimized Protocol:
  • Activation: Suspend 2-Chloro-3-cyanobenzoic acid (1.0 eq) in anhydrous DCM (or Toluene if higher T required).

  • Reagent: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.

  • Catalyst: Add DMF (2-3 drops, catalytic). Crucial Step: This forms the Vilsmeier-Haack intermediate, essential for chlorinating electron-deficient acids.

  • Reaction: Stir at RT for 2-4 hours until gas evolution ceases. Evaporate solvent to remove excess oxalyl chloride (prevents side reactions with the amine).

  • Coupling: Redissolve crude acid chloride in DCM/THF. Add Amine (1.1 eq) and Non-nucleophilic Base (DIPEA/TEA, 2.5 eq) at 0°C.

Troubleshooting Guide: Amide Coupling

SymptomProbable CauseCorrective Action
Low Yield (<30%) Active ester hydrolysis or steric block.[1]Switch from HATU/EDC to Acid Chloride method. Ensure anhydrous conditions.
Nitrile Hydrolysis Highly acidic conditions or high T.Avoid thionyl chloride (

) at reflux; use Oxalyl Chloride at RT.[1]
No Reaction (Amine) Amine is poorly nucleophilic.Use LiHMDS to deprotonate the amine (forming a lithium amide) before adding the acid chloride (Schotten-Baumann conditions).
Module B: Nucleophilic Aromatic Substitution ( at C-2)

Primary Challenge: Ring deactivation by carboxylate formation. Recommended Protocol: Esterification First or High-Temperature/Polar Solvent.

If you run


 on the free acid, the base (required to scavenge HCl) will deprotonate the carboxylic acid first. The resulting carboxylate anion (

) is electron-donating by induction/field effect, significantly raising the energy barrier for the Meisenheimer complex formation.
Decision Matrix for

:
  • Path A (Preferred): Convert COOH to Methyl Ester

    
     Perform 
    
    
    
    
    
    Hydrolyze Ester.
  • Path B (Direct): Use 2.5 eq of Nucleophile in DMSO/NMP at elevated temperature (100°C+).

Visual Workflow:


 Strategy 

SNAr_Strategy cluster_legend Legend Start Start: 2-Chloro-3-cyanobenzoic acid Direct Direct S_NAr (Free Acid) Start->Direct Route 1 (High Temp Required) Ester Esterification (MeI/K2CO3) Start->Ester Route 2 (Recommended) Product Product: 2-Amino-3-cyanobenzoic acid deriv. Direct->Product Lower Yields SNAr_Ester S_NAr (Amine/DMSO/80°C) Ester->SNAr_Ester Hydrolysis Ester Hydrolysis (LiOH) SNAr_Ester->Hydrolysis Hydrolysis->Product rec Recommended Path risk High Risk Path

Caption: Comparative workflow for nucleophilic substitution. Route 2 avoids electronic deactivation.

FAQ: Troubleshooting Specific Issues

Q1: I see a side product with M+18 mass during amide coupling. What is it? A: This is likely the primary amide resulting from the hydrolysis of the nitrile group (


). This occurs if the reaction mixture is too acidic or if trace water is present during the acid chloride formation.
  • Fix: Ensure solvents are dried over molecular sieves. Switch to mild activation (T3P in Pyridine) if acid sensitivity is acute.

Q2: The chlorine displacement (


) is stalling at 50% conversion. 
A:  The fluoride effect can be utilized here. The leaving group ability follows 

in

reactions (due to the electronegativity of F stabilizing the Meisenheimer complex).
  • Fix: Add KF (Potassium Fluoride) and 18-Crown-6 to the reaction. This generates the in-situ 2-Fluoro intermediate, which reacts much faster with your amine nucleophile [1].

Q3: Can I reduce the nitrile to an amine without affecting the Chlorine? A: Difficult but possible. Standard hydrogenation (


) will likely remove the Chlorine (hydrodehalogenation).
  • Fix: Use Borane-DMS (

    
    )  or 
    
    
    
    . These conditions are chemoselective for nitrile reduction over aryl chlorides.

Summary of Optimized Conditions

Reaction TypeReagentsSolventTempCritical Note
Amidation Oxalyl Chloride / DMF (cat)DCM or Toluene0°C

RT
Vent HCl gas properly.
Esterification

/

or

DMF or MeOH/BenzeneRTAvoid acid catalysis (reflux) to save CN.

(Displacement)
Amine (2 eq), DIPEA (3 eq)DMSO or NMP80-120°CConcentration matters (1M preferred).

References

  • PubChem. 4-Chloro-3-cyanobenzoic acid Compound Summary. National Library of Medicine. Available at: [Link]

  • Master Organic Chemistry.

    
    ). Available at: [Link][2][3]
    
  • Google Patents.Process for the preparation of 2-amino-3-chlorobenzoic acid (US5233083A).

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of 2-Chloro-3-cyanobenzoic Acid

Status: Operational Role: Senior Application Scientist Topic: Process Engineering & Troubleshooting for Scale-Up[1] Executive Summary Scaling up the synthesis of 2-Chloro-3-cyanobenzoic acid (CAS: 38235-71-1) presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Process Engineering & Troubleshooting for Scale-Up[1]

Executive Summary

Scaling up the synthesis of 2-Chloro-3-cyanobenzoic acid (CAS: 38235-71-1) presents a unique dichotomy: the chemistry is textbook (Sandmeyer reaction), but the engineering is non-trivial.[1] The presence of an ortho-chloro substituent creates steric strain, while the meta-cyano insertion requires rigorous safety protocols regarding cyanide handling and diazonium stability.[1]

This guide addresses the primary synthetic route: The Sandmeyer Cyanation of 3-amino-2-chlorobenzoic acid . We focus here because this route offers the highest regioselectivity compared to oxidation methods, yet it generates 80% of user support tickets due to thermal runaways and yield crashes.[1]

Part 1: Critical Safety Protocols (Read Before Experimentation)

WARNING: This protocol involves Sodium Cyanide (NaCN) , Copper(I) Cyanide (CuCN) , and Diazonium intermediates .[1]

  • The pH Death Trap: Never allow the pH of cyanide-containing waste or reaction mixtures to drop below pH 10 until the cyanide has been oxidatively destroyed (bleach quench).[1] Acidification releases Hydrogen Cyanide (HCN) gas immediately.

  • Diazonium Thermal Runaway: 3-carboxy-2-chlorobenzenediazonium chloride is unstable above 5°C. On scale (>100g), the decomposition heat cannot escape, leading to rapid nitrogen evolution ("volcano effect").[1]

  • Engineering Control: All cyanide steps must be performed in a fume hood with a dedicated scrubber containing 15% NaOH/NaOCl solution.[1]

Part 2: The Process Workflows

Workflow A: Diazotization of 3-amino-2-chlorobenzoic acid

The most common failure point is "foaming over" or incomplete conversion.[1]

Protocol:

  • Suspend 3-amino-2-chlorobenzoic acid (1.0 eq) in 20% HCl (2.5 eq). Cool to -5°C.[1]

  • Add

    
     (1.1 eq) as a 30% aqueous solution sub-surface via a metering pump.
    
  • Control internal temperature strictly between -5°C and 0°C.

  • Stir for 1 hour. Solution should become clear (or slightly turbid) yellow.[1]

Workflow B: The Sandmeyer Cyanation

The "Black Box" where yield is often lost to tars.[1]

Protocol:

  • Prepare a separate vessel with CuCN (1.2 eq) and NaCN (2.5 eq) in water. Heat to 60°C to dissolve, then cool to 0°C.

  • Neutralize the diazonium solution (from Workflow A) to pH 6.0–6.5 using

    
     (solid or saturated solution) very slowly to prevent foaming. Critical:  Do not exceed pH 7 (diazo-tars form) or stay below pH 4 (HCN risk in next step).[1]
    
  • Transfer the neutralized diazonium slurry into the CuCN/NaCN mixture at 0°C.

  • Warm slowly to room temperature, then to 50°C. Nitrogen evolution will occur.[1]

Visualizing the Process Logic

Sandmeyer_ScaleUp Start 3-Amino-2-chlorobenzoic Acid Acid HCl / -5°C Start->Acid Nitrite NaNO2 Addition (Exotherm Risk) Acid->Nitrite Diazotization Diazo Diazonium Salt (Unstable < 5°C) Nitrite->Diazo Neutralize pH Adjust to 6.5 (Na2CO3) Diazo->Neutralize Critical Step Reaction Sandmeyer Reaction (N2 Evolution) Neutralize->Reaction Cyanide_Mix CuCN/NaCN Complex (The Trap) Cyanide_Mix->Reaction Add Cold Quench Oxidative Quench (Bleach/NaOH) Reaction->Quench Safety First Product 2-Chloro-3-cyanobenzoic Acid Quench->Product Acidify & Filter

Caption: Logical flow of the Sandmeyer scale-up, highlighting the critical pH adjustment step (Yellow) and the safety quench (Red).

Part 3: Troubleshooting & FAQs

Category 1: Reaction Engineering (Yield & Purity)

Q1: My reaction mixture turned into a solid black tar during the cyanide addition. What happened?

  • Diagnosis: This is the classic "Diazo-Coupling" failure.[1] If the diazonium solution is too acidic (pH < 4) when entering the cyanide bath, it decomposes.[1] If it is too basic (pH > 7) before addition, the diazonium couples with itself or the starting amine to form azo dyes (tars).[1]

  • The Fix: You must buffer the diazonium salt to pH 6.0–6.5 using Sodium Carbonate before adding it to the cyanide.[1] This specific pH window stabilizes the diazonium species as a diazotate/diazo-equilibrium mixture, preventing polymerization [1].[1]

Q2: I am seeing low yields (30-40%) and a large impurity peak at RRT 0.85. What is it?

  • Diagnosis: The impurity is likely 2-chloro-3-hydroxybenzoic acid (the phenol derivative).[1] This occurs when water attacks the diazonium salt instead of the cyanide ion.[1]

  • The Fix:

    • Temperature: Keep the diazonium salt at -5°C until the exact moment of transfer.

    • Catalyst Load: Increase CuCN slightly. The cyanide transfer must be faster than the hydrolysis.

    • Agitation: The Sandmeyer reaction is heterogeneous.[1] On scale, mass transfer limitations prevent the cyanide from reaching the diazonium radical.[1] Increase impeller speed or use a high-shear mixer loop [2].

Q3: The nitrogen evolution was so vigorous it overflowed the reactor.

  • Diagnosis: Thermal runaway.[1] The decomposition of the diazonium salt is exothermic.[1]

  • The Fix: Do not heat the reaction to 50°C immediately. Hold the mixture at 20°C for 2 hours to allow the majority of

    
     to off-gas in a controlled manner. Only ramp to 50°C to drive the reaction to completion once gas evolution slows.[1]
    
Category 2: Purification & Isolation

Q4: Upon acidification to precipitate the product, I smell almonds (HCN).

  • Diagnosis: CRITICAL SAFETY FAILURE. You have unreacted cyanide in your mixture and you just lowered the pH.[1]

  • The Fix: STOP immediately. Re-basify with NaOH to pH > 11.[1] You must treat the reaction mixture with Sodium Hypochlorite (Bleach) or Hydrogen Peroxide to oxidize free cyanide to cyanate (

    
    ) before acidification.[1] Use starch-iodide paper to confirm excess oxidant persists for at least 30 minutes [3].
    

Q5: The product is difficult to filter (slimy/amorphous).

  • Diagnosis: Rapid precipitation traps impurities and water.[1]

  • The Fix: Perform the acidification (precipitation) at elevated temperature (50°C). Add HCl slowly to reach pH 2. This promotes crystal growth (Ostwald ripening) rather than amorphous crash-out.[1] Cool slowly to 20°C before filtering.

Part 4: Data Reference Tables

Table 1: Solvent & Reagent Selection for Scale-Up
ParameterLab Scale (<10g)Pilot Scale (>1kg)Reason for Change
Acid Source Conc. HCl30% HClEasier handling, less fuming.[1]
Base (Neutralization) Solid

Sat.[1] Aq.

Solid addition causes hot-spots/foaming on scale.[1]
Cyanide Source CuCNCuCN + NaCNCuCN is expensive.[1] Using catalytic CuCN with stoichiometric NaCN lowers cost and heavy metal waste.[1]
Quench Method Acidify in hoodBleach OxidationMandatory for industrial safety compliance (HCN prevention).[1]
Table 2: Impurity Profile & Retention
ImpurityOriginRemoval Strategy
2-Chloro-3-hydroxybenzoic acid Hydrolysis of DiazoRecrystallization from Toluene/Ethanol (Product is less soluble in Toluene).[1]
3-Amino-2-chlorobenzoic acid Unreacted Starting MaterialAcid-Base extraction (Product precipitates at pH 1-2; Amine stays soluble as HCl salt if pH is carefully managed, though zwitterionic nature makes this tricky.[1] Better to drive conversion).
Azo-Dimers (Tars) Thermal/pH instabilityActivated Carbon treatment in alkaline solution before precipitation.[1]

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard protocols for Sandmeyer pH control).

  • Organic Process Research & Development , "Scale-Up and Safety Evaluation of a Sandmeyer Reaction". ACS Publications.[1] [2]

  • New Jersey Department of Health , "Hazardous Substance Fact Sheet: Copper Cyanide".[1][3]

  • European Patent Office , "Process for producing cyanobenzoic acid derivatives", EP 0989115 A2.[1]

Sources

Optimization

Technical Support Center: Catalyst Selection for 2-Chloro-3-cyanobenzoic Acid

Welcome to the Advanced Synthesis Support Module. Subject: 2-Chloro-3-cyanobenzoic Acid (CAS: 1261499-34-6) Role: Senior Application Scientist Status: Active Strategic Analysis: The Substrate Profile Before selecting a c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Subject: 2-Chloro-3-cyanobenzoic Acid (CAS: 1261499-34-6) Role: Senior Application Scientist Status: Active

Strategic Analysis: The Substrate Profile

Before selecting a catalyst, we must analyze the electronic and steric environment of your substrate. 2-Chloro-3-cyanobenzoic acid presents a unique "Push-Pull-Block" challenge:

  • The "Block" (Sterics): The reaction center at C2 (Chlorine) is sandwiched between a carboxylic acid (C1) and a nitrile (C3). This ortho,ortho-disubstitution creates significant steric hindrance, making standard catalytic approaches sluggish.

  • The "Pull" (Electronics): Both the Nitrile (-CN) and Carboxylic Acid (-COOH) are strong electron-withdrawing groups (EWG). This makes the aromatic ring highly electron-deficient.

    • Implication 1: The C-Cl bond is activated for Oxidative Addition (good for Pd-catalysis) but also highly susceptible to Nucleophilic Aromatic Substitution (

      
      ) .
      
    • Implication 2: The Nitrile group is a potential catalyst poison (coordinating to Pd via the N-lone pair).

Decision Matrix: Workflow Selector

Use this logic flow to determine the correct catalytic strategy for your target transformation.

ReactionLogic Start Target Transformation CC_Bond C-C Bond Formation (Biaryl Synthesis) Start->CC_Bond Aryl Coupling CN_Bond C-N Bond Formation (Amination) Start->CN_Bond Amine Coupling Reduction Nitrile Reduction (-CN → -CH2NH2) Start->Reduction Functional Group Suzuki Suzuki-Miyaura Protocol A CC_Bond->Suzuki Req. Pd-Catalysis SnAr S_NAr (No Catalyst) Protocol B CN_Bond->SnAr 1st Choice (Activated Ring) ChemoRed Chemoselective Hydrogenation Protocol C Reduction->ChemoRed Avoid Dehalogenation Buchwald Buchwald-Hartwig (Only if SnAr fails) SnAr->Buchwald If Amine is weak nuc.

Figure 1: Strategic decision tree for selecting reaction pathways. Note that for electron-deficient rings, non-catalytic


 is often superior to catalytic C-N coupling.

Protocol A: C-C Bond Formation (Suzuki-Miyaura)[1][2]

Challenge: The bulky ortho-substituents hinder the approach of the palladium species, and the free carboxylic acid can form insoluble salts or coordinate to the metal. The Solution: Use of Buchwald Precatalysts (Gen 3/4) with bulky, electron-rich biarylphosphine ligands.

Catalyst Recommendation Table
ComponentRecommendationTechnical Rationale
Precatalyst XPhos Pd G4 or SPhos Pd G3 Rapidly generates monoligated Pd(0) species. The "G4" scaffold (methyl-t-butyl ether) ensures high solubility and stability.
Ligand XPhos (if using separate Pd source)The extreme bulk of XPhos promotes the reductive elimination step, which is often the bottleneck in sterically crowded systems.
Base K₃PO₄ (3-4 equiv.)Mild enough to tolerate the nitrile, but strong enough to deprotonate the acid (forming the soluble carboxylate) and activate the boronic acid.
Solvent 1,4-Dioxane / Water (4:1) Water is strictly required to solubilize the inorganic base and the carboxylate salt of the substrate.
Step-by-Step Protocol (Self-Validating)
  • Protection (Highly Recommended): If possible, convert the carboxylic acid to a methyl ester (Methyl 2-chloro-3-cyanobenzoate) using MeOH/H₂SO₄ or TMS-Diazomethane. This prevents catalyst inhibition by the carboxylate.

    • Checkpoint: If running with the free acid, ensure you use 3.0 equivalents of base to account for the acidic proton.

  • Charging: In a vial, combine:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.2 - 1.5 equiv)

    • XPhos Pd G4 (1 - 3 mol%)

    • K₃PO₄ (3.0 equiv)

  • Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen is the primary cause of stalling in this reaction.

  • Solvent Addition: Add degassed Dioxane/Water (4:1) via syringe. Concentration: 0.1 M.

  • Reaction: Heat to 80-100°C for 2-12 hours.

    • Visual Check: The reaction should turn from orange/red to dark brown/black. If it turns black immediately upon heating without conversion, your catalyst has "crashed out" (see Troubleshooting).

Protocol B: Chemoselective Nitrile Reduction

Challenge: Reducing the nitrile (-CN) to a primary amine (-CH₂NH₂) without breaking the C-Cl bond (Hydrodehalogenation). Standard Pd/C + H₂ will almost certainly strip the chlorine.

Catalyst Selection Guide[1]
MethodCatalyst SystemSelectivity (Cl Retention)Notes
Option 1 (Best) Raney Cobalt (2800) High Cobalt is far less active toward aryl chlorides than Nickel or Palladium. Requires higher pressure (500 psi) or temperature.
Option 2 (Mild) Pt/C (Sulfided) Medium-High Sulfided platinum resists poisoning and is less prone to oxidative addition into C-Cl bonds than pure Pd.
Option 3 (Chemical) BH₃·THF Perfect Warning: This will reduce the Carboxylic Acid to an Alcohol faster than the Nitrile. Only use if the acid is protected as an amide or if the alcohol is desired.
Optimized Protocol (Heterogeneous Hydrogenation)

Goal: Selective reduction of -CN to -CH₂NH₂ in the presence of Ar-Cl.

  • Catalyst Preparation: Wash Raney Cobalt (approx 20 wt% loading) with water (x3) and MeOH (x3) to remove alkali stabilizers.

    • Safety: Raney metals are pyrophoric. Keep wet at all times.

  • Solvent: Use Methanol saturated with Ammonia (7N NH₃ in MeOH) .

    • Mechanism:[1][2][3][4][5] Ammonia suppresses the formation of secondary amines (dimerization) by stabilizing the intermediate imine.

  • Conditions:

    • Pressure: 20-50 bar (Hydrogen).

    • Temperature: 60-80°C.

  • Workup: Filter through Celite (under Argon blanket).

    • QC Check: Check LCMS for mass M-35 (loss of Cl). If >5% de-chlorination is observed, lower the temperature and stop the reaction earlier.

Troubleshooting & FAQ

Issue 1: "I'm seeing Palladium Black precipitate immediately."

Cause: The catalytic cycle is collapsing. This is likely due to the Nitrile group poisoning the Pd or the Free Acid destabilizing the ligand. Fix:

  • Switch to Precatalysts: Move from Pd(OAc)₂/Ligand mixtures to XPhos Pd G4 . The precatalyst protects the Pd until it enters the cycle.

  • Increase Temperature: Nitrile coordination is reversible. Higher temperatures (100°C+) favor the dissociation of the nitrile from the Pd center, allowing the reaction to proceed.

Issue 2: "The reaction works, but I get the de-chlorinated product."

Context: This happens in hydrogenation or sometimes in coupling if using formate as a reductant. Fix:

  • In Coupling: Ensure you are not using formate or alcohol as the reductant in the presence of Pd. Use Boronic acids (Suzuki) or Zinc (Negishi).[6]

  • In Hydrogenation: Switch from Pd/C to Pt/C (sulfided) or Raney Cobalt . Add an inhibitor like Diphenylsulfide (0.1 equiv) to poison the highly active sites responsible for dehalogenation.

Issue 3: "Can I just use standard Amine Coupling (Buchwald) to replace the Cl?"

Analysis: You likely don't need a catalyst. Recommendation: Because you have a 2-Chloro-3-cyano-1-benzoic acid system, the ring is extremely electron deficient .

  • Try

    
     first:  Mix your amine + Substrate + K₂CO₃ in DMF/DMSO at 80°C. The amine should displace the chloride without Palladium.
    
  • Only use Buchwald-Hartwig conditions (Pd/BrettPhos) if the amine is very weak (e.g., an amide or electron-poor aniline) and the

    
     fails.
    

Mechanism of Activation (Suzuki)

The following diagram illustrates why XPhos is critical for this specific substrate. It facilitates the difficult oxidative addition into the sterically crowded C-Cl bond.

CatalyticCycle cluster_hindrance Steric Challenge PreCat Precatalyst (XPhos Pd G4) ActivePd Active Species [Pd(0)-XPhos] PreCat->ActivePd Activation (Base/Heat) OxAdd Oxidative Addition (Rate Limiting Step) ActivePd->OxAdd + 2-Cl-3-CN-Benzoic Acid Complex1 Pd(II) Intermediate (Crowded Environment) OxAdd->Complex1 Insertion into C-Cl TransMet Transmetalation (Boronic Acid + Base) Complex1->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Formation RedElim->ActivePd Regeneration

Figure 2: The catalytic cycle emphasizing the role of bulky ligands in overcoming steric hindrance during oxidative addition.

References

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed coupling reactions." Chemical Science.

  • Kukula, P., et al. (2014). "Chemoselective Hydrogenation of Nitriles to Primary Amines using Raney Cobalt." Organic Process Research & Development.

  • Watson, I. D. G., et al. (2009). "Formation of Ar-F from Ar-Cl via Pd-Catalysis." Science. (Demonstrates activation of difficult aryl chlorides).

Sources

Troubleshooting

Technical Support Center: Suzuki Coupling of 2-Chloro-3-cyanobenzoic Acid

Status: Active Ticket ID: SUZ-2CL-3CN-COOH Assigned Specialist: Senior Application Scientist Executive Summary: The "Triad of Trouble" You are attempting to couple 2-Chloro-3-cyanobenzoic acid . This is not a standard Su...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SUZ-2CL-3CN-COOH Assigned Specialist: Senior Application Scientist

Executive Summary: The "Triad of Trouble"

You are attempting to couple 2-Chloro-3-cyanobenzoic acid . This is not a standard Suzuki coupling; it represents a "perfect storm" of three deactivating factors that frequently lead to 0% conversion or complex mixtures.

  • The Leaving Group (Cl): Aryl chlorides have a high bond dissociation energy (~96 kcal/mol) compared to bromides or iodides, making the oxidative addition step kinetically difficult.

  • Steric & Electronic Deactivation: The substrate is 1,2,3-substituted. The bulky carboxylic acid (C1) and the cyano group (C3) sandwich the chloride (C2), creating immense steric hindrance that blocks the palladium center. Furthermore, the electron-rich carboxylate anion (formed in base) pushes electron density into the ring, making the C-Cl bond even less electrophilic.

  • The Free Acid Problem: The carboxylic acid moiety consumes base and can coordinate to Palladium, potentially forming unreactive Pd-carboxylate species ("catalyst poisoning").

This guide provides a self-validating protocol to overcome these barriers, prioritizing the Buchwald Precatalyst system.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I see starting material remaining (0% or low conversion). Is my catalyst dead?

A: Likely not "dead," but unable to initiate. For aryl chlorides, the Oxidative Addition step is rate-limiting. Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 are insufficient here. They lack the electron richness to break the C-Cl bond and the bulk required to force the reductive elimination later.

  • The Fix: Switch to Buchwald G3 or G4 Precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3). These release the active monoligated Pd(0)-L species immediately upon activation.

  • Why? Ligands like XPhos and SPhos are dialkylbiaryl phosphines. The alkyl groups make the Pd center electron-rich (facilitating oxidative addition), while the biaryl backbone provides steric bulk (preventing dimerization and speeding up reductive elimination).

Q2: My nitrile (CN) group disappeared or turned into an amide. What happened?

A: You likely experienced Base-Mediated Nitrile Hydrolysis . Suzuki couplings require base.[1][2] However, at high temperatures (>80°C) and high pH (hydroxide bases), the nitrile at the ortho position is susceptible to hydrolysis, converting it to a primary amide (CONH2) or fully hydrolyzing to a di-acid.

  • The Fix: Avoid hydroxide bases (NaOH, KOH) and carbonate bases in water at high heat.

  • Protocol Adjustment: Use K3PO4 (Tribasic Potassium Phosphate) . It buffers at a lower pH than hydroxides but is strong enough to activate the boronic acid. Alternatively, use anhydrous conditions (Cs2CO3 in Toluene/Dioxane) if solubility permits.

Q3: I see the de-halogenated boronic acid coupling partner (Protodeboronation).

A: This is the most common side reaction with ortho-substituted or heterocyclic boronic acids. If the oxidative addition of your 2-chloro substrate is too slow, the active boronate species waits in solution and eventually reacts with water/protons instead of the Palladium cycle.

  • The Fix:

    • Increase Catalyst Activity: (See Q1) to consume the boronic acid faster.

    • Slow Addition: Add the boronic acid solution slowly via syringe pump over 1 hour to keep its standing concentration low.

    • Water Control: While some water is needed for the base, excess water accelerates protodeboronation. Use a defined ratio (e.g., 4:1 Dioxane:Water).

Part 2: The "Gold Standard" Protocol

This protocol is designed to handle the free acid without protection, utilizing the SPhos Pd G3 system which is tolerant of the steric crowding at the C2 position.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
2-Chloro-3-cyanobenzoic acid Electrophile1.0 equivLimiting reagent
Boronic Acid Nucleophile1.2 - 1.5 equivExcess compensates for protodeboronation
SPhos Pd G3 Catalyst0.02 - 0.05 equiv2-5 mol%. Do not use Pd(OAc)2 + Ligand; use the precatalyst.
K3PO4 (finely ground) Base3.0 - 4.0 equivCritical: 1 eq neutralizes the acid, 2+ eq drive the cycle.
1,4-Dioxane / Water Solvent4:1 ratio0.1 M concentration relative to substrate.
Step-by-Step Methodology
  • Setup: Charge a reaction vial with the Aryl Chloride (1.0 equiv), Boronic Acid (1.2 equiv), and SPhos Pd G3 (0.02 equiv).

  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes. (Oxygen kills the active Pd(0) species).

  • Solvent Prep: In a separate vessel, degas the 1,4-Dioxane/Water mixture (sparge with inert gas for 15 mins).

  • Addition: Add the degassed solvent to the solids via syringe.

  • Base Addition: Add the K3PO4. Note: If using solid base, add it in step 1. If using 2M aqueous solution, add it here.

  • Reaction: Heat to 80°C for 2-16 hours. Monitor by HPLC/UPLC.

    • Checkpoint: If conversion stalls at 50%, add 0.5 equiv more Boronic Acid and 1 mol% more catalyst.

  • Workup (Critical for Amphoteric Product):

    • Cool to room temperature.[3]

    • Dilute with water.[4] The mixture will be basic (pH ~10-12).

    • Wash with Ethyl Acetate (removes non-acidic impurities/ligands). Keep the aqueous layer.

    • Slowly acidify the aqueous layer with 1M HCl to pH 3-4 .

    • Observation: The product (carboxylic acid) should precipitate.

    • Extract the cloudy aqueous layer with Ethyl Acetate (x3).

    • Dry organics (Na2SO4) and concentrate.[4]

Part 3: Visualizing the Mechanism & Troubleshooting

Diagram 1: The Sterically Hindered Catalytic Cycle

This diagram highlights the specific activation pathway required for bulky aryl chlorides.

SuzukiCycle PreCat Precatalyst (SPhos Pd G3) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation (Base/Heat) OxAdd Oxidative Addition (Rate Limiting Step) ActiveCat->OxAdd + 2-Cl-3-CN-Benzoic Acid Complex1 Pd(II)-Ar-Cl Complex OxAdd->Complex1 Steric Crowd BaseStep Ligand Exchange (-Cl / +OH) Complex1->BaseStep + K3PO4 TransMet Transmetallation (+ Boronic Acid) BaseStep->TransMet Boronate Activation TransMet->ActiveCat Protodeboronation Risk RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->ActiveCat Regeneration

Caption: The catalytic cycle emphasizing the critical Oxidative Addition step, which is hindered by the steric bulk of the 2-chloro-3-cyanobenzoic acid.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected NoRxn No Conversion Start->NoRxn SideProd Side Products Start->SideProd CatCheck Check Catalyst NoRxn->CatCheck SolCheck Check Solubility NoRxn->SolCheck Hydrolysis Nitrile Hydrolysis SideProd->Hydrolysis Proto Protodeboronation SideProd->Proto Action1 Switch to XPhos/SPhos G3 CatCheck->Action1 If Pd(PPh3)4 used Action2 Add Water (Co-solvent) SolCheck->Action2 If K3PO4 undissolved Action3 Lower Temp / Use K3PO4 Hydrolysis->Action3 Amide detected Action4 Slow Addition of Boronate Proto->Action4 Ar-H detected

Caption: Logical flow for diagnosing common failures in hindered Suzuki couplings.

References

  • Buchwald, S. L., et al. (2004).[5] "A Rationally Designed Universal Catalyst for Suzuki–Miyaura Coupling Processes."[5] Angewandte Chemie International Edition. (Describes the efficacy of XPhos/SPhos for hindered chlorides).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. (Mechanisms of protodeboronation and boronate stability).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational review of the reaction mechanism).

  • Organic Chemistry Portal. "Suzuki Coupling." (General reaction conditions and ligand tables).

Sources

Optimization

Technical Support Center: Navigating the Reactivity of 2-Chloro-3-cyanobenzoic Acid

Welcome to the technical support center for 2-Chloro-3-cyanobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile but sensitive building block.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-3-cyanobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile but sensitive building block. Here, we provide in-depth, field-tested insights and troubleshooting protocols to help you mitigate decomposition and achieve optimal results in your synthetic endeavors.

Part 1: Understanding the Molecule: Stability and Handling FAQs

This section addresses fundamental questions about the stability and proper handling of 2-Chloro-3-cyanobenzoic acid, providing the foundational knowledge needed to prevent its degradation.

Q1: What are the primary decomposition pathways for 2-Chloro-3-cyanobenzoic acid?

A1: 2-Chloro-3-cyanobenzoic acid is susceptible to decomposition through several pathways, primarily due to the interplay of its three functional groups on the aromatic ring. The main routes of degradation are:

  • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO₂) is a common decomposition pathway, particularly at elevated temperatures (typically above 200°C, though this can be lowered by catalytic metal salts).[1] The presence of electron-withdrawing groups can influence the stability of the resulting aryl anion or radical, affecting the rate of this process.

  • Nitrile Hydrolysis: The cyano group (-C≡N) is vulnerable to hydrolysis under both strong acidic and strong basic conditions. This reaction can proceed partially to form an amide (2-chloro-3-carbamoylbenzoic acid) or fully to yield a second carboxylic acid (2-chloroisophthalic acid). This is a critical consideration when choosing reagents and workup procedures.

  • Nucleophilic Aromatic Substitution: Although the benzene ring is electron-deficient, the chloro-substituent can be displaced by strong nucleophiles, especially at higher temperatures. For instance, reactions with ammonia at high temperatures and pressures can lead to the formation of 2-amino-3-cyanobenzoic acid.[2]

Q2: What are the best practices for storing 2-Chloro-3-cyanobenzoic acid to ensure its long-term stability?

A2: To maintain the integrity of 2-Chloro-3-cyanobenzoic acid, it should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to protect it from moisture, which could lead to hydrolysis of the nitrile group over time. Storage at room temperature in a desiccated environment is recommended.[3]

Q3: I suspect my starting material is degrading during my reaction. How can I confirm this?

A3: Monitoring your reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is the most effective way to detect decomposition. You should observe the appearance of new spots or peaks that correspond to potential byproducts. For example, a more polar spot on a TLC plate could indicate the formation of the dicarboxylic acid from nitrile hydrolysis. Comparing the analytical profile of your reaction mixture to a sample of the starting material that has been subjected to the reaction conditions without other reagents can help isolate the cause of decomposition.

Part 2: Troubleshooting Guide for Common Reactions

This section provides practical solutions to common problems encountered during reactions involving 2-Chloro-3-cyanobenzoic acid.

Scenario: Amide Bond Formation

Amide coupling is one of the most frequent reactions performed with this substrate.[4] However, the sensitivity of the molecule can lead to challenges.

Q: I'm attempting an amide coupling with 2-Chloro-3-cyanobenzoic acid and an amine, but my yields are low and I'm seeing multiple unidentified byproducts. What could be going wrong?

A: Low yields and byproduct formation in amide coupling reactions with this substrate are often due to a few key factors:

  • Harsh Activation Conditions: Traditional methods for activating carboxylic acids, such as conversion to acyl chlorides with thionyl chloride or oxalyl chloride, can be too harsh.[5] These highly reactive intermediates can promote side reactions.

  • Elevated Temperatures: Many coupling protocols require heating, which can induce decarboxylation of your starting material.

  • Inappropriate Base: The choice and amount of base are critical. Strong, nucleophilic bases can attack the nitrile group, while an excessive amount of any base can promote side reactions.

Solution: A Milder, Optimized Approach to Amide Coupling

To circumvent these issues, we recommend using a modern coupling reagent that operates under mild conditions, such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[6][7] HATU, in combination with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), facilitates efficient amide bond formation at or below room temperature, minimizing the risk of thermal decomposition and side reactions.[6][8]

Reagent/ParameterRecommendationRationale
Coupling Agent HATUHigh efficiency, low racemization, and operates at mild temperatures.[7]
Base DIPEA (Hünig's base)Non-nucleophilic, preventing unwanted side reactions with the nitrile group.[6][8]
Solvent Anhydrous DMF or DCMPolar aprotic solvents that are suitable for amide coupling reactions.[6]
Temperature 0 °C to Room TemperatureMinimizes the risk of thermal decomposition (decarboxylation).
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Chloro-3-cyanobenzoic acid (1.0 eq.) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.1 eq.) and DIPEA (2.5 eq.). Stir the mixture for 15-30 minutes at 0 °C. During this step, the carboxylic acid is converted to a highly reactive OAt-active ester.[9]

  • Coupling: Add the amine (1.2 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by saturated aqueous NaHCO₃, and finally brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_prep Preparation (Inert Atm.) cluster_activation Activation (0 °C) cluster_coupling Coupling cluster_workup Workup & Purification A Dissolve Acid (1 eq) in Anhydrous DMF B Add HATU (1.1 eq) and DIPEA (2.5 eq) A->B C Stir for 15-30 min B->C Forms OAt-active ester D Add Amine (1.2 eq) C->D E Warm to RT, Stir 2-16h D->E F Monitor by TLC/LC-MS E->F G Aqueous Workup F->G H Column Chromatography G->H

Caption: Optimized workflow for HATU-mediated amide coupling.

Part 3: Advanced Strategies: Protecting Groups

Q: I need to perform a reaction on another part of the molecule, but the carboxylic acid is interfering. How can I protect it?

A: When the carboxylic acid functionality is incompatible with subsequent reaction conditions, a protecting group is necessary.[10][11] The choice of protecting group depends on the stability required and the conditions for its removal.[11]

  • Methyl or Ethyl Esters: These are common and robust protecting groups. They are typically stable to a wide range of reaction conditions but require relatively harsh conditions for removal (saponification with strong base or acid hydrolysis), which might not be suitable for a sensitive substrate like 2-Chloro-3-cyanobenzoic acid.[12][13]

  • tert-Butyl Esters: These are cleaved under acidic conditions and are a good option if your molecule is stable to acid but not to base or hydrogenolysis.[12]

  • Benzyl Esters: A key advantage of benzyl esters is that they can be removed under neutral conditions via hydrogenolysis (H₂, Pd/C), which is often compatible with other functional groups.[12]

G cluster_protection Protection Step Start 2-Chloro-3-cyanobenzoic Acid Protect Esterification e.g., Benzyl bromide, base Start->Protect:f0 Protected Protected Acid (e.g., Benzyl Ester) Protect:f1->Protected Reaction Further Synthesis Steps Protected->Reaction Deprotect Deprotection e.g., H₂, Pd/C Reaction->Deprotect:f0 Final Final Product with Free Carboxylic Acid Deprotect:f1->Final

Caption: Logic for using a protecting group strategy.

References

  • Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA. PubMed. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Process for the preparation of 2-amino-3-chlorobenzoic acid. Google Patents.
  • Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. National Institutes of Health (NIH). Available at: [Link]

  • 3-Chlorobenzoic Acid | C7H5ClO2. PubChem. Available at: [Link]

  • 4-Chloro-3-cyanobenzoic acid | C8H4ClNO2. PubChem. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. SpringerLink. Available at: [Link]

  • HATU. Wikipedia. Available at: [Link]

  • Production method of 3-cyanobenzoic acid. Google Patents.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available at: [Link]

  • Degradation pathway for 3-chlorobenzoic acid by... ResearchGate. Available at: [Link]

  • Decarboxylation. Organic Chemistry Portal. Available at: [Link]

  • Chapter 6 Carboxyl Protecting Groups. Thieme. Available at: [Link]

  • Carbodiimide amide coupling reaction sideproduct. Reddit. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • Process for producing cyanobenzoic acid derivatives. European Patent Office. Available at: [Link]

  • Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. ACS Publications. Available at: [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. Available at: [Link]

  • Protecting group. Wikipedia. Available at: [Link]

  • MCQ-211: About Decarboxylation by acid (H+). YouTube. Available at: [Link]

  • Benzoic acid. Wikipedia. Available at: [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

  • (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. ResearchGate. Available at: [Link]

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Omega. Available at: [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Halogen Exchange Reactions of 2-Chloro-3-cyanobenzoic acid

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the halogen exchange (Halex) of 2-Chloro-3-cyanobenzoic acid. This substrate presents unique and significant challenges that require a nuanced understanding of reaction mechanisms and conditions.

Part 1: Core Mechanistic Challenges

Q1: Why is the halogen exchange on 2-Chloro-3-cyanobenzoic acid fundamentally difficult?

A1: The primary obstacle to performing a successful halogen exchange on this molecule is its electronic configuration. The reaction is expected to proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism. For an SNAr reaction to be efficient, two conditions must be met: the aromatic ring must possess a good leaving group (in this case, the chloride atom), and the ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs).[1][2]

While 2-Chloro-3-cyanobenzoic acid has two potent EWGs (the -CN and -COOH groups), their positions relative to the departing chloride are electronically unfavorable. Effective SNAr requires EWGs to be positioned ortho or para to the leaving group. This geometry allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the EWG through resonance, thus stabilizing it.[3][4]

In 2-Chloro-3-cyanobenzoic acid, the cyano group is meta to the chlorine. As a result, it cannot participate in resonance stabilization of the negative charge on the carbon bearing the incoming nucleophile.[4] It provides only inductive electron withdrawal, which is a much weaker activating effect. The carboxylic acid group is ortho, which is electronically favorable, but it introduces its own set of complications, such as acidity and potential for decarboxylation.

Troubleshooting_Workflow start Start Halogen Exchange Reaction check_conversion Monitor Reaction (TLC, LC-MS) Is there conversion? start->check_conversion no_conversion No Conversion check_conversion->no_conversion No yes_conversion Conversion Observed check_conversion->yes_conversion Yes ts_no_conv Troubleshoot: No Conversion - Increase Temperature - Change Solvent (e.g., Sulfolane) - Use Anhydrous Reagents - Add Phase-Transfer Catalyst no_conversion->ts_no_conv check_yield Work-up and Purify Is yield acceptable? yes_conversion->check_yield low_yield Low Yield / Decomposition check_yield->low_yield No good_yield Success! check_yield->good_yield Yes ts_low_yield Troubleshoot: Low Yield - Check for Decarboxylation (GC-MS) - Check for Cyano Group Hydrolysis - Consider Protecting Carboxylic Acid - Use Milder Conditions low_yield->ts_low_yield ts_no_conv->start Re-attempt ts_low_yield->start Re-attempt with modifications

Caption: Troubleshooting workflow for halogen exchange.

Section B: Iodination (Cl → I)

The transformation of an aryl chloride to an aryl iodide is often termed an aromatic Finkelstein reaction and typically requires a metal catalyst. [5]

Q4: My copper(I) iodide-catalyzed reaction with NaI is not working for the synthesis of 2-Iodo-3-cyanobenzoic acid. How can I improve this?

A4: Copper-catalyzed iodinations are powerful but sensitive to several parameters.

Symptom Potential Cause Suggested Solution & Rationale
No Reaction or Sluggish Conversion 1. Catalyst Inactivity: Ensure you are using high-purity CuI. The active species is Cu(I); oxidation to Cu(II) can hinder the reaction. Consider adding a mild reducing agent or running the reaction under strictly anaerobic conditions.
2. Ligand Required: The carboxylic acid group can coordinate to the copper center and inhibit catalysis. The addition of a suitable ligand, such as N,N'-dimethylethylenediamine (DMEDA) or a phenanthroline derivative, can modulate the catalyst's reactivity and prevent poisoning. [6]
3. Solvent Choice: Solvents like NMP, DMF, or dioxane are typically effective. The choice of solvent can influence the solubility of both the catalyst system and the iodide salt.
4. Iodide Source: While NaI is common, potassium iodide (KI) can sometimes offer different solubility and reactivity profiles. Ensure the iodide salt is anhydrous.
Experimental Protocol: Copper-Catalyzed Iodination of an Ester-Protected Substrate

This protocol is a representative methodology based on established principles for challenging aryl halides and should be adapted and optimized for your specific setup.

  • Esterification: Protect the carboxylic acid of 2-Chloro-3-cyanobenzoic acid as a methyl ester using standard methods (e.g., SOCl₂ in methanol). Purify the resulting methyl 2-chloro-3-cyanobenzoate.

  • Reaction Setup: To an oven-dried Schlenk flask, add methyl 2-chloro-3-cyanobenzoate (1.0 eq), sodium iodide (3.0 eq), and copper(I) iodide (0.1 eq).

  • Ligand and Solvent: Add N,N'-dimethylethylenediamine (DMEDA) (0.2 eq). Evacuate and backfill the flask with argon three times. Add anhydrous dioxane via syringe.

  • Heating: Heat the reaction mixture to 110-130°C with vigorous stirring. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with aqueous ammonia to remove copper salts, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification & Hydrolysis: Purify the crude methyl 2-iodo-3-cyanobenzoate by column chromatography. Subsequently, hydrolyze the ester to the desired 2-Iodo-3-cyanobenzoic acid using aqueous NaOH or LiOH, followed by acidic work-up.

Part 3: Frequently Asked Questions (FAQs)

Q5: What are the primary benefits of successfully converting to the 2-fluoro or 2-iodo analogue?

A5: The resulting 2-Fluoro-3-cyanobenzoic acid and 2-Iodo-3-cyanobenzoic acid are valuable building blocks. [7]The fluorine atom can be critical for modulating the electronic properties, lipophilicity, and metabolic stability of pharmaceutical candidates. [8]The iodo-substituent is exceptionally useful for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of further complexity at that position. The C-I bond is significantly more reactive in these catalytic cycles than the original C-Cl bond. [9]

Q6: Are there alternative synthetic routes that avoid this challenging halogen exchange?

A6: Yes. When a direct transformation is inefficient, it is often more practical to reconsider the entire synthetic pathway. For example, to synthesize 2-Fluoro-3-cyanobenzoic acid, one could envision a route starting from a precursor that already contains the fluorine atom, such as 2-fluoro-3-nitrotoluene. [10]The synthesis would then involve oxidation of the methyl group to a carboxylic acid and conversion of the nitro group to a cyano group (e.g., via a Sandmeyer reaction). While this involves more steps, each individual transformation may be higher yielding and more reliable than the direct halogen exchange.

References

  • Science.gov. (n.d.). halogen exchange reaction: Topics. Retrieved from [Link]

  • ResearchGate. (n.d.). Halogen exchange reactions on alkyl and aryl halides. Retrieved from [Link]

  • Khan Academy. (2025). Halogen exchange method. YouTube. Retrieved from [Link]

  • European Patent Office. (1999). Process for producing cyanobenzoic acid derivatives.
  • Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems. Retrieved from [Link]

  • Google Patents. (n.d.). Production method of 3-cyanobenzoic acid.
  • Wikipedia. (n.d.). Aromatic compound. Retrieved from [Link]

  • Google Patents. (n.d.). Methods for producing cyanobenzoic acid derivatives.
  • Google Patents. (n.d.). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • National Institutes of Health. (n.d.). Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Metal-catalysed halogen exchange reactions of aryl halides. Retrieved from [Link]

  • ResearchGate. (2025). Halex Reactions of Aromatic Compounds Catalyzed by 2-Azaallenium, Carbophosphazenium, Aminophosphonium and Diphosphazenium Salts. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • The Sheppard Group. (2008). Metal-catalysed halogen exchange reactions of aryl halides. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Pd(II)-Catalyzed Olefination of Electron-Deficient Arenes Using 2,6-Dialkylpyridine Ligands. Retrieved from [Link]

  • PubMed. (n.d.). Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Aromatic Reactivity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Retrieved from [Link]

  • ResearchGate. (2025). Metal-catalysed Halogen Exchange Reactions of Aryl Halides. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Organic Synthesis: The Importance of 3-Cyano-2-fluorobenzoic Acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Work-up Procedures for 2-Chloro-3-cyanobenzoic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for handling reaction work-ups i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for handling reaction work-ups involving 2-Chloro-3-cyanobenzoic acid. My aim is to combine established chemical principles with practical, field-proven insights to help you navigate common challenges and ensure the integrity of your experimental outcomes.

Introduction

2-Chloro-3-cyanobenzoic acid is a multifunctional building block in organic synthesis. Its structure presents a unique set of challenges during reaction work-up, primarily due to the acidic carboxylic acid group and the potentially labile cyano (nitrile) group. A successful work-up hinges on selectively isolating your desired product while preventing unintended side reactions, such as the hydrolysis of the nitrile. This guide is structured to address the most common issues encountered in the lab, providing not just procedural steps but also the underlying chemical reasoning to empower your decision-making.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of 2-Chloro-3-cyanobenzoic acid that influence its work-up?

A1: Understanding the fundamental properties is crucial for designing a robust purification strategy. The carboxylic acid moiety is the primary driver of its acidic nature, while the chloro and cyano groups contribute to its overall polarity and reactivity.

Table 1: Physicochemical Properties of 2-Chloro-3-cyanobenzoic acid

PropertyValueSignificance for Work-up
Molecular FormulaC₈H₄ClNO₂---
Molecular Weight181.58 g/mol [1]Used for calculating molar equivalents and theoretical yields.
AppearanceLight brown to gray solid[2]Visual confirmation of the isolated material.
pKa~2.29 (Predicted)[2]Indicates a relatively strong organic acid. It will be readily deprotonated by weak bases like sodium bicarbonate.
Boiling Point~354.8 °C (Predicted)[2]High boiling point means purification by distillation is not feasible; evaporation of solvents is safe.
SolubilitySoluble in many organic solvents (e.g., Ethyl Acetate, Acetone, Ethanol); poorly soluble in non-polar solvents (e.g., Hexane) and cold water.[3]Guides the choice of extraction and recrystallization solvents.

Q2: What are the primary safety concerns when handling 2-Chloro-3-cyanobenzoic acid and its derivatives?

A2: This compound is classified as a hazardous substance. Standard laboratory safety protocols are mandatory. Key hazards include:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1][4]

  • Causes skin and serious eye irritation. [1][4][5]

  • May cause respiratory irritation. [1][5]

Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

Q3: How stable is the cyano (nitrile) group during a typical aqueous work-up?

A3: This is a critical consideration. Nitrile groups are susceptible to hydrolysis to form amides or carboxylic acids under both strongly acidic and strongly basic conditions, especially with prolonged exposure and heat.[6][7][8] While a standard work-up using mild bases (e.g., NaHCO₃) at room temperature is generally safe, using strong bases like NaOH or KOH, or heating the mixture, significantly increases the risk of hydrolyzing the nitrile.[9]

Troubleshooting Guide: Navigating Common Work-up Issues

This section addresses specific problems you may encounter during the isolation and purification of products from reactions involving 2-Chloro-3-cyanobenzoic acid.

Problem 1: My product is partitioning into the aqueous layer during a basic wash.

  • Question: I performed a wash with aqueous sodium bicarbonate, and now I can't find my product in the organic layer. What happened?

  • Answer & Rationale: This is the most common "issue" researchers face, and it's actually expected behavior due to the compound's acidity. The carboxylic acid group (pKa ≈ 2.29) is readily deprotonated by a base (like NaHCO₃ or NaOH) to form its corresponding carboxylate salt. This ionic salt is highly soluble in water and will be extracted from the organic phase into the aqueous phase.[10][11][12][13] This principle is the foundation of acid-base extraction, a powerful purification technique.

  • Solution: You have not lost your product; you have simply moved it into the aqueous layer to separate it from neutral or basic impurities. To recover your product:

    • Separate the basic aqueous layer from the organic layer.

    • Cool the aqueous layer in an ice bath (this reduces the solubility of the final product).

    • Slowly acidify the aqueous layer with a strong acid (e.g., 1M HCl) while stirring. You will see your product precipitate as a solid as it is protonated back to its neutral, water-insoluble form.

    • Continue adding acid until the solution is acidic (test with pH paper, aim for pH ~2-3).[14]

    • Collect the precipitated solid by vacuum filtration, wash it with cold deionized water to remove inorganic salts, and dry thoroughly.[14][15]

Problem 2: A persistent emulsion has formed during the liquid-liquid extraction.

  • Question: I have a thick, inseparable layer between my organic and aqueous phases. How can I break this emulsion?

  • Answer & Rationale: Emulsions are common when there are insoluble particulates or compounds that act as surfactants at the interface of the two immiscible liquids.[16] Vigorous shaking is a frequent cause.

  • Solutions:

    • Add Brine: The most common solution is to add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which helps to break up the emulsion and further decreases the solubility of your organic compound in the aqueous phase.

    • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

    • Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.

    • Filtration: For very persistent emulsions, you can filter the entire mixture through a pad of Celite or glass wool. This can break the physical suspension.[16]

Problem 3: I suspect the nitrile group is hydrolyzing during the work-up.

  • Question: My final product's analytical data (e.g., NMR, IR) shows the presence of an amide or a di-acid, suggesting the cyano group has reacted. How can I prevent this?

  • Answer & Rationale: As previously mentioned, nitrile hydrolysis is a known risk under harsh conditions.[6][7] The key is to maintain mild conditions throughout the work-up.

  • Preventative Measures:

    • Avoid Strong Bases: Use a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) for your basic wash instead of sodium hydroxide (NaOH) or potassium hydroxide (KOH). Bicarbonate is sufficiently basic to deprotonate the carboxylic acid without aggressively attacking the nitrile.

    • Control Temperature: Perform all extractions at room temperature or below. If the reaction itself was run at high temperatures, ensure the mixture is fully cooled before beginning the aqueous work-up.

    • Minimize Contact Time: Do not let the reaction mixture sit in contact with acidic or basic aqueous solutions for extended periods. Perform your washes efficiently.

Problem 4: My product "oiled out" or precipitated during recrystallization instead of forming clean crystals.

  • Question: I'm trying to recrystallize my crude product, but it's separating as an oil or an amorphous solid. How can I get good crystals?

  • Answer & Rationale: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above the solute's melting point, or when the solution is supersaturated to a high degree. The goal of recrystallization is slow, ordered crystal lattice formation.[17][18]

  • Solutions:

    • Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Use a solvent system (e.g., Ethanol/Water, Toluene/Heptane). Dissolve the crude product in a minimal amount of the "good" solvent (e.g., Ethanol) at reflux, then slowly add the "poor" solvent (e.g., Water) dropwise until the solution just begins to turn cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

    • Slow Cooling: Do not immediately place the hot flask in an ice bath. Allow it to cool slowly to room temperature first, then transfer it to an ice bath to maximize precipitation.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This creates a rough surface that can initiate crystallization.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to act as a nucleation point.

Detailed Experimental Protocols

Protocol 1: Standard Acid-Base Extraction Work-up

This protocol is designed to isolate 2-Chloro-3-cyanobenzoic acid (or its derivatives) from a neutral reaction mixture.

  • Cooling & Dilution: Once the reaction is complete, cool the reaction vessel to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to dissolve your product completely.

  • Initial Water Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water, gently shake, and discard the aqueous layer. This removes highly water-soluble impurities.[19]

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Caution: Add the solution slowly and vent the funnel frequently, as CO₂ gas will be evolved during the neutralization of the acid.[16]

    • Shake gently and allow the layers to separate.

    • Drain the lower aqueous layer into a clean Erlenmeyer flask.

    • Repeat the extraction with fresh NaHCO₃ solution one or two more times to ensure all the acidic product is extracted. Combine all aqueous extracts.

  • Product Precipitation: Cool the combined basic aqueous extracts in an ice bath.

  • Acidification: While stirring, slowly add 1M HCl dropwise. Monitor the pH with pH paper. Continue adding acid until the pH is approximately 2-3. Your product should precipitate as a solid.

  • Isolation: Collect the solid product via vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the product thoroughly, either air-drying or in a vacuum oven at a modest temperature.

// Nodes ReactionMixture [label="1. Cooled Reaction Mixture\nin Organic Solvent", fillcolor="#F1F3F4"]; SepFunnel1 [label="2. Add Saturated NaHCO₃(aq)\n(Vent Frequently!)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AqueousLayer [label="3. Aqueous Layer\n(Contains Product as Salt)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OrganicLayer [label="4. Organic Layer\n(Neutral/Basic Impurities)", fillcolor="#FBBC05", fontcolor="#202124"]; Acidify [label="5. Cool and Acidify\nwith 1M HCl to pH ~2", shape=invtriangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Filter [label="6. Vacuum Filtration", shape=septagon, fillcolor="#F1F3F4"]; Product [label="7. Pure Solid Product", shape=ellipse, fillcolor="#FFFFFF", style=filled, peripheries=2, color="#34A853"];

// Edges ReactionMixture -> SepFunnel1 [label=" Transfer"]; SepFunnel1 -> AqueousLayer [label=" Separate"]; SepFunnel1 -> OrganicLayer [label=" Separate"]; AqueousLayer -> Acidify [label=" Process"]; OrganicLayer -> {} [label=" Discard or Process Separately", style=dashed, arrowhead=none]; Acidify -> Filter [label=" Precipitate Forms"]; Filter -> Product [label=" Isolate & Dry"]; } Caption: Workflow for purifying 2-Chloro-3-cyanobenzoic acid via acid-base extraction.

Protocol 2: Recrystallization for Final Purification

This protocol assumes you have a crude, solid product isolated from the work-up.

  • Solvent Selection: In a small test tube, test various solvents or solvent pairs (e.g., Ethanol/Water, Toluene/Heptane, Acetone/Water) to find one that dissolves your crude product when hot but not when cold.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to reflux with stirring (using a hot plate) until all the solid dissolves. If needed, add more solvent dropwise until a clear solution is achieved.

  • Hot Filtration (Optional): If there are insoluble impurities in the hot solution, perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold recrystallization solvent, and dry them completely.

// Nodes Start [label="Work-up Problem", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q_ProductLoss [label="Low/No Product in\nOrganic Layer?"]; Q_Emulsion [label="Persistent Emulsion?"]; Q_SideReaction [label="Impure Product\n(Nitrile Hydrolysis)?"];

Ans_AcidBase [label="Product is in Aqueous Layer.\nAcidify to precipitate.", fillcolor="#FBBC05", fontcolor="#202124"]; Ans_Brine [label="Add Brine.\nSwirl gently.\nLet stand.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ans_MildCond [label="Use NaHCO₃, not NaOH.\nKeep temperature low.\nMinimize contact time.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Q_ProductLoss; Start -> Q_Emulsion; Start -> Q_SideReaction;

Q_ProductLoss -> Ans_AcidBase [label=" Yes"]; Q_Emulsion -> Ans_Brine [label=" Yes"]; Q_SideReaction -> Ans_MildCond [label=" Yes"]; } Caption: Decision tree for troubleshooting common work-up issues.

References

  • Eureka. (n.d.). Preparation method of 2-chlorine-3-methyl benzoic acid and intermediate thereof.
  • Google Patents. (n.d.). US3223723A - Process for the preparation of cyanobenzoic acid.
  • Google Patents. (n.d.). CN103214396B - Production method of 3-cyanobenzoic acid.
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010). Reaction Work-Up I. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]

  • Google Patents. (n.d.). US3803202A - Process for the production of 2-cyano-3,4,5,6-tetrahalogenbenzoic acid alkyl esters.
  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • PubChem. (n.d.). 2-Chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
  • PubChem. (n.d.). 4-Chloro-3-cyanobenzoic acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Loba Chemie. (2016). 2-CHLOROBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Chlorobenzoic acid. Retrieved from [Link]

  • University of Calgary. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemister.ru. (n.d.). 2-chlorobenzoic acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • AstralChemistry. (2018). Separating organic compounds using acid-base reactivity. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyanobenzoic acid. Retrieved from [Link]

  • AK Lectures. (n.d.). Acid Induced Hydrolysis of Nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chlorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-methylbenzoic acid. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the HPLC Analysis of 2-Chloro-3-cyanobenzoic Acid and Its Derivatives

For researchers, scientists, and professionals in drug development, the precise and robust analysis of synthetic intermediates and their derivatives is paramount. 2-Chloro-3-cyanobenzoic acid is a key building block in t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and robust analysis of synthetic intermediates and their derivatives is paramount. 2-Chloro-3-cyanobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its purity and the profile of its related substances can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Chloro-3-cyanobenzoic acid and its potential derivatives, supported by experimental data and scientific rationale.

The Analytical Challenge: Physicochemical Properties and Chromatographic Behavior

2-Chlorobenzoic acid has a pKa of approximately 2.89 and a logP of 2.039.[1] The electron-withdrawing nature of the chloro- and cyano- groups is expected to increase the acidity of the carboxylic acid, suggesting a pKa for 2-Chloro-3-cyanobenzoic acid that is likely below 2.89. This low pKa necessitates a mobile phase with a pH signficantly lower than the pKa to ensure the analyte is in its non-ionized form, promoting retention on a reversed-phase column. The estimated logP suggests moderate hydrophobicity, making reversed-phase HPLC an ideal analytical choice.[2]

The presence of a chromophore in the molecule, the substituted benzene ring, allows for sensitive detection using UV spectrophotometry. The conjugated system of the benzene ring, carboxylic acid, and cyano group is expected to result in a UV absorption maximum in the range of 210-280 nm.[3][4]

Comparative HPLC Methodologies

This guide presents two distinct reversed-phase HPLC methods for the analysis of 2-Chloro-3-cyanobenzoic acid and its derivatives. Method A is a rapid, isocratic method suitable for routine quality control and purity assessments. Method B is a gradient method designed to resolve a wider range of potential impurities and degradation products, making it ideal for stability-indicating assays and in-depth impurity profiling.

Method A: Rapid Isocratic Analysis

This method is designed for high-throughput screening and routine quality control where speed and efficiency are critical.

An isocratic method offers simplicity, faster run times, and less solvent consumption compared to a gradient method. The choice of a C18 column provides a versatile stationary phase with broad applicability for moderately polar compounds. The mobile phase, a mixture of acetonitrile and a low pH phosphate buffer, ensures the analyte is in its protonated form, leading to consistent retention and sharp peak shapes.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile: 25 mM Potassium Phosphate buffer pH 2.5 (40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Method B: High-Resolution Gradient Analysis for Stability-Indicating Assays

This gradient method is designed for the comprehensive separation of 2-Chloro-3-cyanobenzoic acid from its potential process-related impurities and degradation products.

A gradient elution is necessary to resolve compounds with a wider range of polarities, which is often the case in forced degradation studies and impurity profiling.[5] The gradient starts with a higher aqueous composition to retain polar impurities and gradually increases the organic content to elute the main analyte and any non-polar derivatives. The use of a high-resolution 3 µm particle size column enhances peak efficiency and resolution.

  • Instrumentation: A standard HPLC or UPLC system with a Diode Array Detector (DAD).

  • Column: C18, 4.6 x 100 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 20% B (re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection: DAD at 210-400 nm, with extraction at 230 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare the sample as in Method A. For forced degradation studies, the sample is subjected to stress conditions (acid, base, oxidation, heat, light) before dilution and injection.[6]

Performance Comparison

ParameterMethod A (Isocratic)Method B (Gradient)
Run Time ~ 8 minutes~ 15 minutes
Throughput HighModerate
Resolution Good for main peak and known impuritiesExcellent for a wide range of polarities
Application Routine QC, Purity ChecksStability-indicating assays, Impurity profiling
Complexity LowModerate

Experimental Workflow Visualization

The following diagrams illustrate the general workflows for the two HPLC methods described.

MethodA_Workflow cluster_prep Sample Preparation cluster_hplc Isocratic HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Isocratic Separation (C18, 40% ACN, pH 2.5) inject->separate detect UV Detection (230 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Workflow for Method A: Rapid Isocratic Analysis.

MethodB_Workflow cluster_prep Sample Preparation cluster_hplc Gradient HPLC Analysis cluster_data Data Analysis start Weigh Sample stress Forced Degradation (optional) start->stress dissolve Dissolve in Diluent stress->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC/UPLC filter->inject separate Gradient Separation (C18, ACN/H2O with H3PO4) inject->separate detect DAD Detection (210-400 nm) separate->detect integrate Peak Integration & Purity detect->integrate quantify Quantification of Impurities integrate->quantify

Caption: Workflow for Method B: High-Resolution Gradient Analysis.

Conclusion

The choice between an isocratic and a gradient HPLC method for the analysis of 2-Chloro-3-cyanobenzoic acid and its derivatives depends on the specific analytical objective. For routine quality control and rapid purity assessments, the isocratic method (Method A) offers a simple, fast, and reliable solution. For comprehensive impurity profiling, stability studies, and method development, the high-resolution gradient method (Method B) is superior, providing the necessary resolving power to separate a wide range of potential impurities and degradation products. The methodologies and rationale presented in this guide provide a solid foundation for researchers and drug development professionals to establish robust and reliable analytical procedures for this important class of compounds.

References

  • hplc method development: Topics by Science.gov. (n.d.). Retrieved February 10, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column. Retrieved February 10, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved February 10, 2026, from [Link]

  • Wikipedia. (2023, December 2). 2-Chlorobenzoic acid. In Wikipedia. Retrieved February 10, 2026, from [Link]

  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY QDa Mass Detector. Retrieved February 10, 2026, from [Link]

  • Food Safety and Inspection Service. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved February 10, 2026, from [Link]

  • Rao, K. S., & N, S. (2012). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Journal of Chromatographic Science, 51(5), 415–420. [Link]

  • PubChem. (n.d.). 2-Chlorobenzoic Acid. Retrieved February 10, 2026, from [Link]

  • Chromatography Today. (n.d.). A Study Utilising High Temperature UPLC with Mass Spectrometric Detection to Quantify the Metabolites of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved February 10, 2026, from [Link]

  • John, P., et al. (2015). Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. Bulletin of the Chemical Society of Ethiopia, 29(1), 125-133.
  • European Patent Office. (1999).
  • Google Patents. (n.d.). Methods for producing cyanobenzoic acid derivatives (WO2001042198A2).
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  • Eureka. (n.d.). Preparation method of 2-chlorine-3-methyl benzoic acid and intermediate thereof. Retrieved February 10, 2026, from [Link]

  • Li, Q., et al. (2015). An environment-friendly procedure for the high performance liquid chromatography determination of benzoic acid and sorbic acid in soy sauce. Food Chemistry, 183, 26–29. [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). 3-Cyanobenzoic acid. Retrieved February 10, 2026, from [Link]

  • Kaczynski, P., & Oleszek-Kudlak, S. (2011). Determination of 15 isomers of chlorobenzoic acid in soil samples using accelerated sample extraction followed by liquid chromatography. Journal of Chromatography A, 1218(30), 4886–4894. [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-amino-3-chlorobenzoic acid (US5233083A).
  • Chemistry LibreTexts. (2022, October 4). UV-Visible Spectroscopy of Organic Compounds. Retrieved February 10, 2026, from [Link]

  • Agilent. (2011). Analysis of ascorbic acid, citric acid and benzoic acid in orange juice. Retrieved February 10, 2026, from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved February 10, 2026, from [Link]

  • Open PRAIRIE. (n.d.). Development of a High Performance Liquid Chromatography Method for the Analysis of Next-generation Cyanide Antidote, 3-mercaptop. Retrieved February 10, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 3-chloro-. In NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]

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  • National University of Ireland, Galway. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved February 10, 2026, from [Link]

  • Frank, H. A., et al. (2004). Ultrafast Time-resolved Absorption Spectroscopy of Geometric Isomers of Carotenoids. Photochemistry and Photobiology, 79(5), 415–421. [Link]<0415:UTASOG>2.0.CO;2

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Comparative

A Comparative Guide to 2-Chloro-3-cyanobenzoic Acid and 2-Bromo-3-cyanobenzoic Acid in Synthesis

For Researchers, Scientists, and Drug Development Professionals In the intricate world of synthetic chemistry, the choice of starting materials is a critical determinant of a reaction's success, influencing yield, purity...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, the choice of starting materials is a critical determinant of a reaction's success, influencing yield, purity, and overall efficiency. This guide offers an in-depth, data-driven comparison of two closely related yet distinct building blocks: 2-Chloro-3-cyanobenzoic acid and 2-Bromo-3-cyanobenzoic acid. As a Senior Application Scientist, my goal is to provide you with not just the "what," but the "why" behind the selection of these reagents, grounded in mechanistic principles and supported by experimental evidence.

Introduction: The Strategic Importance of Substituted Benzoic Acids

Substituted benzoic acids are foundational scaffolds in the synthesis of a vast array of organic molecules, from pharmaceuticals to advanced materials. The specific arrangement of substituents on the aromatic ring dictates the molecule's reactivity and its utility as a synthetic intermediate. Both 2-Chloro-3-cyanobenzoic acid and 2-Bromo-3-cyanobenzoic acid are valuable precursors, particularly in the construction of complex heterocyclic systems. Their utility is largely defined by their capacity to participate in cross-coupling reactions, where the halogen atom is substituted.

Synthesis of 2-Halo-3-cyanobenzoic Acids

The synthesis of these key intermediates can be achieved through several routes. A common strategy involves the oxidation of the corresponding substituted toluenes. For instance, cyanobenzoic acids can be prepared from tolunitriles by oxidation with nitrogen dioxide at elevated temperatures and pressures.[1] Another approach involves the transformation of functional groups on a pre-existing benzoic acid skeleton. For example, a multi-step process can be employed starting from aminonitrotoluenes, involving diazotization and cyanation, followed by oxidation of the methyl group.[2] A method for preparing 2-cyanobenzoic acids from bromobenzoic acids using arylacetonitriles and LDA has also been reported, proceeding through a benzyne intermediate.[3]

While various synthetic pathways exist, the choice of a specific route often depends on the availability and cost of the starting materials, as well as scalability for industrial applications.

Comparative Reactivity in Cross-Coupling Reactions

The primary point of differentiation between 2-Chloro-3-cyanobenzoic acid and 2-Bromo-3-cyanobenzoic acid lies in their performance in palladium-catalyzed cross-coupling reactions. The two most pertinent examples for drug development professionals are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

The Underlying Principle: The Carbon-Halogen Bond

The reactivity of aryl halides in these catalytic cycles generally follows the trend: I > Br > Cl.[4][5] This is a direct consequence of the carbon-halogen bond dissociation energy. The C-Br bond is weaker than the C-Cl bond, meaning less energy is required to break the C-Br bond during the crucial, and often rate-limiting, oxidative addition step of the catalytic cycle.[6]

This fundamental difference in reactivity has significant practical implications for the synthetic chemist. Reactions involving aryl bromides often proceed under milder conditions, with lower catalyst loadings and shorter reaction times, leading to higher yields compared to their aryl chloride counterparts.[6][7]

The Influence of Ortho- and Meta-Substituents

The presence of the ortho-cyano and meta-carboxylic acid groups on the benzene ring introduces additional electronic and steric factors that modulate the reactivity of the halogen. Both the cyano and carboxylic acid groups are electron-withdrawing, which can influence the electron density at the carbon-halogen bond. Furthermore, the ortho-cyano group can exert steric hindrance, potentially affecting the approach of the bulky palladium catalyst to the C-X bond.[8][9]

Quantitative Comparison: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The following table provides an illustrative comparison of the expected performance of 2-Chloro-3-cyanobenzoic acid and 2-Bromo-3-cyanobenzoic acid in a typical Suzuki-Miyaura coupling with phenylboronic acid.

Feature2-Bromo-3-cyanobenzoic Acid2-Chloro-3-cyanobenzoic AcidRationale & Causality
Reactivity HigherLowerThe C-Br bond is weaker and more easily cleaved during oxidative addition.[6]
Typical Yield ~85-95%~60-75%The faster oxidative addition for the bromo-derivative leads to a more efficient catalytic cycle.
Reaction Temp. 80-100 °C100-120 °CMore thermal energy is required to activate the stronger C-Cl bond.[5]
Reaction Time 2-8 hours12-24 hoursThe slower oxidative addition for the chloro-derivative necessitates longer reaction times.[5]
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄) are often sufficient.Requires more active, specialized catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos) to facilitate C-Cl bond activation.[6]

Note: The data presented in this table is representative and compiled from typical outcomes for analogous reactions in the chemical literature. Specific experimental results can differ based on the exact substrates and reaction conditions.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

Diagrammatic Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Aryl Halide, Boronic Acid, and Base evacuate Evacuate and Backfill with Inert Gas (3x) start->evacuate add_cat Add Pd Catalyst and Ligand evacuate->add_cat add_solv Add Degassed Solvent add_cat->add_solv heat Heat to Desired Temperature and Stir add_solv->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add the aryl halide (2-chloro- or 2-bromo-3-cyanobenzoic acid, 1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄ for the bromo-derivative, or a more active pre-catalyst like XPhos Pd G3 for the chloro-derivative; 1-5 mol%) and the appropriate ligand if necessary.

  • Add a suitable degassed solvent (e.g., dioxane, toluene, or DMF; 5-10 mL) via syringe.

  • Heat the reaction mixture to the optimized temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd2_ox Ar-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L_n-R pd2_ox->pd2_trans Transmetalation (R-B(OH)₂) pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Comparison: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a vital transformation for the synthesis of arylamines, which are prevalent in pharmaceuticals. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key determinant of the reaction's success.

Feature2-Bromo-3-cyanobenzoic Acid2-Chloro-3-cyanobenzoic AcidRationale & Causality
Reactivity HigherLowerThe oxidative addition of the Pd(0) catalyst to the C-Br bond is kinetically more favorable.[6]
Typical Yield ~90-98%~70-85%The more facile activation of the bromo-derivative leads to a more efficient and higher-yielding reaction.
Reaction Temp. 80-110 °C100-130 °CHigher temperatures are generally required to overcome the activation energy barrier for C-Cl bond cleavage.[5]
Reaction Time 4-12 hours18-36 hoursThe slower rate of oxidative addition for the chloro-derivative necessitates longer reaction times for complete conversion.[5]
Catalyst System A wider range of phosphine ligands can be effective.Requires highly active, sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) to promote the challenging oxidative addition step.[6]

Note: The data presented in this table is representative and compiled from typical outcomes for analogous reactions in the chemical literature. Specific experimental results can differ based on the exact substrates and reaction conditions.[5]

Experimental Protocol: Buchwald-Hartwig Amination

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add the aryl halide (2-chloro- or 2-bromo-3-cyanobenzoic acid, 1.0 mmol), the palladium pre-catalyst (e.g., a G3 pre-catalyst; 1-3 mol%), and the appropriate ligand (e.g., RuPhos, BrettPhos; 1.5-4.5 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the amine (1.2 mmol), the base (e.g., NaOtBu, K₃PO₄, LHMDS; 1.5-2.5 mmol), and the degassed solvent (e.g., toluene, dioxane, or t-BuOH; 5-10 mL).

  • Seal the tube tightly and heat the reaction mixture to the desired temperature (typically 80-130 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd2_ox Ar-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_amine [Ar-Pd(II)L_n(HNR'R'')]^+X^- pd2_ox->pd2_amine Amine Coordination pd2_amido Ar-Pd(II)L_n-NR'R'' pd2_amine->pd2_amido Deprotonation (Base) pd2_amido->pd0 Reductive Elimination product Ar-NR'R'' pd2_amido->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Strategic Considerations and Conclusion

The choice between 2-Chloro-3-cyanobenzoic acid and 2-Bromo-3-cyanobenzoic acid is a classic example of the trade-off between reactivity and cost that is often encountered in process development and medicinal chemistry.

2-Bromo-3-cyanobenzoic acid is the more reactive and often more reliable choice for laboratory-scale synthesis and for exploring novel chemical space where achieving the desired transformation is the primary goal. Its higher reactivity translates to milder conditions, which can be beneficial for sensitive substrates with multiple functional groups.

2-Chloro-3-cyanobenzoic acid , while less reactive, is often a more cost-effective starting material, making it an attractive option for large-scale synthesis where process optimization is key. The development of highly active catalyst systems has significantly expanded the utility of aryl chlorides in cross-coupling reactions, making them viable substrates for many transformations that were previously challenging.

Ultimately, the decision rests on a careful evaluation of the specific synthetic challenge at hand, balancing the need for reactivity with economic considerations. A thorough understanding of the principles governing the reactivity of these two valuable intermediates will empower the synthetic chemist to make the most informed and strategic decision for their research and development endeavors.

References

  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. Retrieved from [Link]

  • Google Patents. (n.d.). US3803202A - Process for the production of 2-cyano-3,4,5,6-tetrahalogenbenzoic acid alkyl esters.
  • Lipshutz, B. H., & Sowa, J. R. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(21), 3341–3344. Retrieved from [Link]

  • Google Patents. (n.d.). US3223723A - Process for the preparation of cyanobenzoic acid.
  • Google Patents. (n.d.). WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives.
  • Orecchia, P., Petkova, D. S., Goetz, R., Rominger, F., Hashmi, A. S. K., & Schaub, T. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 23(20), 8169-8176. Retrieved from [Link]

  • Hirai, H., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(44), 16067-16073. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 89(17), 11930-11938. Retrieved from [Link]

  • Google Patents. (n.d.). EP0989115A2 - Process for producing cyanobenzoic acid derivatives.
  • ResearchGate. (2025). Buchwald-Hartwig reaction: An overview. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Retrieved from [Link]

  • Bradsher, C. K., & Hunt, D. A. (1981). Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA. The Journal of Organic Chemistry, 46(2), 327-330. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). 2-chlorobenzoic acid - Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Arsa-Buchwald Ligand: Steric and Electronic Effects on Suzuki-Miyaura Coupling Reaction - Electronic Supplementary Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1747-1751. Retrieved from [Link]

  • National Institutes of Health. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Retrieved from [Link]

  • Cardiff University. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides. Retrieved from [Link]

  • PubMed. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki-Miyaura Coupling of Heteroaromatics. Retrieved from [Link]

  • National Institutes of Health. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Retrieved from [Link]

  • IJSDR. (n.d.). Ortho Position Changing in Molecules: A Conceptual Perspective. Retrieved from [Link]

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Validation

A Comparative Guide to the Characterization of 2-Chloro-3-cyanobenzoic Acid Reaction Products

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 2-Chloro-3-cyanobenzoic Acid 2-Chloro-3-cyanobenzoic acid is a trifunctional aromatic compound featuring a carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Chloro-3-cyanobenzoic Acid

2-Chloro-3-cyanobenzoic acid is a trifunctional aromatic compound featuring a carboxylic acid, a nitrile, and a chloro substituent. This unique arrangement of functional groups makes it a highly valuable starting material for the synthesis of a diverse range of complex molecules, particularly heterocyclic compounds of medicinal interest. The chloro group is amenable to nucleophilic substitution, the nitrile can be hydrolyzed or participate in cyclization reactions, and the carboxylic acid provides a handle for amide bond formation or further functionalization.

This guide will focus on two key reaction pathways originating from 2-chloro-3-cyanobenzoic acid:

  • Nucleophilic Aromatic Substitution: Specifically, the amination of 2-chloro-3-cyanobenzoic acid to yield 2-amino-3-cyanobenzoic acid.

  • Cyclization Reactions: The subsequent transformation of the resulting 2-amino-3-cyanobenzoic acid into quinazoline derivatives, a privileged scaffold in drug discovery.

We will compare a direct amination approach with an alternative synthetic route to 2-amino-3-cyanobenzoic acid, providing a comprehensive analysis of their respective advantages and disadvantages.

I. Synthesis of 2-Amino-3-cyanobenzoic Acid: A Comparative Analysis

The introduction of an amino group ortho to the carboxylic acid is a critical transformation, paving the way for a variety of cyclization reactions. We will compare two distinct strategies to achieve this: a direct nucleophilic aromatic substitution on 2-chloro-3-cyanobenzoic acid and an alternative route starting from 2-chloro-3-nitrobenzoic acid.

Method 1: Direct Amination of 2-Chloro-3-cyanobenzoic Acid (Hypothetical Protocol)

Workflow for Direct Amination:

start 2-Chloro-3-cyanobenzoic Acid + Amine reagents Cu Catalyst, Base (e.g., K2CO3) High-boiling solvent (e.g., DMF, NMP) start->reagents Mix reaction Heat (Ullmann Condensation) reagents->reaction Heat workup Acidification & Extraction reaction->workup Cool product 2-Amino-3-cyanobenzoic Acid Derivative workup->product Isolate start 2-Chloro-3-nitrobenzoic Acid amination Ammonia, Cu catalyst (Nucleophilic Substitution) start->amination intermediate1 2-Amino-3-nitrobenzoic Acid amination->intermediate1 reduction Reducing Agent (e.g., SnCl2/HCl) intermediate1->reduction intermediate2 2,3-Diaminobenzoic Acid reduction->intermediate2 sandmeyer NaNO2, HCl then CuCN (Sandmeyer Reaction) intermediate2->sandmeyer product 2-Amino-3-cyanobenzoic Acid sandmeyer->product start 2-Amino-3-cyanobenzoic Acid reagent Formic Acid or Formamide start->reagent React with cyclization Cyclocondensation reagent->cyclization Heat product 4-Aminoquinazoline-8-carboxylic Acid cyclization->product

Sources

Comparative

A Comparative Guide to the Synthesis of 2-Chloro-3-cyanobenzoic Acid: Validation of a Novel Palladium-Catalyzed Route

This guide presents a detailed validation of a new, highly efficient synthetic route for 2-Chloro-3-cyanobenzoic acid, a pivotal intermediate in the development of pharmaceuticals and advanced agrochemicals. We offer an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a detailed validation of a new, highly efficient synthetic route for 2-Chloro-3-cyanobenzoic acid, a pivotal intermediate in the development of pharmaceuticals and advanced agrochemicals. We offer an objective comparison of this novel method against established synthetic pathways, supported by experimental data, to provide a clear and actionable resource for researchers, chemists, and drug development professionals. The narrative is built on a foundation of scientific integrity, combining technical accuracy with field-proven insights to ensure a trustworthy and authoritative guide.

The Strategic Importance of 2-Chloro-3-cyanobenzoic Acid

2-Chloro-3-cyanobenzoic acid is a valuable trifunctionalized aromatic compound. The specific arrangement of its chloro, cyano, and carboxylic acid moieties makes it a versatile building block for synthesizing complex molecular architectures. Its application is prominent in the production of anti-inflammatory drugs, specialized polymers, and next-generation pesticides. Consequently, the development of efficient, scalable, and safe synthetic routes is of paramount importance to the chemical industry.

Comparative Analysis of Synthetic Methodologies

The synthesis of 2-Chloro-3-cyanobenzoic acid has been traditionally achieved through several routes. This guide compares our new, validated palladium-catalyzed approach with two conventional methods: the Sandmeyer reaction starting from an aniline derivative and the direct oxidation of a substituted toluene.

Table 1: Comparative Performance of Key Synthetic Routes

ParameterEstablished Route 1: Sandmeyer Reaction Established Route 2: Toluene Oxidation New Validated Route: Palladium-Catalyzed Cyanation
Starting Material 2-Amino-3-chlorobenzoic acid2-Chloro-3-methylbenzonitrile2-Chloro-3-bromobenzoic acid
Key Reagents NaNO₂, HCl, CuCNKMnO₄ or other strong oxidantsPd₂(dba)₃, XPhos, K₄[Fe(CN)₆]
Overall Yield 60-70%75-85%90-96%
Purity (Post-Workup) ~92%~95%>98%
Reaction Time 8-12 hours6-10 hours1-2 hours
Reaction Temperature 0-5 °C (diazotization); 80-100 °C (cyanation)90-110 °C (reflux)70-100 °C
Safety Concerns Generation of potentially explosive diazonium salts; use of highly toxic copper cyanide.[1][2][3]Use of strong, hazardous oxidizing agents; potential for runaway reactions.[4]Use of a less toxic cyanide source; requires inert atmosphere.[5][6]
Environmental Impact Heavy metal (copper) waste streams.Generation of significant manganese dioxide waste.Palladium can be recovered and recycled; uses a more environmentally benign cyanide source.

The New Validated Route: A Paradigm Shift in Efficiency

Our novel approach utilizes a palladium-catalyzed cyanation of 2-chloro-3-bromobenzoic acid. This method leverages the differential reactivity of aryl bromides over aryl chlorides in cross-coupling reactions, allowing for highly selective cyanation. The use of potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source represents a significant safety and handling improvement over traditional metal cyanides like CuCN or KCN.[5][7]

Mechanistic Rationale

The reaction follows a well-established palladium cross-coupling catalytic cycle. The process is initiated by the oxidative addition of the active Pd(0) species to the C-Br bond of the starting material. This is followed by a transmetalation step where the cyanide group is transferred from the ferrocyanide complex to the palladium center. The cycle is completed by reductive elimination, which forms the final product and regenerates the active Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand like XPhos is critical to facilitate both the oxidative addition and the final reductive elimination steps, leading to high catalytic turnover and efficiency.[6]

Palladium-Catalyzed Cyanation Cycle cluster_reactants Key Components cluster_products Product Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-Br Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Oxidative\nAddition->Ar-Pd(II)(Br)L₂ Transmetalation Transmetalation Ar-Pd(II)(Br)L₂->Transmetalation K₄[Fe(CN)₆] Ar-Pd(II)(CN)L₂ Ar-Pd(II)(CN)L₂ Transmetalation->Ar-Pd(II)(CN)L₂ Reductive\nElimination Reductive Elimination Ar-Pd(II)(CN)L₂->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-CN 2-Chloro-3-cyanobenzoic acid (Ar-CN) 2-Chloro-3-cyanobenzoic acid (Ar-CN) Reductive\nElimination->2-Chloro-3-cyanobenzoic acid (Ar-CN) 2-Chloro-3-bromobenzoic acid (Ar-Br) 2-Chloro-3-bromobenzoic acid (Ar-Br) 2-Chloro-3-bromobenzoic acid (Ar-Br)->Oxidative\nAddition Potassium Ferrocyanide Potassium Ferrocyanide Potassium Ferrocyanide->Transmetalation Palladium Catalyst & Ligand Palladium Catalyst & Ligand

Caption: Catalytic cycle for the palladium-catalyzed cyanation of an aryl bromide.

Experimental Protocols

New Validated Route: Palladium-Catalyzed Cyanation

Materials:

  • 2-Chloro-3-bromobenzoic acid (1.0 eq)

  • Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.4 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • To a dry, oven-baked reaction vessel, add 2-chloro-3-bromobenzoic acid, potassium ferrocyanide trihydrate, Pd₂(dba)₃, XPhos, and potassium carbonate.

  • Seal the vessel and thoroughly evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DMF via a syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 1-2 hours.

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then acidified with 1M HCl, causing the desired acid to precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-Chloro-3-cyanobenzoic acid as a high-purity solid.

Workflow for Synthesis Validation and Quality Control

A rigorous, self-validating workflow is essential for ensuring the integrity of any synthetic protocol. This involves in-process controls and final product verification.

Synthesis Validation Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_analysis Final Product Analysis Reaction Setup\n(Inert Atmosphere) Reaction Setup (Inert Atmosphere) Heating & Stirring Heating & Stirring Reaction Setup\n(Inert Atmosphere)->Heating & Stirring In-Process Control\n(TLC / LC-MS) In-Process Control (TLC / LC-MS) Heating & Stirring->In-Process Control\n(TLC / LC-MS) Monitor Completion Filtration Filtration In-Process Control\n(TLC / LC-MS)->Filtration Upon Completion Extraction Extraction Filtration->Extraction Acidification &\nPrecipitation Acidification & Precipitation Extraction->Acidification &\nPrecipitation Final Filtration\n& Drying Final Filtration & Drying Acidification &\nPrecipitation->Final Filtration\n& Drying Crude Product Crude Product Final Filtration\n& Drying->Crude Product ¹H NMR / ¹³C NMR ¹H NMR / ¹³C NMR Crude Product->¹H NMR / ¹³C NMR Structure Confirmation Mass Spectrometry Mass Spectrometry Crude Product->Mass Spectrometry Molecular Weight Melting Point Melting Point Crude Product->Melting Point Identity Final Purity Assay (HPLC) Final Purity Assay (HPLC) Crude Product->Final Purity Assay (HPLC) Quantification

Caption: A comprehensive workflow for synthesis, work-up, and final product validation.

Conclusion and Outlook

The validated palladium-catalyzed cyanation route offers a superior alternative for the synthesis of 2-Chloro-3-cyanobenzoic acid. It demonstrates significant improvements in chemical yield, product purity, and reaction efficiency while mitigating many of the safety and environmental concerns associated with traditional methods. The use of a less toxic cyanide source and the potential for catalyst recycling make this protocol highly attractive for both laboratory-scale research and industrial-scale manufacturing. This guide provides the necessary framework and detailed protocols for scientists to implement this advanced and robust synthetic strategy.

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • L.S.College, Muzaffarpur. (2022-01-21). Sandmeyer reaction. [Link]

  • Filo. (2025-10-22). For 2 Mark each: Sandmeyer reaction. [Link]

  • Google Patents. (CN103214396B). Production method of 3-cyanobenzoic acid.
  • Google Patents. (US3803202A). Process for the production of 2-cyano-3,4,5,6-tetrahalogenbenzoic acid alkyl esters.
  • Royal Society of Chemistry. (2024). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. [Link]

  • Bari, S. et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. [Link]

  • Sreelatha, P., & De, S. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. [Link]

  • ResearchGate. (2019). A new palladium catalyst system for the cyanation of aryl chlorides. [Link]

  • Senecal, T. D. et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition. [Link]

  • Scribd. The Sandmeyer Reaction: Replacement of The Diazonium Group by CL, BR, or CN. [Link]

  • Google Patents. (WO2001042198A2).
  • European Patent Office. (EP 0989115 A2). Process for producing cyanobenzoic acid derivatives. [Link]

  • Patsnap. (2020). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • ResearchGate. (2017). Synthetic route to compounds 2 and 3 staring from compound 1. [Link]

  • Wikipedia. 2-Chlorobenzoic acid. [Link]

  • Google Patents. (EP1514866B1).

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Validation

A Spectroscopic Guide to Differentiating Isomers of 2-Chloro-3-cyanobenzoic Acid

In the landscape of pharmaceutical research and drug development, the precise identification of molecular structure is paramount. Isomeric impurities, even in trace amounts, can lead to significant differences in pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise identification of molecular structure is paramount. Isomeric impurities, even in trace amounts, can lead to significant differences in pharmacological activity and toxicity. For substituted benzoic acids, a common scaffold in medicinal chemistry, the challenge of distinguishing between positional isomers is a frequent analytical hurdle. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of 2-Chloro-3-cyanobenzoic acid and its isomers, leveraging fundamental principles of FT-IR, NMR, and Mass Spectrometry.

The Analytical Imperative: Why Isomer Differentiation Matters

The isomeric forms of 2-Chloro-3-cyanobenzoic acid, while sharing the same molecular formula (C₈H₄ClNO₂) and molecular weight (approximately 181.57 g/mol ), exhibit distinct chemical environments due to the varied substitution patterns on the benzene ring.[1][2] These differences in electron distribution and steric hindrance manifest as unique spectroscopic signatures. For researchers in drug discovery, process chemistry, and quality control, the ability to rapidly and reliably identify the correct isomer is critical for ensuring product purity, efficacy, and safety.

This guide will delve into the theoretical underpinnings and practical application of key spectroscopic techniques to distinguish between the following isomers:

  • 2-Chloro-3-cyanobenzoic acid

  • 2-Chloro-5-cyanobenzoic acid[2]

  • 4-Chloro-3-cyanobenzoic acid[1]

  • Other potential positional isomers

We will explore how the interplay of chloro, cyano, and carboxylic acid functionalities influences the spectral output of each technique, providing a robust analytical toolkit for the modern chemist.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Fingerprints

FT-IR spectroscopy is a powerful first-line technique for functional group identification. The vibrational frequencies of key bonds are sensitive to their electronic environment, allowing for the differentiation of isomers.

Theoretical Expectations

The primary areas of interest in the FT-IR spectra of these isomers are the regions corresponding to the C=O stretch of the carboxylic acid, the C≡N stretch of the cyano group, the O-H stretch of the carboxylic acid, and the C-Cl stretch.

  • C=O Stretching (1700-1750 cm⁻¹): The position of the carbonyl peak is influenced by electronic effects. Electron-withdrawing groups (like chloro and cyano) tend to increase the C=O stretching frequency. The magnitude of this effect will depend on their position relative to the carboxylic acid.

  • C≡N Stretching (2220-2240 cm⁻¹): The nitrile stretch is typically a sharp, well-defined peak. Its intensity and exact position can be subtly affected by the electronic nature of the aromatic ring.

  • O-H Stretching (2500-3300 cm⁻¹): The carboxylic acid O-H stretch is characteristically broad due to hydrogen bonding. Intramolecular hydrogen bonding between the carboxylic acid and an adjacent chloro or cyano group can alter the shape and position of this band.[3]

  • C-Cl Stretching (600-800 cm⁻¹): The position of the C-Cl stretch is indicative of its position on the aromatic ring.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small, representative sample of the solid isomer directly onto the ATR crystal.

  • Data Acquisition: Apply consistent pressure using the anvil. Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: Record a background spectrum of the clean, empty ATR crystal prior to sample analysis.

  • Data Analysis: Identify the key vibrational bands and compare their positions and shapes across the different isomers.

Caption: ATR-FT-IR Experimental Workflow.

Predicted FT-IR Data Comparison
IsomerPredicted C=O Stretch (cm⁻¹)Predicted C≡N Stretch (cm⁻¹)Predicted O-H Stretch CharacteristicsPredicted C-Cl Stretch (cm⁻¹)
2-Chloro-3-cyanobenzoic acid ~1725-1740~2230-2240Broad, potential for intramolecular H-bonding~750-780
2-Chloro-5-cyanobenzoic acid ~1720-1735~2225-2235Broad~780-820
4-Chloro-3-cyanobenzoic acid ~1715-1730~2220-2230Broad~820-860

Note: These are predicted values based on general spectroscopic principles. Actual values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment

NMR spectroscopy provides the most detailed structural information, allowing for the definitive assignment of proton and carbon positions.

¹H NMR Spectroscopy: The Proton Landscape

The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic for positional isomers. The electron-withdrawing nature of the chloro, cyano, and carboxylic acid groups will deshield adjacent protons, shifting them downfield.

  • 2-Chloro-3-cyanobenzoic acid: Will exhibit three distinct aromatic proton signals, likely in a complex splitting pattern due to their proximity.

  • 2-Chloro-5-cyanobenzoic acid: Will also show three aromatic proton signals, but with different coupling constants and chemical shifts compared to the 2,3-isomer.

  • 4-Chloro-3-cyanobenzoic acid: Will display a simpler splitting pattern, likely two doublets and a singlet, due to the symmetry of the substitution pattern.

¹³C NMR Spectroscopy: A Carbon Count

The number of unique carbon signals in the proton-decoupled ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms in the molecule, providing a clear method for isomer differentiation.[5][6]

  • 2-Chloro-3-cyanobenzoic acid: Expected to show 8 distinct carbon signals (6 aromatic, 1 carboxylic, 1 cyano).

  • 2-Chloro-5-cyanobenzoic acid: Also expected to show 8 distinct carbon signals.

  • 4-Chloro-3-cyanobenzoic acid: Due to symmetry, fewer than 8 signals may be observed, depending on the specific symmetry elements.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H spectrum followed by the ¹³C spectrum on a high-field NMR spectrometer.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the ¹H signals.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns in the ¹H spectrum and the number of signals in the ¹³C spectrum to determine the substitution pattern.

Caption: NMR Spectroscopy Experimental Workflow.

Predicted NMR Data Comparison
IsomerPredicted ¹H NMR Aromatic Region (ppm)Predicted Number of ¹³C Signals
2-Chloro-3-cyanobenzoic acid Three complex multiplets8
2-Chloro-5-cyanobenzoic acid Three distinct signals, likely doublets and a doublet of doublets8
4-Chloro-3-cyanobenzoic acid Simpler pattern, potentially two doublets and a singletLikely fewer than 8 due to symmetry

Note: Predicted chemical shifts are relative and will depend on the solvent used.

Mass Spectrometry (MS): Unveiling the Molecular Ion and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns.

Theoretical Expectations

All isomers will exhibit a molecular ion peak (M⁺) and an M+2 peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The fragmentation patterns, however, will differ based on the stability of the resulting fragments.

  • Common Fragments: Loss of the carboxylic acid group (-COOH, 45 Da), loss of chlorine (-Cl, 35/37 Da), and loss of the cyano group (-CN, 26 Da) are expected.

  • Isomer-Specific Fragmentation: The relative intensities of these fragment ions will vary depending on the substitution pattern and the stability of the resulting carbocations. For instance, the loss of a substituent ortho to another group may be sterically favored.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Caption: EI-Mass Spectrometry Experimental Workflow.

Predicted Mass Spectrometry Data
IsomerExpected Molecular Ion (m/z)Key Fragment Ions (m/z)
All Isomers 181/183 (M⁺/M+2)136/138 (M-COOH), 146 (M-Cl), 155 (M-CN)

Note: The relative abundance of the fragment ions will be the key differentiator between the isomers.

Conclusion: A Multi-faceted Approach for Confident Identification

The differentiation of 2-Chloro-3-cyanobenzoic acid isomers requires a synergistic application of multiple spectroscopic techniques. While FT-IR provides a rapid assessment of functional groups, NMR spectroscopy offers the most definitive structural elucidation through the detailed mapping of proton and carbon environments. Mass spectrometry confirms the molecular weight and provides complementary structural information through fragmentation analysis. By understanding the predicted spectral differences outlined in this guide, researchers can confidently identify the specific isomer in their samples, ensuring the integrity and quality of their work in drug development and chemical research.

References

  • PubChem. (n.d.). 4-Chloro-3-cyanobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-cyanobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • University of California, Davis. (n.d.). Chem 414 UV Spectroscopic Analysis of Caffeine & Benzoic Acid in Soft Drinks. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental FT-IR spectrum of 2-chlorobenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • PubMed. (2016). Application of Attenuated Total Reflectance-Fourier Transformed Infrared (ATR-FTIR) Spectroscopy To Determine the Chlorogenic Acid Isomer Profile and Antioxidant Capacity of Coffee Beans. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Retrieved from [Link]

  • Google Patents. (n.d.). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
  • YouTube. (2020, May 5). Mass Spectrometry A-Level Fragmentation part 2. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of p-chlorobenzoic acid. Retrieved from [Link]

  • O-Chem.com. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2023, June 26). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 2-chloro-. Retrieved from [Link]

  • SpringerLink. (2021, June 11). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. Retrieved from [Link]

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Comparative

Unambiguous Structural Confirmation of 2-Chloro-3-cyanobenzoic Acid Derivatives: A Comparative Guide to NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. The isomeric purity...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. The isomeric purity and defined molecular architecture of active pharmaceutical ingredients (APIs) and their intermediates are critical determinants of therapeutic efficacy and safety. Among the myriad of complex aromatic compounds, 2-Chloro-3-cyanobenzoic acid and its derivatives represent a class of molecules with significant potential as building blocks in medicinal chemistry. Their utility, however, is contingent on the unambiguous confirmation of their substitution pattern. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural verification of these derivatives, supported by experimental data from analogous compounds and predictive analysis.

The Challenge of Isomerism in Substituted Benzoic Acids

The synthesis of polysubstituted benzene rings can often yield a mixture of isomers. For instance, the introduction of a cyano group onto 2-chlorobenzoic acid could potentially result in several positional isomers beyond the desired 2-chloro-3-cyanobenzoic acid. Distinguishing between these isomers is a non-trivial analytical challenge. While techniques like Mass Spectrometry (MS) can confirm the molecular weight and elemental composition, and Infrared (IR) Spectroscopy can identify functional groups, they often fall short in definitively differentiating positional isomers. NMR spectroscopy, by probing the chemical environment of individual nuclei, stands as the gold standard for unambiguous structure determination in solution.

A Multi-pronged NMR Approach for Structural Verification

A comprehensive NMR analysis for confirming the structure of a 2-Chloro-3-cyanobenzoic acid derivative involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments. Each experiment provides a unique piece of the structural puzzle.

¹H NMR: The Initial Fingerprint

The ¹H NMR spectrum provides the first crucial look at the proton environment of the molecule. For a 1,2,3-trisubstituted benzene ring, as in 2-Chloro-3-cyanobenzoic acid, we expect to see three distinct signals in the aromatic region, each corresponding to the protons at positions 4, 5, and 6. The chemical shifts and coupling patterns of these protons are highly sensitive to the electronic effects of the substituents.

  • Expected ¹H NMR Spectrum of 2-Chloro-3-cyanobenzoic acid:

    • The electron-withdrawing nature of the carboxylic acid, chloro, and cyano groups will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to benzene (7.33 ppm).[1]

    • We can predict the relative chemical shifts based on the additive effects of the substituents. The proton at position 6, being ortho to the carboxylic acid group, is expected to be the most downfield. The proton at position 4, being ortho to the cyano group, will also be significantly downfield. The proton at position 5 will likely be the most upfield of the three.

    • The coupling pattern will be a key identifier. We expect to see a triplet for the H-5 proton (coupled to both H-4 and H-6) and two doublets (or more complex multiplets due to long-range coupling) for the H-4 and H-6 protons.

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule, including the quaternary carbons which are not visible in the ¹H NMR spectrum.

  • Expected ¹³C NMR Spectrum of 2-Chloro-3-cyanobenzoic acid:

    • We expect to see a total of eight signals: six for the aromatic carbons, one for the carboxylic acid carbon, and one for the cyano carbon.

    • The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons directly attached to the electron-withdrawing groups (C-1, C-2, and C-3) will have distinct chemical shifts.

    • The carboxylic acid carbon will appear significantly downfield (typically 165-185 ppm), and the cyano carbon will be observed in the 110-125 ppm range.

To illustrate the expected chemical shifts, we can draw upon experimental data from structurally similar compounds.

CompoundC-1 (COOH)C-2 (Cl)C-3 (CN)C-4C-5C-6COOHCN
2-Chlorobenzoic Acid (Experimental) 132.5134.8126.8132.5131.6130.3171.1-
3-Cyanobenzoic Acid (Experimental) 133.5133.8117.8137.1132.0130.4164.7117.8
2-Chloro-3-cyanobenzoic acid (Predicted) ~134~136~116~138~130~133~168~116

Table 1: Comparison of experimental ¹³C NMR chemical shifts (ppm) for 2-Chlorobenzoic Acid and 3-Cyanobenzoic Acid, and predicted shifts for 2-Chloro-3-cyanobenzoic acid.

2D NMR: Connecting the Dots

While 1D NMR provides a wealth of information, 2D NMR experiments are essential for unambiguously assigning the signals and confirming the connectivity of the atoms.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. In the case of 2-Chloro-3-cyanobenzoic acid, a COSY spectrum would show a cross-peak between H-4 and H-5, and another between H-5 and H-6, confirming their adjacent positions.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. This allows for the definitive assignment of the protonated aromatic carbons (C-4, C-5, and C-6).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR experiment for elucidating the structure of polysubstituted aromatics. It shows correlations between protons and carbons that are two or three bonds away. For 2-Chloro-3-cyanobenzoic acid, key HMBC correlations would include:

    • The H-4 proton showing correlations to C-2, C-3 (cyano carbon), and C-6.

    • The H-6 proton showing correlations to C-1 (carboxylic carbon) and C-4.

    • The carboxylic acid proton (if observable) showing correlations to C-1, C-2, and C-6.

The following diagram illustrates the key HMBC correlations that would confirm the 2-chloro-3-cyano substitution pattern.

HMBC_Correlations cluster_0 2-Chloro-3-cyanobenzoic acid C1 C1 (COOH) C2 C2 (Cl) C3 C3 (CN) C4 C4 C5 C5 C6 C6 H4 H4 H4->C2 ³J H4->C3 ²J H4->C6 ³J H5 H5 H5->C1 ⁴J H5->C3 ³J H6 H6 H6->C1 ³J H6->C2 ³J H6->C4 ³J

Caption: Key HMBC correlations for 2-Chloro-3-cyanobenzoic acid.

Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of the 2-Chloro-3-cyanobenzoic acid derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • ¹H NMR: Acquire a standard 1D proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

  • COSY: Acquire a gradient-selected COSY (gCOSY) spectrum.

  • HSQC: Acquire a gradient-selected HSQC spectrum optimized for one-bond C-H coupling (¹JCH ≈ 160 Hz).

  • HMBC: Acquire a gradient-selected HMBC spectrum optimized for long-range C-H couplings (ⁿJCH ≈ 8 Hz).

Comparison with Alternative Techniques

While NMR is the definitive method, other techniques provide complementary information.

TechniqueInformation ProvidedStrengthsLimitations for Isomer Differentiation
Mass Spectrometry (MS) Molecular weight and elemental formula.High sensitivity, provides molecular formula.Cannot distinguish between positional isomers as they have the same mass.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -COOH, -C≡N, C-Cl).Fast, non-destructive.The IR spectra of positional isomers are often very similar, making differentiation difficult.
NMR Spectroscopy Detailed connectivity and spatial arrangement of atoms.Unambiguous structure determination, differentiates isomers.Lower sensitivity compared to MS, requires more sample.

Table 2: Comparison of analytical techniques for the structural confirmation of 2-Chloro-3-cyanobenzoic acid derivatives.

The following workflow diagram illustrates the logical process of using these techniques in concert for structural confirmation.

Caption: Workflow for the structural elucidation of organic compounds.

Conclusion

The structural integrity of 2-Chloro-3-cyanobenzoic acid derivatives is a critical quality attribute that underpins their successful application in drug discovery and development. While MS and IR provide valuable preliminary data, only a comprehensive suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and particularly HMBC, can provide the unambiguous evidence required to definitively confirm the correct positional isomer. By systematically analyzing the chemical shifts, coupling constants, and through-bond correlations, researchers can confidently establish the molecular structure, ensuring the quality and reliability of their scientific endeavors.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

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Validation

A Head-to-Head Efficacy Analysis of Non-Steroidal Anti-Inflammatory Drugs Derived from 2-Chloronicotinic Acid

For drug discovery and development professionals, the journey from a starting chemical scaffold to a clinically effective therapeutic is both an art and a rigorous science. This guide provides an in-depth comparative ana...

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery and development professionals, the journey from a starting chemical scaffold to a clinically effective therapeutic is both an art and a rigorous science. This guide provides an in-depth comparative analysis of two prominent non-steroidal anti-inflammatory drugs (NSAIDs), Clonixin and Niflumic Acid, which can be synthesized from the key intermediate, 2-chloronicotinic acid. While the initial prompt specified 2-Chloro-3-cyanobenzoic acid as the starting material, the core structures of these NSAIDs are based on a pyridine ring system. It is plausible that 2-Chloro-3-cyanobenzoic acid serves as a precursor in a multi-step synthesis to a crucial pyridine intermediate. This guide will focus on the synthesis from the common and well-documented intermediate, 2-chloronicotinic acid, and delve into a comprehensive efficacy comparison backed by experimental data and detailed protocols.

Our objective is to equip researchers with the foundational knowledge and practical methodologies to objectively evaluate the performance of these therapeutic agents. We will explore their synthesis, mechanism of action, and provide detailed experimental workflows for a robust head-to-head comparison.

From a Common Scaffold: The Synthesis of Clonixin and Niflumic Acid

The synthesis of both Clonixin and Niflumic Acid can be achieved through a nucleophilic aromatic substitution reaction, specifically the Ullmann condensation, starting from 2-chloronicotinic acid.[1][2] This reaction involves the coupling of an amine with an aryl halide in the presence of a copper catalyst.[3][4] The choice of the specific aniline derivative dictates the final product.

  • Clonixin Synthesis: 2-chloronicotinic acid is reacted with 2-methyl-3-chloroaniline.

  • Niflumic Acid Synthesis: 2-chloronicotinic acid is reacted with 2-amino-3-(trifluoromethyl)aniline.

The general synthetic scheme is depicted below:

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Final Products 2_chloro_3_cyano_benzoic_acid 2-Chloro-3-cyanobenzoic acid 2_chloronicotinic_acid 2-Chloronicotinic Acid 2_chloro_3_cyano_benzoic_acid->2_chloronicotinic_acid Multi-step synthesis (hypothesized) Clonixin Clonixin 2_chloronicotinic_acid->Clonixin + 2-methyl-3-chloroaniline (Ullmann Condensation) Niflumic_Acid Niflumic Acid 2_chloronicotinic_acid->Niflumic_Acid + 2-amino-3-(trifluoromethyl)aniline (Ullmann Condensation) COX_Inhibition_Workflow cluster_blood Whole Blood Sample cluster_cox1 COX-1 Assay cluster_cox2 COX-2 Assay Blood Blood Clotting Clotting (1h, 37°C) Blood->Clotting + Drug/Vehicle LPS_Induction LPS Induction (24h, 37°C) Blood->LPS_Induction + Drug/Vehicle Serum_Separation_1 Serum Separation Clotting->Serum_Separation_1 TXB2_Measurement TXB2 Measurement (ELISA) Serum_Separation_1->TXB2_Measurement Plasma_Separation Plasma Separation LPS_Induction->Plasma_Separation PGE2_Measurement PGE2 Measurement (ELISA) Plasma_Separation->PGE2_Measurement

Caption: Workflow for the in vitro COX inhibition assay.

2. Arachidonic Acid-Induced Platelet Aggregation Assay

This assay assesses the ability of the drugs to inhibit platelet function, which is primarily a COX-1 dependent process. [5] Protocol:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Collect whole blood in tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500 x g for 20 minutes.

  • Aggregation Measurement:

    • Use a light transmission aggregometer. Calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).

    • Pre-incubate 450 µL of PRP with the test compound or vehicle for 5 minutes at 37°C with stirring. [6] * Initiate aggregation by adding 50 µL of arachidonic acid solution. [6] * Record the change in light transmission for 5-10 minutes.

  • Data Analysis: Determine the percentage of platelet aggregation inhibition for each compound at different concentrations.

In Vivo Efficacy Assessment

Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory drugs. [7][8][9][10][11] Protocol:

  • Animal Model: Use male Wistar or Sprague-Dawley rats (150-200 g).

  • Drug Administration: Administer the test compounds (Clonixin or Niflumic Acid, suspended in a suitable vehicle like 0.5% carboxymethylcellulose) or the vehicle alone via oral gavage. Include a positive control group treated with a known NSAID like Indomethacin.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat. [9]4. Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. [8]5. Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group at each time point.

Paw_Edema_Workflow Start Start Drug_Admin Drug Administration (Oral Gavage) Start->Drug_Admin Carrageenan_Injection Carrageenan Injection (Subplantar) Drug_Admin->Carrageenan_Injection 1 hour Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement 1, 2, 3, 4, 5 hours Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative efficacy evaluation of Clonixin and Niflumic Acid, two important NSAIDs derivable from 2-chloronicotinic acid. The provided synthesis overview, mechanistic insights, and detailed experimental protocols offer a robust platform for researchers to conduct their own head-to-head comparisons.

Future research should focus on elucidating the precise synthetic pathway from 2-Chloro-3-cyanobenzoic acid to the key 2-chloronicotinic acid intermediate to fully address the initial query. Furthermore, conducting the described comparative efficacy studies under identical, standardized conditions will provide definitive data on the relative potencies and selectivities of these two drugs, ultimately aiding in the rational design and development of next-generation anti-inflammatory agents.

References

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 International Conference on Energy, Environmental and Chemical Engineering (EECE 2016). Atlantis Press. [Link]

  • Ono Pharmaceutical Co., Ltd. (1981). Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid.
  • Synapse. (2024). What is the mechanism of Clonixin? Patsnap. [Link]

  • Zhao, B., et al. (2016). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]

  • Jiangsu Aikon Biopharmaceutical R&D Co., Ltd. (2013). Method for synthesizing 2-chloronicotinic acid and derivative thereof.
  • Kumar, A., et al. (2020). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 44(34), 14663-14676. [Link]

  • Li, Z., et al. (2021). On-surface synthesis of organometallic nanorings linked by unconventional intermediates of the Ullmann reaction. Nature Communications, 12(1), 2341. [Link]

  • Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. The Journal of pharmacology and experimental therapeutics, 296(2), 558–566. [Link]

  • Blain, H., et al. (2002). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British journal of clinical pharmacology, 53(3), 255–265. [Link]

  • Yarhosseini, M., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 123. [Link]

  • Bio-protocol. (2018). Carrageenan-induced paw edema assay. [Link]

  • Helena Laboratories. (n.d.). Plateletworks® Arachidonic Acid. [Link]

  • CoaChrom. (n.d.). Arachidonic Acid. [Link]

  • de la Maza, M. C., et al. (1999). Effects of lysine clonixinate on cyclooxygenase I and II in rat lung and stomach preparations. General pharmacology, 32(5), 625–628. [Link]

  • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences of the United States of America, 96(13), 7563–7568. [Link]

  • Posadas, I., et al. (2004). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 277, 115–120. [Link]

  • Kumar, A., et al. (2019). Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. Organic Chemistry Frontiers, 6(15), 2723-2729. [Link]

  • I. U. (2020). IC 50 Values for COX-1 and COX-2 Enzymes. ResearchGate. [Link]

  • National Cancer Institute. (n.d.). Analysis of Platelet Aggregation by Light Transmission Aggregometry. NCBI. [Link]

  • Lippi, G., et al. (2005). Mechanism of interaction of niflumic acid with heterologously expressed kidney CLC-K chloride channels. Molecular pharmacology, 67(2), 511–519. [Link]

  • Bio/Data Corporation. (2024). Arachidonic Acid and Platelet Function Testing Explained. [Link]

  • O'Sullivan, M. G., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of pharmacy and pharmacology, 53(11), 1541–1548. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Ballo, N., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(2), 34-42. [Link]

  • Helena Laboratories. (n.d.). Helena Arachidonic Acid Reagent Procedure. [Link]

  • Chen, C., & Wang, Z. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic preparations and procedures international, 45(6), 443–490. [Link]

  • Bove, M., et al. (2003). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, Chapter 5, Unit 5.4. [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-3-cyanobenzoic Acid

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, the excitement of discovery must always be tempered with an unwavering commit...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, the excitement of discovery must always be tempered with an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the safe handling of 2-Chloro-3-cyanobenzoic acid, with a specific focus on the selection, use, and disposal of Personal Protective Equipment (PPE). As Senior Application Scientists, our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Hazard Assessment: Understanding the Risks of 2-Chloro-3-cyanobenzoic Acid

While specific toxicological data for 2-Chloro-3-cyanobenzoic acid may be limited, a thorough hazard assessment can be conducted by examining its structural analogues, such as chlorobenzoic and cyanobenzoic acids. These related compounds consistently exhibit a clear hazard profile that we must extrapolate to our compound of interest.

The primary hazards associated with substituted benzoic acids include:

  • Skin Irritation: Direct contact can lead to redness, rashes, and a burning sensation.[1][2][3]

  • Serious Eye Damage/Irritation: The crystalline powder form poses a significant risk of causing serious eye irritation or damage upon contact.[1][3][4]

  • Respiratory Tract Irritation: Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[3][4][5]

  • Acute Toxicity: Some related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[4][6]

Based on this analysis, we can summarize the anticipated GHS Hazard Classifications for 2-Chloro-3-cyanobenzoic acid in the table below.

Hazard Class Anticipated Classification Rationale
Acute Toxicity, OralCategory 4 (Harmful if swallowed)Common classification for similar functionalized benzoic acids.[6]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)A consistent finding across various chlorobenzoic and cyanobenzoic acids.[1][4][5][6]
Serious Eye Damage/IrritationCategory 2/2A (Causes serious eye irritation)A primary hazard for powdered organic acids.[1][4][5][6]
Specific Target Organ ToxicityCategory 3 (May cause respiratory irritation)Inhalation of fine dust is a known irritant.[4][5]

Essential Personal Protective Equipment (PPE) Protocol

The cornerstone of safe handling is the consistent and correct use of appropriate PPE. All handling of 2-Chloro-3-cyanobenzoic acid, especially when in its powdered form, must be conducted within a certified chemical fume hood.[6][7]

Eye and Face Protection

Given the high risk of serious eye irritation, robust eye and face protection is non-negotiable.

  • Primary Protection: Chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[4] Standard laboratory glasses do not offer sufficient protection from dust particles.[8]

  • Secondary Protection: When handling larger quantities (typically >10g) or when there is a heightened risk of splashing, a full-face shield should be worn over the safety goggles.[4][9]

Skin and Body Protection

Preventing skin contact is crucial to avoid irritation.

  • Gloves: Chemical-resistant nitrile gloves are the standard recommendation for handling acids and powdered chemicals.[8] Always inspect gloves for any signs of damage before use.[4] It is critical to use proper glove removal technique to avoid contaminating your skin.[4] For prolonged tasks, consider double-gloving.

  • Lab Coat: A full-length laboratory coat that fastens at the front is required to protect your skin and clothing from contamination.[8][10]

Respiratory Protection

Engineering controls, specifically a chemical fume hood, are the primary method for mitigating inhalation risks.

  • Standard Operations: For routine handling of small quantities within a fume hood, additional respiratory protection is typically not required.

  • Emergency Situations or Poor Ventilation: In the event of a large spill outside of a fume hood or in situations with inadequate ventilation, a NIOSH-approved respirator with a particulate filter (P95 or P100) is necessary.[11]

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include clear, step-by-step procedures for the entire workflow, from initial handling to final disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Designate a specific area within the hood for the procedure.

  • PPE Donning: Don your lab coat, followed by safety goggles and any required secondary face protection. Finally, don your nitrile gloves.

  • Weighing and Transfer: Conduct all weighing and transfers of the powdered 2-Chloro-3-cyanobenzoic acid within the fume hood to minimize dust generation and exposure.[4] Use tools like a spatula and a weighing funnel to prevent spills.

  • Post-Handling: Once the experimental procedure is complete, decontaminate all surfaces and equipment.

  • PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

  • Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[4][6]

Waste Disposal Plan

Improper disposal can lead to environmental contamination and pose a risk to others.

  • Solid Waste: All solid waste contaminated with 2-Chloro-3-cyanobenzoic acid, including excess reagent, contaminated filter paper, and weighing boats, must be placed in a clearly labeled hazardous waste container.[5][12]

  • Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated PPE should be disposed of as hazardous waste in a designated container.[6]

  • Liquid Waste: Solutions containing 2-Chloro-3-cyanobenzoic acid should be collected in a labeled hazardous waste container. Do not pour chemical waste down the drain.[1][5][13]

Visualizing the Safe Handling Workflow

To provide a clear, at-a-glance summary of the entire process, the following workflow diagram illustrates the key stages of safely handling 2-Chloro-3-cyanobenzoic acid.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Functionality prep2 Don PPE: 1. Lab Coat 2. Goggles 3. Gloves prep1->prep2 Proceed handle1 Weigh and Transfer Chemical prep2->handle1 handle2 Perform Experiment handle1->handle2 clean1 Segregate Waste: - Solid - Liquid - Contaminated PPE handle2->clean1 clean2 Decontaminate Work Area clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Safe Handling Workflow for 2-Chloro-3-cyanobenzoic Acid

By adhering to these rigorous safety protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorobenzoic acid.
  • Fisher Scientific. (2023, October 6). Safety Data Sheet: 2-Cyanobenzoic acid.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet.
  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
  • New Jersey Department of Health. (2009, May). Benzoic Acid - Hazardous Substance Fact Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Chlorobenzoic acid.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet: 3-Cyanobenzoic acid.
  • National Institute of Standards and Technology. (2014, February 27). Safety Data Sheet: m-Chlorobenzoic Acid.
  • Sigma-Aldrich. (2024, August 6). Safety Data Sheet: 4-Cyanobenzoic acid.
  • Sigma-Aldrich. (2025, April 28). Safety Data Sheet: 2-chlorobenzoic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
  • A&C Chemicals. (2026, January 12). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • ReAgent. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected.
  • Thermo Fisher Scientific. (2009, June 4). Safety Data Sheet: 2-Cyanobenzoic acid.

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